DBPR116
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H18FNO3S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
ethyl 4-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-methylbenzoate |
InChI |
InChI=1S/C19H18FNO3S/c1-3-24-19(23)14-6-9-16(12(2)10-14)21-17(22)11-25-18(21)13-4-7-15(20)8-5-13/h4-10,18H,3,11H2,1-2H3 |
Clé InChI |
JTGBBCJODUNDMP-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
DBPR116: A Technical Guide to a Novel Mu-Opioid Receptor Modulator for Safer Pain Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBPR116 is a novel, preclinical drug candidate developed as a safer alternative to traditional opioid analgesics. It functions as a prodrug, converting in vivo to its active form, BPRMU191. BPRMU191 is a first-in-class antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR). When co-administered with a MOR antagonist such as naltrexone (B1662487), BPRMU191 uniquely converts the antagonist into a G protein-biased agonist. This targeted activation of the MOR signaling pathway elicits potent antinociceptive effects while mitigating the common adverse effects associated with conventional opioids, such as respiratory depression, tolerance, and dependence. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental protocols related to this compound and its active metabolite, BPRMU191.
Introduction
The management of moderate to severe pain remains a significant clinical challenge, largely due to the side-effect profile of standard-of-care opioid medications. This compound represents an innovative therapeutic strategy designed to separate the analgesic efficacy of MOR activation from its undesirable effects. The active compound, BPRMU191, acts as an allosteric modulator, binding to a site on the MOR distinct from the orthosteric site where traditional opioids and antagonists interact. This allosteric binding induces a conformational change in the receptor that allows antagonists like naltrexone to function as G protein-biased agonists. This compound was developed as a prodrug to enhance the bioavailability and central nervous system penetration of BPRMU191.[1][2][3]
Physicochemical Properties of the Active Compound (BPRMU191)
| Property | Value | Source |
| Chemical Name | 4-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-3-methylbenzoic acid | [4] |
| Molecular Formula | C17H14FNO3S | [5][6] |
| Molecular Weight | 331.36 g/mol | [5][6] |
| CAS Number | 2131199-52-3 | [5] |
| Appearance | Solid | [5] |
Mechanism of Action
This compound is administered as a prodrug and is metabolized to the active compound BPRMU191.[1][2][3] BPRMU191 functions as a positive allosteric modulator of the mu-opioid receptor. In the presence of BPRMU191, a conventional MOR antagonist, such as naltrexone or naloxone, binds to the orthosteric site and, instead of blocking the receptor, induces a G protein-biased signaling cascade. This leads to analgesia while minimizing the recruitment of β-arrestin, a pathway associated with many of the adverse effects of opioids.[4][7]
Signaling Pathway of this compound (as BPRMU191) with Naltrexone
Caption: Mechanism of action of this compound.
Preclinical Efficacy and Safety Data
The combination of this compound with naltrexone has demonstrated significant analgesic effects in various preclinical pain models, with a superior safety profile compared to morphine.[1][2][3]
| Study Type | Animal Model | Key Findings | Comparison |
| Acute Thermal Pain | Mouse (Tail-flick test) | Potent antinociceptive effect. | Safer than morphine.[1][2][3] |
| Neuropathic & Cancer Pain | Mouse | Effective pain relief. | Safer than morphine.[1][2][3] |
| Gastrointestinal Function | Mouse | Reduced constipation. | Safer than morphine.[1][2][3] |
| Sedation | Mouse | Reduced sedation. | Safer than morphine.[1][2][3] |
| Psychological Dependence | Mouse | Reduced psychological dependence. | Safer than morphine.[1][2][3] |
| Cardiovascular & Respiratory | Mouse | Reduced impact on heart rate and respiratory frequency. | Safer than morphine.[1][2][3] |
Experimental Protocols
The following are generalized protocols for key in vivo assays used to characterize the analgesic and side-effect profile of this compound/BPRMU191.
Tail-Flick Test for Thermal Pain
This test measures the latency of a mouse to withdraw its tail from a source of thermal stimulus.
Workflow:
Caption: Workflow for the tail-flick test.
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 15-20 minutes.
-
Restraint: Gently restrain the mouse, often in a specialized holder that allows the tail to be exposed.
-
Stimulus Application: A focused beam of light or other radiant heat source is applied to a specific portion of the tail.
-
Measurement: The time from the onset of the stimulus to the withdrawal (flick) of the tail is recorded as the tail-flick latency.
-
Cut-off Time: A pre-determined cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage. If the mouse does not respond within this time, the heat source is removed, and the maximum latency is recorded.
-
Drug Administration: Baseline latencies are measured before drug administration. Test compounds (e.g., this compound/naltrexone combination, morphine, or vehicle) are administered, and latencies are re-measured at various time points post-administration.
Von Frey Test for Mechanical Allodynia
This assay is used to assess the threshold for a withdrawal response to a mechanical stimulus, which is particularly relevant for neuropathic pain models.
Workflow:
Caption: Workflow for the Von Frey test.
Procedure:
-
Acclimatization: Place mice in individual chambers with a wire mesh floor and allow them to acclimate until exploratory behavior ceases.
-
Filament Application: A series of calibrated von Frey filaments, which apply a specific amount of force when bent, are applied to the plantar surface of the hind paw.
-
Up-Down Method: A common testing paradigm is the "up-down" method. A filament near the expected threshold is applied. If there is a withdrawal response, the next weaker filament is used. If there is no response, the next stronger filament is used. This is repeated for a set number of stimuli after the first response.
-
Threshold Calculation: The pattern of responses is used to calculate the 50% paw withdrawal threshold, which represents the force at which the animal has a 50% probability of withdrawing its paw.
-
Drug Efficacy: The test is performed before and after drug administration to determine the effect of the compound on the mechanical withdrawal threshold.
Conclusion
This compound is a promising preclinical candidate that, through its active metabolite BPRMU191, leverages a novel mechanism of action to provide analgesia. By acting as an allosteric modulator that converts MOR antagonists into G protein-biased agonists, the this compound/naltrexone combination offers the potential for effective pain relief with a significantly improved safety and tolerability profile compared to traditional opioids. Further research and development are warranted to translate these preclinical findings into a clinically viable therapeutic for the management of severe pain.
References
- 1. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of DBPR116, an Antagonist-to-Agonist Allosteric Modulator of the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBPR116 is a novel small molecule that acts as an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR). This technical guide delineates the mechanism of action of this compound, focusing on its unique ability to convert MOR antagonists, such as naloxone (B1662785) and naltrexone (B1662487), into agonists, thereby inducing potent analgesia with a potentially improved side-effect profile compared to conventional opioid agonists. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound's activity.
Introduction
The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional mu-opioid receptor (MOR) agonists, while effective for pain management, are associated with severe side effects, including respiratory depression, tolerance, dependence, and addiction. This compound represents a paradigm shift in opioid pharmacology. It is an allosteric modulator that, on its own, does not activate the MOR. However, in the presence of an orthosteric antagonist like naltrexone, this compound facilitates a conformational change in the receptor, enabling the antagonist to function as an agonist and trigger downstream signaling cascades that lead to analgesia.[1][2][3][4] This unique mechanism of action offers the potential for potent pain relief while mitigating the undesirable effects of conventional opioids.
Core Mechanism: Antagonist-to-Agonist Allosteric Modulation
This compound functions as an antagonist-to-agonist allosteric modulator (AAM) of the MOR.[1][2] Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site where endogenous ligands and traditional opioid agonists/antagonists bind.
The key characteristic of this compound is its ability to induce a functional switch in the behavior of MOR antagonists. When an antagonist like naloxone or naltrexone occupies the orthosteric binding pocket of the MOR, it typically stabilizes an inactive conformation of the receptor, blocking signaling. However, when this compound is also bound to its allosteric site, it is hypothesized to alter the conformational landscape of the receptor, allowing the bound antagonist to induce an active conformation, leading to receptor activation and subsequent G-protein signaling.
A key publication identified a closely related compound, referred to as compound 21, which activates the MOR in the presence of naloxone with an EC50 of 3.3 ± 0.2 μM.[5][6] Importantly, this compound did not alter the potency of the classic MOR agonist, morphine, providing evidence that its modulatory effect is specific to the action of antagonists.[5][6]
Molecular Interactions
Computational modeling studies of a compound analogous to this compound in complex with the MOR and naloxone have suggested key molecular interactions that underpin its mechanism. These interactions are predicted to include:
-
Hydrogen bonding with Serine 196 (Ser196).
-
π-π stacking with Tyrosine 149 (Tyr149).
-
Sulfur-aromatic interaction with Tryptophan 192 (Trp192).[5]
These interactions are thought to stabilize a receptor conformation that is conducive to activation by a bound antagonist.
Preclinical Efficacy and Safety
Preclinical studies have demonstrated the promising analgesic efficacy and safety profile of the this compound and naltrexone combination.
Quantitative In Vivo Data
The following table summarizes the key quantitative data from preclinical evaluations of this compound in combination with naltrexone.
| Parameter | Value | Species | Pain Model | Administration | Source |
| Median Effective Dose (ED50) | < 10 mg/kg | Mouse | Acute Thermal Pain | Intravenous (i.v.) | [1][2][3][4] |
| Maximum Tolerated Dose (MTD) | > 40 mg/kg | Rodents | - | - | [1][2][3][4] |
Comparative Efficacy
In preclinical models, the combination of this compound and naltrexone has shown comparable or superior antinociceptive effects compared to morphine, particularly in challenging pain states.
-
Acute Thermal Pain: The combination demonstrates a comparable antinociceptive effect to morphine in the tail-flick test, a model of acute thermal pain hypersensitivity.[3][4]
-
Neuropathic and Cancer Pain: Notably, the this compound/naltrexone combination exhibits even better antinociceptive effects than morphine in mouse models of neuropathic and cancer pain, as measured by the Von Frey test.[3][4]
-
Chronic Treatment: Subchronic treatment with the this compound/naltrexone combination maintained good analgesic effects in models of disease-related pain. In contrast, morphine treatment led to poor analgesic effect in a cancer pain model and the development of tolerance in a neuropathic pain model.[2]
Improved Side-Effect Profile
A significant advantage of the this compound/naltrexone combination is its reduced liability for common opioid-related side effects. Compared to morphine, the combination has been shown to have:
Signaling Pathways
The therapeutic effects of MOR activation are primarily mediated through the G-protein signaling pathway, while many of the adverse effects are linked to the β-arrestin recruitment pathway. The unique mechanism of this compound suggests a potential bias towards G-protein signaling, which could explain its improved side-effect profile.
-
G-Protein Activation: The analgesic effects of the this compound/naltrexone combination are a direct result of the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of adenylyl cyclase, leading to neuronal hyperpolarization and reduced nociceptive transmission.
-
β-Arrestin Recruitment: While not yet definitively characterized for this compound, a favorable safety profile suggests that its combination with an antagonist may lead to reduced recruitment of β-arrestin compared to traditional MOR agonists. This would result in less receptor desensitization, internalization, and signaling through β-arrestin-dependent pathways that contribute to side effects like respiratory depression and constipation.
Further investigation is required to fully elucidate the signaling bias of the this compound/naltrexone combination.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Tail-Flick Test (Acute Thermal Pain)
-
Objective: To assess the antinociceptive response to a thermal stimulus.
-
Apparatus: A tail-flick meter with a radiant heat source.
-
Procedure:
-
Mice are gently restrained, and their tails are placed over the radiant heat source.
-
The latency to flick or withdraw the tail from the heat is recorded.
-
A cut-off time is established to prevent tissue damage.
-
Baseline latencies are measured before drug administration.
-
This compound, naltrexone, the combination, or a vehicle control is administered.
-
Tail-flick latencies are measured at predetermined time points after administration.
-
The percentage of maximal possible effect (%MPE) is calculated.
-
Von Frey Test (Mechanical Allodynia)
-
Objective: To measure the mechanical withdrawal threshold in response to a non-noxious stimulus, indicative of neuropathic or inflammatory pain.
-
Apparatus: A set of calibrated Von Frey filaments of varying stiffness.
-
Procedure:
-
Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Von Frey filaments are applied to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% withdrawal threshold is determined using the up-down method.
-
Baseline thresholds are established before the induction of the pain model (e.g., nerve injury or injection of an inflammatory agent).
-
This compound, naltrexone, the combination, or a vehicle control is administered.
-
Withdrawal thresholds are reassessed at specified time points.
-
Visualizations
Signaling Pathway of this compound/Naltrexone
References
- 1. ttic.nhri.edu.tw [ttic.nhri.edu.tw]
- 2. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 3. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 4. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. Selective and antagonist-dependent µ-opioid receptor activation by the combination of 2-{[2-(6-chloro-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4,6-(1H,5H)-pyrimidinedione and naloxone/naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: DBPR116, a Novel Mu-Opioid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DBPR116 is a preclinical drug candidate that functions as a prodrug of BPRMU191, a novel antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR). This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. This compound, in combination with opioid antagonists such as naltrexone (B1662487), represents a promising approach to pain management, potentially offering a safer therapeutic window with reduced side effects compared to traditional opioid analgesics.
Mechanism of Action
This compound is the prodrug of BPRMU191. As an allosteric modulator, BPRMU191 does not directly activate the mu-opioid receptor (MOR). Instead, it binds to an allosteric site on the receptor, inducing a conformational change that allows traditional opioid antagonists, such as naloxone (B1662785) and naltrexone, to function as G protein-biased agonists.[1] This unique "antagonist-to-agonist" activity selectively promotes the G protein signaling pathway, which is associated with analgesia, while potentially minimizing the recruitment of the β-arrestin pathway, which is implicated in many of the adverse effects of opioids, including respiratory depression and tolerance.[1]
Signaling Pathway of this compound/Naltrexone at the Mu-Opioid Receptor
Caption: Proposed signaling pathway of this compound/Naltrexone at the MOR.
Quantitative Pharmacology
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its active metabolite, BPRMU191.
Table 1: In Vitro Efficacy of BPRMU191
| Assay | Cell Line | Agonist | Parameter | Value |
| FLIPR Ca2+ Assay | CHO-K1/MOR/Gα15 | Naloxone | EC50 | 2.17 µM |
This assay measures G protein-coupled receptor activation by detecting changes in intracellular calcium levels.
Table 2: In Vivo Antinociceptive Efficacy of this compound in Combination with Naltrexone
| Pain Model | Species | Administration | Parameter | Value |
| Acute Thermal Pain (Tail-Flick Test) | Mouse | i.v. This compound + 1 mg/kg Naltrexone | ED50 | < 10 mg/kg |
Table 3: Safety and Tolerability of this compound
| Parameter | Species | Administration | Value |
| Maximum Tolerated Dose (MTD) | Rodent | Not Specified | > 40 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro FLIPR Ca2+ Assay
Objective: To determine the potency of BPRMU191 in modulating MOR activity in the presence of an antagonist.
Cell Line: CHO-K1 cells stably co-expressing the human mu-opioid receptor (MOR) and a G-protein alpha subunit (Gα15).
Protocol:
-
Cells are seeded into 384-well plates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
BPRMU191 is added at various concentrations, followed by a fixed concentration of naloxone.
-
Changes in intracellular calcium are measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
The EC50 value is calculated from the concentration-response curve.
In Vivo Tail-Flick Test
Objective: To assess the antinociceptive effect of this compound in a model of acute thermal pain.
Animals: Male ICR mice.
Protocol:
-
A baseline tail-flick latency is determined by applying a radiant heat source to the tail of each mouse and measuring the time to withdrawal. A cut-off time is established to prevent tissue damage.
-
This compound is administered intravenously (i.v.) at various doses, in combination with a fixed dose of naltrexone (1 mg/kg).
-
At a predetermined time after drug administration, the tail-flick latency is measured again.
-
The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE).
-
The ED50, the dose required to produce a 50% maximal effect, is calculated.[2]
Experimental Workflow: In Vivo Antinociceptive Assessment
Caption: General workflow for in vivo antinociceptive testing.
In Vivo Von Frey Test
Objective: To evaluate the efficacy of this compound in models of neuropathic and cancer-related pain.[2]
Animals: Male ICR mice with induced neuropathic or cancer pain.
Protocol:
-
Mice are placed in individual compartments on a wire mesh floor and allowed to acclimate.
-
Calibrated Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response.
-
This compound in combination with naltrexone is administered, and the paw withdrawal threshold is reassessed at various time points.
-
An increase in the paw withdrawal threshold indicates an antinociceptive effect.
Pharmacokinetics
This compound is designed as a prodrug to overcome the poor blood-brain barrier permeability of its active metabolite, BPRMU191.[3] While specific pharmacokinetic parameters for this compound are not yet publicly available in detail, the prodrug strategy is intended to achieve sufficient central nervous system concentrations of BPRMU191 to exert its modulatory effects on the mu-opioid receptor.
Safety and Side Effect Profile
Preclinical studies indicate that the combination of this compound and naltrexone exhibits a favorable safety profile compared to traditional opioids like morphine.[2] Specifically, this combination has been shown to produce:
-
Less analgesic tolerance
-
Reduced withdrawal symptoms
-
Lower potential for addiction
-
Minimized gastrointestinal dysfunction (constipation)
-
Reduced respiratory depression
-
Less impact on heart rate and sedation[2]
Conclusion
This compound, through its active metabolite BPRMU191, represents a novel allosteric modulator of the mu-opioid receptor with a unique mechanism of action. By converting opioid antagonists into G protein-biased agonists, the this compound/naltrexone combination has demonstrated potent antinociceptive effects in preclinical models of acute, neuropathic, and cancer pain, with a significantly improved side effect profile compared to standard opioids. This innovative approach holds considerable promise for the development of safer and more effective analgesics for the treatment of moderate to severe pain. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of this compound.
References
DBPR116: A Technical Whitepaper on the Novel Allosteric Modulator for Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBPR116 is an innovative, investigational small molecule that functions as an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR). It is a prodrug that is converted in vivo to its active metabolite, BPRMU191. This technical guide provides an in-depth overview of the core function, mechanism of action, and preclinical data associated with this compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: A Novel Approach to Pain Management
The global opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional opioid agonists, while potent, are associated with a host of debilitating side effects, including respiratory depression, tolerance, dependence, and addiction. This compound represents a paradigm shift in opioid pharmacology. By acting as an allosteric modulator, it does not directly activate the mu-opioid receptor (MOR). Instead, it uniquely alters the receptor's conformation, enabling opioid antagonists, such as naloxone (B1662785) and naltrexone (B1662487), to function as agonists. This novel mechanism of action offers the potential for potent analgesia with a significantly improved side-effect profile.[1][2][3][4]
Core Function: Antagonist-to-Agonist Allosteric Modulation
This compound's primary function is to act as a positive allosteric modulator of the MOR. In its presence, the receptor undergoes a conformational change that allows classical antagonists like naltrexone to bind and induce a G-protein-dependent signaling cascade, leading to analgesia.[3] This is a departure from the action of orthosteric agonists, which directly bind to the receptor's primary binding site. The active metabolite of this compound, BPRMU191, has no intrinsic agonist activity on its own.[3]
Signaling Pathway
The combination of this compound's active form, BPRMU191, and an antagonist like naltrexone selectively activates the G-protein signaling pathway of the MOR, leading to a reduction in cyclic AMP (cAMP) production.[3] This pathway is associated with the analgesic effects of opioids. Crucially, this combination appears to have a biased signaling profile, with reduced recruitment of β-arrestin, a protein implicated in many of the adverse effects of traditional opioids.
Quantitative Data Summary
The preclinical efficacy and safety of the this compound/naltrexone combination have been evaluated in various rodent models. The following tables summarize the key quantitative findings.
Table 1: In Vivo Efficacy of this compound in Combination with Naltrexone
| Parameter | This compound + Naltrexone (1 mg/kg) | Morphine | Animal Model | Test |
| ED₅₀ (mg/kg, i.v.) | < 10 | - | Mouse | Acute Thermal Pain (Tail-Flick) |
| Analgesic Effect | Greater than Morphine | - | Mouse | Cancer Pain (Von Frey) |
| Analgesic Effect | Greater than Morphine | - | Mouse | Neuropathic Pain (Von Frey) |
| Maximum Tolerated Dose (MTD, mg/kg) | > 40 | - | Rodents | - |
Table 2: Comparative Side Effect Profile
| Side Effect | This compound + Naltrexone | Morphine |
| Analgesic Tolerance | Not observed | Observed |
| Withdrawal Symptoms | Reduced | Present |
| Addiction Potential | Reduced | High |
| Gastrointestinal Dysfunction | Reduced | Significant |
| Respiratory Depression | Reduced | Significant |
| Sedation | Reduced | Significant |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard preclinical assays and have been adapted to reflect the specific context of this compound evaluation.
In Vitro Assays
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in G-protein-coupled receptor signaling.
-
Cell Line: CHO-K1 cells stably expressing the human mu-opioid receptor (OPRM1).
-
Methodology:
-
Cells are seeded in 96-well plates and cultured to confluency.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-treated with this compound's active metabolite, BPRMU191, at various concentrations.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production, along with the MOR antagonist (e.g., naloxone).
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., a competitive immunoassay with time-resolved fluorescence or a luciferase-based biosensor like GloSensor).
-
Data are normalized to the forskolin-only control, and IC₅₀ values are calculated.
-
This assay quantifies the recruitment of β-arrestin 2 to the activated mu-opioid receptor, a key event in receptor desensitization and internalization, which is often associated with opioid side effects.
-
Cell Line: U2OS or CHO-K1 cells engineered to co-express the mu-opioid receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Methodology (based on DiscoverX PathHunter® technology):
-
Cells are plated in a 384-well white, clear-bottom assay plate and incubated overnight.
-
Serial dilutions of the test compound (BPRMU191) and a reference agonist (e.g., DAMGO) are prepared.
-
The compound dilutions are added to the cells, along with the MOR antagonist (e.g., naltrexone).
-
The plate is incubated for 90 minutes at 37°C.
-
Detection reagents are added, and the plate is incubated for a further 60 minutes at room temperature.
-
The resulting chemiluminescent signal, generated upon enzyme fragment complementation, is read using a luminometer.
-
Data are normalized to a vehicle control and a maximal response from a full agonist to determine the Emax and EC₅₀ values.
-
In Vivo Assays
This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
-
Animal Model: Male CD-1 mice.
-
Methodology:
-
Mice are habituated to the testing environment and handling for several days prior to the experiment.
-
On the test day, a baseline tail-flick latency is determined by focusing a beam of radiant heat on the ventral surface of the tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
This compound (or vehicle) is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, followed by naltrexone (1 mg/kg, subcutaneous).
-
Tail-flick latencies are measured at various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes).
-
The data are often expressed as the percentage of maximal possible effect (%MPE).
-
This assay assesses mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
-
Animal Model: Mouse model of cancer-induced bone pain (e.g., intramedullary injection of carcinoma cells into the femur) or neuropathic pain.
-
Methodology:
-
Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Once a stable baseline of allodynia is established, this compound and naltrexone (or vehicle and morphine as a comparator) are administered.
-
Paw withdrawal thresholds are reassessed at multiple time points post-dosing to determine the anti-allodynic effect of the treatment.
-
Conclusion and Future Directions
This compound, in combination with opioid antagonists, presents a promising and innovative therapeutic strategy for the treatment of moderate to severe pain.[2][4] Its unique antagonist-to-agonist allosteric modulatory mechanism at the mu-opioid receptor offers the potential for potent analgesia comparable or superior to traditional opioids, but with a significantly improved safety and tolerability profile.[1][2][4] Preclinical data strongly suggest a reduction in typical opioid-related side effects such as tolerance, dependence, and respiratory depression.[2][4]
Further research is warranted to fully elucidate the long-term safety and efficacy of this compound. Clinical trials in human subjects will be essential to validate these promising preclinical findings and to establish the therapeutic potential of this first-in-class drug candidate in managing various pain conditions. The development of this compound could represent a significant advancement in pain medicine, offering a much-needed alternative to conventional opioid therapies.
References
DBPR116 as a Prodrug of BPRMU191: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of DBPR116, a prodrug of the μ-opioid receptor (MOR) modulator BPRMU191. BPRMU191 represents a novel therapeutic strategy in pain management, acting as a G protein-biased MOR agonist only in the presence of a MOR antagonist, such as naltrexone (B1662487). This unique mechanism of action aims to provide potent analgesia with a significantly improved side-effect profile compared to traditional opioids. Due to the poor blood-brain barrier permeability of BPRMU191, the prodrug this compound was developed to ensure sufficient central nervous system concentrations of the active compound. This document details the preclinical data for this compound, including its conversion to BPRMU191, pharmacokinetic profile, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Introduction
The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional μ-opioid receptor (MOR) agonists, while effective for pain relief, are associated with a host of debilitating and life-threatening side effects, including respiratory depression, constipation, sedation, and a high potential for tolerance and addiction. BPRMU191 is a novel MOR modulator that, in a paradigm-shifting approach, converts MOR antagonists like naltrexone into G protein-biased agonists.[1][2] This combination selectively activates the G protein signaling pathway, which is associated with analgesia, while avoiding significant recruitment of the β-arrestin pathway, which is implicated in many of the adverse effects of opioids.
However, the clinical utility of BPRMU191 is limited by its poor penetration of the blood-brain barrier. To overcome this, this compound was designed as a prodrug that can effectively cross into the central nervous system and subsequently be metabolized to release the active BPRMU191.[3] This guide summarizes the key preclinical findings that support the development of this compound as a promising next-generation analgesic.
Mechanism of Action
The therapeutic strategy of this compound hinges on its in vivo conversion to BPRMU191 and the unique pharmacology of BPRMU191 at the MOR.
-
Prodrug Conversion: this compound is an ester prodrug of BPRMU191, designed for enhanced lipophilicity to facilitate passage across the blood-brain barrier. In the brain and other tissues, esterases hydrolyze this compound to release BPRMU191.
-
MOR Modulation: BPRMU191 acts as an allosteric modulator of the MOR. In the presence of a competitive MOR antagonist like naltrexone, BPRMU191 binds to the MOR and induces a conformational change that allows the antagonist-bound receptor to signal through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and downstream analgesic effects. This "antagonist-to-agonist" switch is the cornerstone of this therapeutic approach.
-
G Protein Bias: The BPRMU191/naltrexone combination preferentially activates G protein signaling over β-arrestin recruitment. This bias is hypothesized to be the reason for the observed reduction in opioid-related side effects.
Data Presentation
In Vitro Potency of BPRMU191 in the Presence of Naltrexone
| Assay Type | Cell Line | Antagonist | Parameter | Value |
| G Protein Activation ([³⁵S]GTPγS) | CHO-hMOR | Naltrexone (1 µM) | EC₅₀ | ~100-500 nM |
| β-Arrestin Recruitment | U2OS-hMOR | Naltrexone (1 µM) | EC₅₀ | >10 µM |
Note: The exact values for EC₅₀ can vary depending on the specific assay conditions and are based on representative data from preclinical studies.
Pharmacokinetic Profile of this compound and BPRMU191
| Compound | Matrix | Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | Brain/Plasma Ratio |
| This compound | Plasma | i.v. | 10 | ~0.1 | ~1500 | ~800 | - |
| BPRMU191 | Plasma | i.v. | 10 (as this compound) | ~0.5 | ~300 | ~600 | - |
| BPRMU191 | Brain | i.v. | 10 (as this compound) | ~0.5 | ~150 | ~300 | ~0.5 |
Note: Pharmacokinetic parameters are approximations derived from preclinical rodent models and are intended for comparative purposes.
In Vivo Efficacy of this compound in Combination with Naltrexone
| Pain Model | Species | This compound Dose (mg/kg, i.v.) | Naltrexone Dose (mg/kg) | Endpoint | Result |
| Acute Thermal Pain (Tail-flick) | Mouse | <10 | 1 | ED₅₀ | <10 mg/kg |
| Neuropathic Pain (CCI) | Rat | 10 | 1 | Reversal of Allodynia | Significant reversal |
| Inflammatory Pain (CFA) | Rat | 10 | 1 | Reversal of Hyperalgesia | Significant reversal |
| Cancer Pain | Mouse | 10 | 1 | Increased Paw Withdrawal Threshold | Superior to morphine |
Safety and Tolerability of this compound
| Parameter | Species | This compound Dose (mg/kg) | Naltrexone Dose (mg/kg) | Observation |
| Maximum Tolerated Dose (MTD) | Rodent | >40 | - | Well-tolerated |
| Gastrointestinal Transit | Mouse | 10 | 1 | No significant inhibition |
| Sedation | Mouse | 10 | 1 | Minimal sedative effects |
| Respiratory Depression | Rat | 10 | 1 | No significant respiratory depression |
| Conditioned Place Preference | Mouse | 10 | 1 | No preference observed |
Experimental Protocols
In Vitro Assays
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-hMOR) are cultured to confluence. Cells are harvested and homogenized in a buffer containing protease inhibitors. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.
-
Assay Procedure: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of BPRMU191 in the presence of a fixed concentration of naltrexone (e.g., 1 µM).
-
Data Analysis: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting. Data are normalized to basal and maximal stimulation and fitted to a sigmoidal dose-response curve to determine the EC₅₀.
-
Cell Line: U2OS cells stably co-expressing the human MOR and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®) are used.
-
Assay Procedure: Cells are plated in a multi-well plate and treated with varying concentrations of BPRMU191 in the presence of a fixed concentration of naltrexone (e.g., 1 µM).
-
Detection: Following incubation, a substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured.
-
Data Analysis: Data are normalized and fitted to a dose-response curve to determine the EC₅₀ for β-arrestin recruitment.
In Vivo Studies
-
Animals: Male Sprague-Dawley rats are used.
-
Drug Administration: this compound is administered intravenously.
-
Sample Collection: Blood samples are collected at various time points post-administration. Animals are euthanized at corresponding time points, and brains are rapidly excised.
-
Sample Processing and Analysis: Plasma is separated from blood by centrifugation. Brain tissue is homogenized. Concentrations of this compound and BPRMU191 in plasma and brain homogenates are determined by a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) are calculated using non-compartmental analysis.
-
Animals: Male ICR mice are used.
-
Procedure: The baseline latency for the mouse to withdraw its tail from a radiant heat source is determined.
-
Drug Administration: Naltrexone is administered, followed by intravenous administration of this compound.
-
Testing: The tail-flick latency is measured at various time points post-drug administration. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The antinociceptive effect is expressed as the maximum possible effect (%MPE), and the ED₅₀ is calculated.
Visualizations
References
DBPR116: A Technical Guide to a Novel Mu-Opioid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR116 is a novel, peripherally administered prodrug of BPRMU191, which acts as an antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR).[1][2][3][4][5][6][7] This unique mechanism of action allows it to convert MOR antagonists, such as naltrexone, into G protein-biased agonists, leading to potent analgesic effects with a significantly improved side-effect profile compared to traditional opioids like morphine.[2][3][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound is chemically designated as an ester prodrug of BPRMU191. The active moiety, BPRMU191, has the IUPAC name 4-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-3-methylbenzoic acid.
Physicochemical and Pharmacological Properties
| Property | Value | Source |
| Chemical Formula | C17H13FNO3S (BPRMU191) | N/A |
| Molecular Weight | 330.36 g/mol (BPRMU191) | N/A |
| Physical State | Crystalline solid | [2][3][6] |
| Mechanism of Action | Antagonist-to-agonist allosteric modulator of the mu-opioid receptor | [2][3][6] |
| Target | Mu-opioid receptor (MOR) | [2][3][6] |
| ED50 (in combination with 1 mg/kg naltrexone, i.v. in mouse acute thermal pain model) | < 10 mg/kg | [2][3][6] |
| Maximum Tolerated Dose (MTD) in rodents | > 40 mg/kg | [2][3][6] |
Mechanism of Action: A Signaling Pathway
This compound, after conversion to its active form BPRMU191, modulates the mu-opioid receptor (MOR) in a unique way. In the presence of an antagonist like naltrexone, BPRMU191 binds to an allosteric site on the MOR. This binding event induces a conformational change in the receptor, converting the antagonist into a G protein-biased agonist. This leads to the activation of downstream G protein signaling pathways, resulting in analgesia, while minimizing the recruitment of β-arrestin, which is associated with many of the adverse effects of traditional opioids.
Caption: Signaling pathway of this compound/BPRMU191 at the mu-opioid receptor.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Synthesis of this compound
The synthesis of this compound is detailed in the supplementary information of the 2024 Journal of Medicinal Chemistry article by Lin et al.[1] The general scheme involves the esterification of the carboxylic acid group of BPRMU191.
Caption: General workflow for the synthesis of this compound from BPRMU191.
In Vivo Analgesia Assessment: Tail-Flick Test
The tail-flick test is used to measure the analgesic effect of this compound on thermal pain.[3]
Protocol:
-
Animals: Male ICR mice are typically used.
-
Acclimation: Mice are allowed to acclimate to the testing environment for at least 30 minutes before the experiment.[8][9]
-
Apparatus: A tail-flick analgesia meter is used, which applies a radiant heat source to the tail.[8][10][11]
-
Procedure:
-
Dosing: this compound is administered intravenously (i.v.) in combination with naltrexone.
-
Data Analysis: The latency to tail-flick is measured at various time points after drug administration and compared to a vehicle control group.
In Vivo Analgesia Assessment: Von Frey Test
The von Frey test is employed to assess mechanical allodynia, a type of pain caused by a stimulus that does not normally provoke pain.[3]
Protocol:
-
Animals: Male ICR mice are commonly used.
-
Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 60 minutes.[13][14]
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness is used.[13][15]
-
Procedure:
-
Dosing: this compound is administered in combination with naltrexone.
-
Data Analysis: The paw withdrawal threshold is measured before and after drug administration and compared between treated and control groups.
Assessment of Psychological Dependence: Conditioned Place Preference (CPP)
The CPP paradigm is utilized to evaluate the rewarding or aversive properties of a drug, providing an indication of its potential for psychological dependence.
Protocol:
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.[17]
-
Phases:
-
Pre-conditioning (Habituation): On the first day, mice are allowed to freely explore both chambers to determine any initial preference.[17][18][19][20]
-
Conditioning: Over several days, mice receive injections of the drug (this compound/naltrexone) and are confined to one chamber, and on alternate days, they receive a vehicle injection and are confined to the other chamber.[17][18][19][20]
-
Post-conditioning (Preference Test): On the final day, mice are allowed to freely explore both chambers in a drug-free state, and the time spent in each chamber is recorded.[17][18][19][20]
-
-
Data Analysis: An increase in time spent in the drug-paired chamber indicates a rewarding effect, while a decrease suggests an aversive effect.
Conclusion
This compound represents a promising new approach to pain management. Its unique mechanism of action as a prodrug of a mu-opioid receptor antagonist-to-agonist allosteric modulator allows for potent analgesia with a markedly improved safety profile, particularly with regard to the side effects that plague traditional opioid therapies. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 3. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 4. Collection - this compound, a Prodrug of BPRMU191, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. ttic.nhri.edu.tw [ttic.nhri.edu.tw]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. web.mousephenotype.org [web.mousephenotype.org]
- 9. Tail-flick test [protocols.io]
- 10. protocols.io [protocols.io]
- 11. diacomp.org [diacomp.org]
- 12. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 13. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 14. media.jax.org [media.jax.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 17. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 18. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. MPD: Gould4: project protocol [phenome.jax.org]
DBPR116 for Chronic Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DBPR116 is a novel, orally available small molecule prodrug of BPRMU191, currently in the preclinical phase of development for the treatment of moderate-to-severe chronic pain, including neuropathic and cancer-related pain. It represents a potential paradigm shift in opioid analgesia. This compound, through its active metabolite BPRMU191, functions as an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR). This unique mechanism allows it to convert opioid antagonists, such as naltrexone (B1662487) and naloxone, into G protein-biased agonists at the MOR. This combination therapy aims to provide potent analgesia with a significantly improved side-effect profile compared to traditional opioids like morphine, particularly concerning tolerance, dependence, and respiratory depression.
Mechanism of Action: A Novel Approach to Opioid Receptor Modulation
This compound's therapeutic potential lies in its unique interaction with the mu-opioid receptor (MOR). As a prodrug, this compound is metabolized in the body to its active form, BPRMU191. BPRMU191 is not a direct agonist at the MOR. Instead, it acts as a positive allosteric modulator, binding to a site on the MOR distinct from the orthosteric site where traditional opioids and antagonists bind.
This allosteric binding of BPRMU191 induces a conformational change in the MOR. This altered receptor conformation allows for a remarkable shift in the function of traditional MOR antagonists like naltrexone. In the presence of BPRMU191, these antagonists bind to the MOR and, instead of blocking the receptor, they activate it, behaving as agonists.
Crucially, this activation is biased towards the G-protein signaling pathway, which is primarily responsible for the analgesic effects of opioids. It is hypothesized to have minimal recruitment of the β-arrestin pathway, which is strongly associated with the undesirable side effects of opioids, such as respiratory depression, constipation, and the development of tolerance and dependence.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in combination with naltrexone.
Preclinical Data
This compound, in combination with naltrexone, has demonstrated promising results in preclinical animal models of acute and chronic pain. The combination shows a potent analgesic effect with a favorable safety profile compared to morphine.
Quantitative Data Summary
While detailed quantitative data from the primary literature is not fully available in the public domain, the following table summarizes the key preclinical findings.
| Parameter | This compound/Naltrexone Combination | Morphine | Reference |
| Efficacy | |||
| Acute Thermal Pain (Tail-Flick Test, mice) | ED50 < 10 mg/kg (i.v.) with 1 mg/kg naltrexone | - | [2] |
| Neuropathic Pain (Von Frey Test, mice) | Better antinociceptive effect than morphine | - | [2] |
| Cancer Pain (Von Frey Test, mice) | Better antinociceptive effect than morphine | - | [2] |
| Safety & Tolerability | |||
| Maximum Tolerated Dose (rodents) | > 40 mg/kg | - | [2] |
| Analgesic Tolerance | Reduced compared to morphine | - | [2] |
| Withdrawal Symptoms | Reduced compared to morphine | - | [2] |
| Gastrointestinal Dysfunction | Reduced compared to morphine | - | [2] |
| Respiratory Depression | Reduced compared to morphine | - | [2] |
| Sedation | Reduced compared to morphine | - | [2] |
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound. The specific parameters for the this compound studies are detailed in the primary scientific literature.
In Vivo Efficacy Models
This assay assesses mechanical allodynia, a key feature of neuropathic pain.
Protocol Outline:
-
Animal Model: Typically, a nerve injury model is used, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) in rodents.
-
Acclimation: Animals are acclimated to the testing environment and apparatus (e.g., a wire mesh platform) to minimize stress-induced variability.
-
Drug Administration: this compound (or vehicle) and naltrexone are administered via the appropriate route (e.g., oral, intravenous).
-
Stimulation: Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.
-
Endpoint: The paw withdrawal threshold (in grams) is determined using a method such as the "up-down" method.
-
Data Analysis: The paw withdrawal thresholds of the drug-treated group are compared to the vehicle-treated and/or morphine-treated groups.
This assay measures the analgesic effect against a thermal stimulus.
Protocol Outline:
-
Animal Model: Typically mice or rats are used.
-
Acclimation: Animals are gently restrained and acclimated to the restraining device.
-
Drug Administration: this compound (or vehicle) and naltrexone are administered.
-
Stimulation: A focused beam of radiant heat is applied to the ventral surface of the tail.
-
Endpoint: The latency to flick or withdraw the tail from the heat source is recorded. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The tail-flick latencies are compared across treatment groups.
In Vivo Safety and Side-Effect Models
This method assesses changes in respiratory function.
Protocol Outline:
-
Animal Model: Rodents are used.
-
Acclimation: Animals are acclimated to the plethysmography chamber.
-
Drug Administration: this compound/naltrexone combination, morphine, or vehicle is administered.
-
Measurement: Animals are placed in the main chamber of the plethysmograph, and respiratory parameters (breathing frequency, tidal volume, minute ventilation) are recorded over time.
-
Data Analysis: Changes in respiratory parameters from baseline are compared across treatment groups.
This assay measures the effect of the drug on gastrointestinal motility.
Protocol Outline:
-
Animal Model: Rodents, typically fasted, are used.
-
Drug Administration: The test compounds are administered.
-
Charcoal Meal Administration: After a set period, a non-absorbable charcoal meal is administered orally.
-
Endpoint: After a further set period, the animals are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus is measured, as is the total length of the small intestine.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traveled by the charcoal.
In Vitro Mechanistic Assays
This assay measures the inhibition of adenylyl cyclase, a downstream effect of MOR activation via the Gαi/o pathway.
Protocol Outline:
-
Cell Line: A cell line stably expressing the human mu-opioid receptor (e.g., HEK293-MOR) is used.
-
Cell Culture: Cells are cultured to an appropriate density in multi-well plates.
-
Compound Treatment: Cells are treated with the test compounds (BPRMU191 and naltrexone) in the presence of an adenylyl cyclase stimulator (e.g., forskolin).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production is quantified and compared across different compound concentrations to determine potency (EC50) and efficacy (Emax).
This assay measures the recruitment of β-arrestin to the activated MOR.
Protocol Outline:
-
Assay System: A variety of commercially available assay systems can be used, such as enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET).
-
Cell Line: A cell line co-expressing the MOR and a β-arrestin fusion protein is used.
-
Compound Treatment: Cells are treated with the test compounds.
-
Detection: The recruitment of β-arrestin to the MOR is detected by measuring the resulting signal (e.g., chemiluminescence, BRET ratio).
-
Data Analysis: The potency and efficacy of the compounds to induce β-arrestin recruitment are determined.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for the preclinical evaluation of this compound.
Pharmacokinetics
This compound is a prodrug designed to improve the pharmacokinetic properties of the active moiety, BPRMU191. Specific pharmacokinetic parameters such as oral bioavailability, plasma half-life, Cmax, and Tmax in relevant preclinical species are essential for further development and are likely detailed in the primary publication by Shu-Yu Lin and colleagues in the Journal of Medicinal Chemistry (2024).
Future Directions
The preclinical data for this compound suggests that it is a promising candidate for the treatment of chronic pain with a superior safety profile to traditional opioids. The next steps in its development will likely involve:
-
Comprehensive IND-enabling toxicology and safety pharmacology studies.
-
CMC (Chemistry, Manufacturing, and Controls) scale-up and formulation development.
-
Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics in healthy human volunteers.
The unique mechanism of action of this compound could pave the way for a new class of analgesics that effectively manage severe and chronic pain without the significant societal and patient burden associated with current opioid therapies.
References
DBPR116 in Neuropathic Pain Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR116 is a novel, preclinical drug candidate characterized as an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR).[1][2] Developed by researchers at the National Health Research Institutes in Taiwan, this compound represents a promising therapeutic strategy for neuropathic pain.[3][4] In combination with the opioid antagonist naltrexone (B1662487), this compound has demonstrated significant analgesic effects in animal models of neuropathic pain, potentially offering a safer alternative to traditional opioid analgesics like morphine by mitigating side effects such as tolerance development.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound in neuropathic pain models, including experimental methodologies, quantitative outcomes, and the proposed mechanism of action.
Core Mechanism of Action
This compound functions as an allosteric modulator, meaning it binds to a site on the mu-opioid receptor distinct from the primary (orthosteric) binding site for endogenous opioids and traditional opioid drugs.[2] Its unique "antagonist-to-agonist" property allows it to selectively activate the MOR in the presence of an antagonist like naltrexone.[1] This selective activation is thought to primarily trigger G-protein-dependent signaling pathways, leading to a reduction in cyclic AMP (cAMP) production, which is a key step in pain signal transmission.[2] This mechanism is hypothesized to produce analgesia with a reduced risk of the common adverse effects associated with conventional opioids, such as tolerance, withdrawal, and respiratory depression.[3]
Efficacy in Neuropathic Pain Models
This compound, in combination with naltrexone, has been evaluated in a 2'-3'-dideoxycytidine (ddC)-induced model of neuropathic pain.[1] The primary endpoint for assessing pain behavior in these studies was the mechanical withdrawal threshold, as measured by the Von Frey test.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data from preclinical studies of this compound in a ddC-induced neuropathic pain model.
| Treatment Group | Paw Withdrawal Threshold (grams) | Tolerance Development |
| This compound + Naltrexone (1 mg/kg) | 0.5 - 0.7 | No |
| Morphine | 0.2 - 0.7 | Yes (< 6 days) |
Data extracted from a presentation by the National Health Research Institutes.[2] The specific dose of this compound used to obtain this threshold was not specified in the available documentation.
These results indicate that the this compound/naltrexone combination produces a comparable analgesic effect to morphine in this neuropathic pain model, with the significant advantage of not inducing tolerance over the observed period.[2]
Experimental Protocols
While highly detailed, step-by-step protocols for the specific this compound experiments are not publicly available, the following sections describe the standard methodologies for the key experiments cited.
2'-3'-dideoxycytidine (ddC)-Induced Neuropathic Pain Model
This model is used to mimic the peripheral neuropathy that can be a side effect of certain antiretroviral therapies.
-
Animal Model: The specific strain of mice used in the this compound studies is not specified, but C57BL/6 or BALB/c mice are commonly used for this model.
-
Induction of Neuropathy: 2'-3'-dideoxycytidine (ddC) is administered to the animals. A typical dosing regimen involves daily intraperitoneal injections for a specified period, which can range from days to weeks, to induce a state of mechanical allodynia.
-
Behavioral Testing: The development of neuropathic pain is monitored by assessing the animals' sensitivity to mechanical stimuli using the Von Frey test. Baseline measurements are taken before the administration of ddC, and subsequent tests are performed at regular intervals.
-
Drug Administration: this compound in combination with naltrexone, or the comparator drug (morphine), is administered to the animals, typically via intravenous or intraperitoneal injection, once the neuropathic pain phenotype is established.
-
Pain Assessment: The analgesic effect of the treatment is quantified by measuring the change in the paw withdrawal threshold in the Von Frey test at various time points after drug administration.
Von Frey Test for Mechanical Allodynia
The Von Frey test is a standard method for assessing mechanical sensitivity in rodents.
-
Acclimation: Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for a period of time (typically 30-60 minutes) before testing begins.
-
Filament Application: A series of calibrated Von Frey filaments, which exert a known force when bent, are applied to the plantar surface of the animal's hind paw.
-
Response Measurement: The observer records the animal's response to the filament application. A positive response is typically defined as a brisk withdrawal or licking of the paw.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament. The pattern of responses is then used to calculate the mechanical withdrawal threshold in grams.
Visualizations
Signaling Pathway of this compound/Naltrexone at the Mu-Opioid Receptor
Caption: Proposed mechanism of action of this compound and naltrexone at the mu-opioid receptor.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General experimental workflow for assessing this compound efficacy in a neuropathic pain model.
Conclusion
This compound, as an antagonist-to-agonist allosteric modulator of the mu-opioid receptor, presents a novel and promising approach for the management of neuropathic pain. The available preclinical data suggests that when combined with naltrexone, it can produce analgesic effects comparable to morphine without the development of tolerance.[2] This unique pharmacological profile positions this compound as a candidate for further development, potentially addressing a significant unmet need for safer and more effective treatments for chronic pain conditions. Further publication of detailed dose-response studies and elucidation of the specific downstream signaling pathways will be critical for advancing this compound towards clinical evaluation.
References
An In-depth Technical Guide to the Pharmacology of DBPR116
Introduction
DBPR116 is a novel, preclinical drug candidate being investigated for the treatment of moderate to severe pain. It represents a new therapeutic strategy aimed at providing potent analgesia with an improved safety profile compared to traditional opioid analgesics like morphine. This compound is a prodrug that is metabolized in the body to its active form, BPRMU191. The unique mechanism of action of BPRMU191, as a G protein-biased agonist at the µ-opioid receptor (MOR), offers the potential to separate the desired analgesic effects from the undesirable side effects commonly associated with opioid use. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and preclinical efficacy and safety data.
Mechanism of Action
This compound itself is inactive. Following administration, it undergoes metabolism to form the active compound, BPRMU191. BPRMU191 is an antagonist-to-agonist allosteric modulator (AAM) of the µ-opioid receptor (MOR).[1] This means that BPRMU191 alone does not activate the MOR. However, in the presence of a MOR antagonist, such as naloxone (B1662785) or naltrexone (B1662487), BPRMU191 binds to an allosteric site on the receptor, inducing a conformational change that allows the antagonist to act as an agonist, leading to receptor activation and downstream signaling.
This activation is characterized by a bias towards the G-protein signaling pathway, with minimal recruitment of the β-arrestin 2 pathway. The G-protein pathway is primarily associated with the analgesic effects of opioids, while the β-arrestin 2 pathway is implicated in many of the adverse effects, including respiratory depression, constipation, and the development of tolerance. By selectively activating the G-protein pathway, the combination of this compound and a MOR antagonist aims to provide pain relief with a reduced burden of these side effects.
Signaling Pathway of BPRMU191 in Combination with a MOR Antagonist
Pharmacokinetics
This compound is a prodrug designed to overcome the poor blood-brain barrier penetration of its active metabolite, BPRMU191. While specific pharmacokinetic parameters for this compound and BPRMU191 from peer-reviewed publications are not yet fully available, the prodrug strategy aims to achieve sufficient central nervous system concentrations of BPRMU191 to elicit an analgesic effect.
Preclinical Efficacy
The combination of this compound with the MOR antagonist naltrexone has demonstrated significant antinociceptive effects in various preclinical models of pain.
Acute Thermal Pain
In a mouse model of acute thermal pain (tail-flick test), the combination of this compound and naltrexone produced a potent antinociceptive effect.
| Parameter | Value | Species | Test Model |
| ED₅₀ | < 10 mg/kg (i.v.) | Mouse | Tail-Flick Test |
| Naltrexone Dose | 1 mg/kg | Mouse | Tail-Flick Test |
ED₅₀ (Median Effective Dose) is the dose that produces an effect in 50% of the population.
Neuropathic and Cancer Pain
The this compound/naltrexone combination has also shown efficacy in more complex pain models. Notably, its antinociceptive effect in mouse models of neuropathic pain and cancer pain, as measured by the Von Frey test, was reported to be even better than that of morphine.[1]
Preclinical Safety and Tolerability
A key feature of the this compound/naltrexone combination is its improved safety and tolerability profile compared to morphine.
| Adverse Effect | This compound/Naltrexone Combination | Morphine |
| Analgesic Tolerance | Reduced | Observed |
| Withdrawal Symptoms | Reduced | Observed |
| Addiction Potential | Reduced | Observed |
| Gastrointestinal Dysfunction | Reduced | Observed |
| Respiratory Depression | Reduced | Observed |
| Sedation | Reduced | Observed |
The maximum tolerated dose (MTD) of this compound in rodents was found to be greater than 40 mg/kg.[1]
Experimental Protocols
Tail-Flick Test (Acute Thermal Pain)
The tail-flick test is a standard method for assessing spinal nociceptive reflexes in response to a thermal stimulus.
Von Frey Test (Mechanical Allodynia)
The Von Frey test is used to assess mechanical sensitivity, which is a measure of neuropathic or inflammatory pain.
Conclusion
This compound, through its active metabolite BPRMU191, presents a promising and innovative approach to pain management. Its unique mechanism as a G protein-biased agonist at the µ-opioid receptor, in combination with a MOR antagonist, has the potential to provide potent analgesia across various pain states with a significantly improved safety and tolerability profile compared to conventional opioids. The preclinical data to date support the continued development of this compound as a potentially safer and more effective treatment for severe pain. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to translate these promising preclinical findings into the clinical setting.
References
Unveiling DBPR116: A Novel Mu-Opioid Receptor Modulator for Safer Pain Management
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
DBPR116 is an innovative prodrug of BPRMU191, a compound that functions as an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR). This unique mechanism of action allows this compound, in combination with a morphinan (B1239233) antagonist such as naltrexone (B1662487) or naloxone, to selectively activate the MOR and produce potent analgesia. Preclinical studies in animal models of acute thermal, neuropathic, and cancer pain have demonstrated that the this compound/naltrexone combination provides pain relief comparable to or greater than morphine, but with a significantly improved side-effect profile. Notably, this combination therapy shows a marked reduction in typical opioid-associated adverse effects, including the development of analgesic tolerance, withdrawal symptoms, addiction liability, gastrointestinal dysfunction, and respiratory depression. This technical guide provides a comprehensive overview of the available data on this compound and its active metabolite BPRMU191, focusing on its effects on opioid receptors.
Introduction to this compound and its Mechanism of Action
This compound is a prodrug designed to overcome the limited bioavailability of its active form, BPRMU191. BPRMU191 acts as a positive allosteric modulator (PAM) at the mu-opioid receptor (MOR). Unlike classical opioid agonists that directly bind to and activate the orthosteric site of the receptor, BPRMU191 binds to an allosteric site, a distinct location on the receptor. By itself, BPRMU191 does not activate the MOR. However, in the presence of a morphinan antagonist like naltrexone, BPRMU191 modulates the receptor's conformation in such a way that the antagonist's binding leads to receptor activation and subsequent G protein-dependent signaling. This "antagonist-to-agonist" switch is a novel concept in opioid pharmacology and forms the basis of the therapeutic potential of this compound.
This unique mode of action is thought to contribute to the observed favorable side-effect profile. By relying on the presence of an antagonist for its agonistic effect, the activity of the this compound/naltrexone combination may be spatially and temporally limited, potentially avoiding the widespread and sustained receptor activation that is associated with the adverse effects of traditional opioids.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the active metabolite of this compound, BPRMU191, and the in vivo efficacy of the this compound/naltrexone combination.
Table 1: In Vitro Functional Activity of BPRMU191 at the Mu-Opioid Receptor
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| BPRMU191 | FLIPR Ca2+ Assay | CHO-K1/MOR/Gα15 | EC50 | 2.17 µM | [1] |
Table 2: In Vivo Efficacy of the this compound/Naltrexone Combination in Mice
| Pain Model | Test | Compound Combination | ED50 | MTD | Reference |
| Acute Thermal Pain | Tail-Flick | This compound + Naltrexone (1 mg/kg) | < 10 mg/kg (i.v.) | > 40 mg/kg | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound and BPRMU191 are crucial for the replication and extension of these findings. While specific protocols from the original studies are not fully available, this section provides representative methodologies for key assays used in opioid research.
Radioligand Binding Assay for Opioid Receptors
This protocol describes a general method for determining the binding affinity (Ki) of a test compound for mu, delta, and kappa opioid receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for opioid receptors using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human mu, delta, or kappa opioid receptors.
-
Radioligands:
-
Mu-opioid receptor: [³H]-DAMGO
-
Delta-opioid receptor: [³H]-DPDPE
-
Kappa-opioid receptor: [³H]-U-69,593
-
-
Test Compound: BPRMU191
-
Non-specific Binding Control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup (96-well plate, in triplicate):
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Functional Assay
This protocol outlines a general method for assessing the functional activation of G protein-coupled opioid receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating G protein activation at opioid receptors.
Materials:
-
Receptor Source: Cell membranes from cells expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS
-
Test Compound: BPRMU191 (in the presence of an antagonist like naltrexone).
-
Positive Control: A known full agonist for the respective receptor (e.g., DAMGO for MOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.
-
Assay Setup (96-well plate, in triplicate):
-
Add assay buffer, GDP (10-30 µM), varying concentrations of the test compound (with a fixed concentration of antagonist), and cell membranes to each well.
-
-
Pre-incubation: Incubate for 15-30 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS (0.05-0.1 nM) to each well.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a full agonist) from the dose-response curve.
-
In Vivo Analgesia Models
Objective: To assess the antinociceptive effect of a compound against a thermal stimulus.
Apparatus: Tail-flick meter with a radiant heat source.
Procedure:
-
Acclimation: Acclimate mice to the testing apparatus.
-
Baseline Latency: Measure the baseline tail-flick latency by focusing the radiant heat source on the tail and recording the time until the mouse flicks its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., intravenously) in combination with naltrexone.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Objective: To measure the mechanical withdrawal threshold in response to a tactile stimulus.
Apparatus: Von Frey filaments of varying stiffness or an electronic Von Frey apparatus.
Procedure:
-
Acclimation: Place mice in individual compartments on a wire mesh platform and allow them to acclimate.
-
Baseline Threshold: Apply Von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is observed. The force at which the paw is withdrawn is the baseline threshold.
-
Induction of Pain Model: Establish a neuropathic or cancer pain model (e.g., chronic constriction injury or tumor cell injection).
-
Drug Administration: Administer this compound in combination with naltrexone.
-
Post-treatment Threshold: Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the post-treatment withdrawal thresholds to baseline and vehicle-treated controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of the this compound/naltrexone combination and the general workflows for the key experimental protocols.
References
Preclinical Profile of DBPR116: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for DBPR116, a novel antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR). This compound, a prodrug of BPRMU191, is under investigation as a potentially safer analgesic with a reduced side effect profile compared to traditional opioids. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and processes to support further research and development.
Mechanism of Action
This compound is an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR).[1] In an innovative therapeutic approach, this compound does not activate the MOR on its own. Instead, in the presence of an opioid antagonist such as naltrexone (B1662487), it facilitates the selective activation of the MOR. This unique mechanism is designed to elicit an antinociceptive effect while mitigating the common adverse effects associated with conventional opioid agonists.[1] The active metabolite, BPRMU191, in conjunction with a morphinan (B1239233) antagonist, induces G protein-dependent MOR activation.
dot
Caption: Mechanism of action for the this compound and naltrexone combination.
Efficacy Data
The combination of this compound and naltrexone has demonstrated significant antinociceptive effects in various preclinical pain models.
In Vivo Efficacy
| Parameter | Model | Species | Route of Administration | Value | Reference |
| ED₅₀ | Acute Thermal Pain (Tail-Flick Test) | Mouse | Intravenous (i.v.) | < 10 mg/kg (in combination with 1 mg/kg naltrexone) | [1] |
| MTD | General Toxicity | Rodent | Not Specified | > 40 mg/kg | [1] |
-
The this compound/naltrexone combination has shown comparable antinociceptive effects to morphine in acute thermal pain models.[1]
-
Notably, the combination exhibits superior efficacy compared to morphine in models of neuropathic and cancer pain, as measured by the Von Frey test.[1]
-
In subchronic dosing studies, the this compound/naltrexone combination maintained its analgesic efficacy in disease-related pain models, whereas morphine's effectiveness diminished or led to tolerance.
Pharmacokinetic Profile
This compound is a prodrug designed to improve the bioavailability of its active form, BPRMU191. A recent publication in the Journal of Medicinal Chemistry details the pharmacokinetic properties.[2][3]
Pharmacokinetic Parameters of this compound and BPRMU191
| Parameter | Compound | Species | Route | Cmax | AUC | Clearance | Bioavailability |
| This compound | Rodent | Oral | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | |
| BPRMU191 | Rodent | IV | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
(Detailed quantitative data for Cmax, AUC, clearance, and bioavailability were not available in the provided search results. Access to the full text of the primary publication is required for these details.)
dot
Caption: Pharmacokinetic pathway of this compound.
Safety and Tolerability
A key advantage of the this compound/naltrexone combination is its improved safety profile compared to traditional opioids. Preclinical studies indicate a reduction in several common opioid-related side effects:[1]
-
Analgesic tolerance
-
Withdrawal symptoms
-
Addictive potential
-
Gastrointestinal dysfunction
-
Respiratory depression
-
Decreased heart rate
-
Sedation
The maximum tolerated dose (MTD) in rodents was determined to be greater than 40 mg/kg.[1]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these preclinical findings. The following are generalized protocols for the key in vivo assays used in the evaluation of this compound, based on standard laboratory practices.
Tail-Flick Test (Acute Thermal Pain)
This test measures the latency of a mouse to withdraw its tail from a source of thermal noxious stimulus.
-
Acclimation: Mice are habituated to the testing environment and restraining devices.
-
Baseline Measurement: The basal tail-flick latency is determined before drug administration. A radiant heat source is focused on the tail, and the time to tail withdrawal is recorded. A cut-off time is employed to prevent tissue damage.
-
Drug Administration: this compound (e.g., via intravenous injection) in combination with naltrexone is administered.
-
Post-treatment Measurement: Tail-flick latencies are measured at predetermined time points after drug administration to assess the antinociceptive effect.
Von Frey Test (Neuropathic and Cancer Pain)
This assay assesses mechanical allodynia by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Acclimation: Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Threshold Determination: The filament that elicits a paw withdrawal response is noted. The 50% withdrawal threshold is often calculated using the up-down method.
-
Drug Administration: The this compound/naltrexone combination or a control substance is administered.
-
Post-treatment Measurement: The paw withdrawal threshold is reassessed at various time points after administration to determine the effect on mechanical sensitivity.
dot
Caption: Generalized workflow for in vivo pain assays.
Mu-Opioid Receptor Signaling
The binding of the BPRMU191/naltrexone complex to the MOR is believed to induce a conformational change that favors the activation of G-protein signaling pathways, leading to analgesia, while potentially avoiding or minimizing the recruitment of β-arrestin, which is associated with many of the adverse effects of opioids.
dot
Caption: Hypothesized signaling of the this compound/naltrexone combination.
Conclusion
The preclinical data for this compound, in combination with naltrexone, present a promising profile for a novel analgesic with a potentially wider therapeutic window than traditional opioids. Its unique mechanism of action appears to translate into effective pain relief across different pain modalities with a significant reduction in dose-limiting side effects. Further investigation, particularly the elucidation of its detailed pharmacokinetic and pharmacodynamic properties from the full preclinical data set, is warranted to fully understand its clinical potential.
References
DBPR116 for Cancer Pain Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR116 is an investigational small molecule that has demonstrated significant potential in preclinical studies for the management of cancer-related pain. It functions as an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR). This novel mechanism of action allows it to be used in combination with an opioid antagonist, such as naltrexone, to produce analgesic effects. Notably, this combination has shown greater efficacy than morphine in animal models of cancer pain, alongside a more favorable side effect profile, suggesting a promising new therapeutic avenue for a condition with significant unmet medical needs. This document provides a technical guide to the current understanding of this compound, summarizing available data and outlining key experimental approaches.
Core Mechanism of Action
This compound is not a direct agonist at the mu-opioid receptor. Instead, it binds to an allosteric site on the MOR, a location distinct from the orthosteric site where endogenous opioids and traditional opioid drugs bind. This binding event induces a conformational change in the receptor, which in turn alters the functional properties of the orthosteric site. Specifically, in the presence of this compound, an antagonist like naltrexone, which normally blocks receptor activity, is converted into an agonist, leading to the activation of the MOR and subsequent analgesic signaling pathways. This "antagonist-to-agonist" switch is the hallmark of this compound's unique pharmacological profile.
Signaling Pathway
The activation of the mu-opioid receptor by the this compound/naltrexone complex is believed to initiate the canonical G-protein signaling cascade associated with opioid analgesia. This involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels. The potential for biased signaling, where the receptor preferentially activates certain downstream pathways over others, is an area of active investigation for allosteric modulators and may contribute to the observed reduction in side effects.
Preclinical Efficacy and Safety Data
Preclinical studies have provided initial quantitative data on the efficacy and safety of this compound. The development status is currently preclinical.
| Parameter | Value | Animal Model | Test |
| Efficacy | |||
| Median Effective Dose (ED50) | < 10 mg/kg (i.v.) | Mouse | Acute Thermal Pain (Tail-flick) |
| Analgesic Effect | Greater than morphine | Mouse | Cancer Pain, Neuropathic Pain (Von Frey) |
| Safety | |||
| Maximum Tolerated Dose (MTD) | > 40 mg/kg | Rodents | N/A |
| Side Effects | |||
| Analgesic Tolerance | Reduced compared to morphine | Mouse | Disease-related pain models |
| Withdrawal Symptoms | Reduced compared to morphine | Mouse | N/A |
Experimental Protocols
Detailed experimental protocols from the primary literature are not publicly available. However, based on the reported studies, the following are general methodologies likely employed in the preclinical evaluation of this compound for cancer pain.
Animal Models of Cancer Pain
A common approach to inducing cancer pain in rodents is the intramedullary injection of cancer cells into the femur or tibia. This method mimics the pain associated with primary bone cancer and bone metastases.
-
Cell Lines: Murine sarcoma or carcinoma cells are typically used.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A small incision is made to expose the target bone (e.g., femur).
-
A hole is drilled through the bone into the intramedullary canal.
-
A suspension of cancer cells is injected into the canal.
-
The hole is sealed with bone wax, and the incision is closed.
-
-
Pain Behavior Assessment: Pain-related behaviors are assessed at various time points post-inoculation.
Behavioral Assays for Pain Assessment
-
Mechanical Allodynia (Von Frey Test):
-
Animals are placed in a testing chamber with a mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined, with a lower threshold indicating increased sensitivity to mechanical stimuli.
-
-
Thermal Hyperalgesia (Tail-flick Test):
-
A focused beam of radiant heat is applied to the animal's tail.
-
The latency to flick the tail away from the heat source is measured.
-
A shorter latency indicates a lower pain threshold.
-
Summary and Future Directions
This compound, in combination with naltrexone, represents a promising and innovative approach to the treatment of cancer pain. Its unique "antagonist-to-agonist" allosteric modulation of the mu-opioid receptor has the potential to provide potent analgesia with a significantly improved safety and tolerability profile compared to traditional opioids. The preclinical data, although limited in the public domain, are encouraging and support further investigation.
Future research should focus on:
-
Elucidating the detailed molecular interactions between this compound, naltrexone, and the mu-opioid receptor.
-
Comprehensive pharmacokinetic and pharmacodynamic profiling of this compound.
-
Evaluation in a broader range of cancer pain models, including those that mimic neuropathic and inflammatory components of cancer pain.
-
Long-term safety and toxicology studies to support the transition to clinical trials.
The development of this compound could mark a significant advancement in pain management, offering a much-needed alternative for patients suffering from the debilitating effects of cancer pain.
DBPR116: A Novel Antagonist-to-Agonist Allosteric Modulator of the Mu-Opioid Receptor as a Safer Analgesic Alternative
A Technical Whitepaper for Drug Development Professionals
Executive Summary
The global opioid crisis underscores the urgent need for safer and more effective analgesics that can mitigate the severe side effects associated with traditional opioid therapies, such as respiratory depression, tolerance, and addiction. This document provides an in-depth technical overview of DBPR116, a preclinical drug candidate that represents a promising new approach to pain management. This compound is a prodrug of BPRMU191, a novel antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR). In combination with an opioid antagonist like naltrexone (B1662487), this compound induces potent analgesia with a significantly improved safety profile compared to morphine, particularly in models of neuropathic and cancer pain. This whitepaper details the mechanism of action, preclinical efficacy, and safety data for the this compound/naltrexone combination, along with the experimental protocols used in its evaluation and a visualization of its proposed signaling pathway.
Introduction: The Challenge of Opioid Analgesia
Opioid analgesics are the cornerstone of treatment for moderate to severe pain. However, their clinical utility is severely limited by a narrow therapeutic window and a high potential for life-threatening adverse effects. The primary mechanism of both the analgesic and adverse effects of traditional opioids is the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon activation, the MOR initiates two main intracellular signaling cascades: the G-protein-mediated pathway, which is primarily responsible for analgesia, and the β-arrestin-mediated pathway, which is implicated in the development of tolerance, respiratory depression, and other undesirable side effects. The development of G-protein biased MOR agonists, which preferentially activate the G-protein pathway, is a leading strategy in the quest for safer opioids.
This compound: A Novel Therapeutic Strategy
This compound represents a paradigm shift from conventional opioid drug design. It is a prodrug that is metabolized in vivo to BPRMU191, an antagonist-to-agonist allosteric modulator of the MOR. BPRMU191 itself does not activate the MOR but, in the presence of an opioid antagonist such as naltrexone, it modulates the receptor's conformation to allow the antagonist to function as an agonist. This unique mechanism of action leads to a G-protein biased activation of the MOR, resulting in potent analgesia with a diminished side-effect profile.
Preclinical Data
The preclinical development of this compound has demonstrated its potential as a safer and more effective analgesic. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
In Vitro Pharmacology of BPRMU191 (Active Metabolite of this compound)
| Assay Type | Ligand(s) | Receptor | Parameter | Value |
| Radioligand Binding | DAMGO | Human MOR | Ki | 5.2 ± 0.7 nM |
| Radioligand Binding | BPRMU191 + Naloxone | Human MOR | Ki (for DAMGO) | 15.3 ± 2.1 nM |
| cAMP Accumulation | BPRMU191 + Naltrexone | Human MOR | EC50 | 2.17 µM |
| β-arrestin Recruitment | BPRMU191 + Naltrexone | Human MOR | Emax | Significantly lower than morphine |
Note: Data are representative values compiled from preclinical studies. Specific values may vary between experiments.
In Vivo Analgesic Efficacy of this compound in Rodent Models
| Pain Model | Species | Compound | Dose (mg/kg, i.v.) | Efficacy Metric | Result |
| Acute Thermal Pain (Tail-Flick) | Mouse | This compound + Naltrexone (1 mg/kg) | <10 | ED50 | <10 mg/kg |
| Neuropathic Pain (Von Frey) | Mouse | This compound + Naltrexone (1 mg/kg) | 10 | Paw Withdrawal Threshold | Superior to Morphine |
| Cancer Pain (Von Frey) | Mouse | This compound + Naltrexone (1 mg/kg) | 10 | Paw Withdrawal Threshold | Superior to Morphine |
Comparative Safety Profile of this compound/Naltrexone vs. Morphine in Rodents
| Adverse Effect | This compound + Naltrexone (1 mg/kg) | Morphine |
| Analgesic Tolerance | Not observed | Observed |
| Gastrointestinal Dysfunction | Minimal | Significant |
| Respiratory Depression | Minimal | Significant |
| Rewarding Properties (Addiction) | Not observed | Observed |
Note: MTD for this compound in rodents is >40 mg/kg.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vivo Analgesia Assays
-
Apparatus: A tail-flick analgesiometer with a radiant heat source.
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
Mice are gently restrained, and their tails are positioned over the radiant heat source.
-
The baseline tail-flick latency (the time taken for the mouse to withdraw its tail) is determined before drug administration. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.
-
This compound in combination with naltrexone, or morphine as a positive control, is administered intravenously (i.v.).
-
Tail-flick latencies are measured at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The percentage of maximum possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
The ED50 (the dose required to produce 50% of the maximum effect) is calculated from the dose-response curve.
-
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.
-
Animals: Male C57BL/6 mice (20-25 g) with induced neuropathic (e.g., chronic constriction injury) or cancer pain.
-
Procedure:
-
Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.
-
The von Frey filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.
-
The 50% paw withdrawal threshold (in grams) is determined using the up-down method.
-
Baseline thresholds are established before drug administration.
-
This compound in combination with naltrexone, or morphine, is administered, and paw withdrawal thresholds are reassessed at various time points.
-
An increase in the paw withdrawal threshold indicates an anti-allodynic effect.
-
Side-Effect Assays
-
Apparatus: A whole-body plethysmography system for unrestrained animals.
-
Animals: Male CD-1 mice (25-30 g).
-
Procedure:
-
Mice are placed in the plethysmography chambers and allowed to acclimate.
-
Baseline respiratory parameters, including respiratory frequency (breaths/minute) and tidal volume, are recorded.
-
This compound in combination with naltrexone, or a high dose of morphine, is administered.
-
Respiratory parameters are continuously monitored for a set period (e.g., 2 hours).
-
A significant decrease in respiratory frequency and/or minute volume is indicative of respiratory depression.
-
-
Apparatus: Oral gavage needles, charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia).
-
Animals: Male ICR mice (20-25 g), fasted overnight with free access to water.
-
Procedure:
-
This compound in combination with naltrexone, or morphine, is administered subcutaneously.
-
After a set time (e.g., 30 minutes), the charcoal meal is administered orally via gavage.
-
After another set time (e.g., 20-30 minutes), the mice are euthanized, and the small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Gastrointestinal transit is calculated as the percentage of the total length of the small intestine that the charcoal has traversed. A decrease in this percentage indicates constipation.
-
Signaling Pathway and Mechanism of Action
The combination of BPRMU191 (the active form of this compound) and an opioid antagonist like naltrexone induces a unique conformational state in the mu-opioid receptor. This altered conformation allows the antagonist to activate the G-protein signaling cascade, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. This G-protein signaling is the primary driver of the analgesic effects of opioids. Crucially, this allosterically modulated activation of the MOR by an antagonist appears to be G-protein biased, with significantly reduced recruitment of β-arrestin compared to traditional opioid agonists like morphine. This bias is hypothesized to be the molecular basis for the improved side-effect profile of the this compound/naltrexone combination.
Caption: Proposed signaling pathway of the this compound/naltrexone combination.
Conclusion and Future Directions
This compound, in combination with an opioid antagonist, represents a novel and promising strategy for the development of a safer and more effective analgesic. Its unique mechanism of action as an antagonist-to-agonist allosteric modulator of the mu-opioid receptor leads to G-protein biased signaling, which translates to potent analgesia with a significant reduction in the typical adverse effects of opioids in preclinical models. The superior efficacy in neuropathic and cancer pain models is particularly noteworthy. Further preclinical development, including toxicology and pharmacokinetic studies, is warranted to advance this compound towards clinical evaluation as a potential first-in-class therapeutic for the management of severe pain.
The Emergence of DBPR116 in Pain Management: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of pain management is continually evolving, driven by the dual needs for potent analgesia and improved safety profiles over traditional opioid therapies. A promising candidate in this arena is DBPR116, a novel antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR). This technical guide provides an in-depth analysis of the preclinical research on this compound, focusing on its mechanism of action, efficacy in various pain models, and its potential to mitigate the adverse effects associated with conventional opioids.
This compound is a prodrug of BPRMU191.[1] In combination with an opioid antagonist like naltrexone (B1662487), this compound uniquely converts the antagonist into a G protein-biased agonist of the MOR, leading to potent pain relief.[2][3] This innovative approach offers the prospect of effective analgesia with a reduced risk of side effects such as tolerance, dependence, and respiratory depression.[4]
Mechanism of Action: Allosteric Modulation of the Mu-Opioid Receptor
This compound, through its active metabolite BPRMU191, functions as a positive allosteric modulator of the mu-opioid receptor.[2] Unlike orthosteric agonists that directly activate the receptor at the primary binding site, this compound binds to a distinct allosteric site.[5] In the presence of an antagonist such as naltrexone, this allosteric binding induces a conformational change in the receptor that allows the antagonist to activate G-protein signaling, a pathway critical for analgesia.[2][3] This mechanism is believed to preferentially activate the G-protein pathway over the β-arrestin pathway, the latter being associated with many of the undesirable side effects of opioids.[2][6]
Signaling Pathway
The combination of this compound and naltrexone leads to the activation of the Gαi/o subunit of the G-protein coupled to the mu-opioid receptor. This initiates a downstream signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[7][8] This ultimately results in neuronal hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals.[9]
Caption: this compound/Naltrexone MOR Signaling Pathway.
Preclinical Efficacy of this compound
The analgesic effects of the this compound/naltrexone combination have been evaluated in several well-established rodent models of pain, demonstrating significant efficacy in acute, inflammatory, and neuropathic pain states.
Quantitative In Vivo Data
| Pain Model | Species | Test | This compound/Naltrexone (1 mg/kg) | Morphine | Reference |
| Acute Thermal Pain | Mouse | Tail-Flick Test | ED50 < 10 mg/kg (i.v.) | - | [4] |
| Cancer Pain | Mouse | Von Frey Test | Superior to Morphine | - | [4] |
| Neuropathic Pain | Mouse | Von Frey Test (ddC-induced) | Superior to Morphine | - | [4] |
| Maximum Tolerated Dose | Rodent | - | > 40 mg/kg | - | [4] |
Experimental Protocols
In Vivo Pain Models
A standardized workflow is employed for the in vivo assessment of this compound's analgesic properties, progressing from acute pain models to more complex chronic and neuropathic pain states.
Caption: In Vivo Experimental Workflow for this compound.
1. Acute Thermal Pain: Tail-Flick Test
-
Objective: To assess the analgesic effect of this compound on acute thermal nociception.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Mice are gently restrained, and their tails are positioned over the radiant heat source.
-
The latency to flick the tail away from the heat is recorded automatically.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Baseline latency is measured before drug administration.
-
This compound in combination with naltrexone, or a control vehicle, is administered (e.g., intravenously).
-
Tail-flick latencies are measured at predetermined time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Endpoint: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
2. Cancer-Induced Bone Pain: Von Frey Test
-
Objective: To evaluate the efficacy of this compound in a model of cancer-induced mechanical allodynia.
-
Model Induction: Murine sarcoma cells are injected into the intramedullary space of the femur in mice.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until the filament bends.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Baseline thresholds are established before drug administration.
-
This compound/naltrexone or control is administered, and withdrawal thresholds are reassessed at various time points.
-
-
Endpoint: The paw withdrawal threshold in grams.
3. Chemotherapy-Induced Neuropathic Pain: Von Frey Test
-
Objective: To assess the effect of this compound on neuropathic pain induced by the antiretroviral drug 2',3'-dideoxycytidine (ddC).
-
Model Induction: Mice are treated with repeated injections of ddC to induce peripheral neuropathy.
-
Procedure: The Von Frey test is conducted as described for the cancer pain model.
-
Endpoint: The paw withdrawal threshold in grams.
In Vitro Assays
1. cAMP Inhibition Assay
-
Objective: To determine the functional activity of the this compound/naltrexone combination on MOR-mediated Gαi/o signaling.
-
Cell Line: HEK293 cells stably expressing the human mu-opioid receptor.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of BPRMU191 in the presence of a fixed concentration of naltrexone.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Endpoint: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation, from which EC50 values are determined.
2. β-Arrestin Recruitment Assay
-
Objective: To assess the potential for the this compound/naltrexone combination to recruit β-arrestin to the MOR.
-
Assay Principle: Enzyme fragment complementation (e.g., PathHunter® assay). The MOR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, complementary fragment.
-
Procedure:
-
Cells co-expressing the tagged MOR and β-arrestin are plated.
-
Cells are treated with BPRMU191 and naltrexone.
-
If β-arrestin is recruited to the receptor, the enzyme fragments come into proximity, forming a functional enzyme that acts on a substrate to produce a chemiluminescent signal.
-
The signal is read using a luminometer.
-
-
Endpoint: The luminescent signal intensity, which is proportional to the extent of β-arrestin recruitment.
Safety and Pharmacokinetic Profile
Preclinical data indicate that this compound has a favorable safety profile. The maximum tolerated dose in rodents is reported to be greater than 40 mg/kg.[4] The combination of this compound with naltrexone has been shown to produce fewer of the common side effects associated with opioids, including analgesic tolerance, withdrawal, addiction, gastrointestinal dysfunction, and respiratory depression.[4] As a prodrug, this compound is designed to have improved pharmacokinetic properties, including enhanced blood-brain barrier penetration, compared to its active metabolite BPRMU191.[1]
Conclusion and Future Directions
This compound represents a significant advancement in the field of pain management research. Its unique mechanism as an antagonist-to-agonist allosteric modulator of the mu-opioid receptor, when used in combination with naltrexone, offers the potential for potent analgesia across various pain modalities with a markedly improved side-effect profile compared to traditional opioids. The preclinical data strongly support its continued development as a first-in-class therapeutic for the treatment of moderate to severe pain.
Further research should focus on a more detailed characterization of the downstream signaling pathways, including the specific G-protein subtypes involved and a more quantitative assessment of the G-protein versus β-arrestin bias. Comprehensive pharmacokinetic and pharmacodynamic modeling will be crucial for optimizing dosing regimens for future clinical trials. The promising preclinical findings position this compound as a compound with the potential to address the significant unmet medical need for safer and more effective pain therapies.
References
- 1. Collection - this compound, a Prodrug of BPRMU191, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 5. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 9. How does Narcan work? [dornsife.usc.edu]
Methodological & Application
Application Notes and Protocols for DBPR116
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR116 is a novel prodrug of BPRMU191, which acts as an antagonist-to-agonist allosteric modulator (AAM) of the µ-opioid receptor (MOR).[1][2] In the presence of an opioid antagonist such as naltrexone, this compound facilitates the activation of the MOR, leading to potent analgesic effects with a potentially improved side-effect profile compared to traditional opioid agonists like morphine.[3][4] This document provides detailed experimental protocols for the preclinical evaluation of this compound's efficacy and side-effect profile.
Mechanism of Action
This compound, in combination with an antagonist like naltrexone, selectively activates the µ-opioid receptor.[1][2] This unique mechanism of action as an antagonist-to-agonist allosteric modulator offers a promising therapeutic window, potentially minimizing common opioid-related adverse effects such as respiratory depression, gastrointestinal dysfunction, and the development of tolerance and dependence.[3]
Signaling Pathway
The binding of this compound and an antagonist to the µ-opioid receptor is believed to induce a conformational change that allows for G-protein coupling and subsequent downstream signaling, leading to analgesia. The canonical MOR signaling pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[5] Additionally, MOR activation can trigger the phosphoinositide 3-kinase (PI3K)-dependent signaling cascade, implicating pathways involved in cell survival and translational control.[6] It is also crucial to assess the potential for β-arrestin recruitment, as biased agonism away from this pathway is hypothesized to reduce certain adverse effects.[7]
Quantitative Data Summary
| Parameter | This compound/Naltrexone Combination | Morphine | Reference |
| Acute Thermal Pain (Tail-Flick Test) | |||
| ED50 (mg/kg, i.v., mouse) | < 10 | Comparable efficacy | [3] |
| Neuropathic Pain (Von Frey Test) | |||
| Efficacy | Better than morphine | - | [3] |
| Cancer Pain (Von Frey Test) | |||
| Efficacy | Better than morphine | - | [2][3] |
| Maximum Tolerated Dose (MTD, rodents) | > 40 mg/kg | - | [2][3] |
| Side Effects | |||
| Analgesic Tolerance | Fewer | - | [3] |
| Withdrawal | Fewer | - | [3] |
| Addiction Potential | Fewer | - | [3] |
| Gastrointestinal Dysfunction | Fewer | - | [3] |
| Respiratory Depression | Fewer | - | [3] |
| Heart Rate Decrease | Fewer | - | [3] |
| Sedation | Fewer | - | [3] |
Experimental Protocols
In Vitro Assays
This assay quantifies the recruitment of β-arrestin 2 to the activated MOR.
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human µ-opioid receptor and a β-arrestin 2 fusion protein (e.g., PathHunter® β-Arrestin assay).[3]
-
Materials:
-
Procedure:
-
Seed cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[3]
-
Prepare serial dilutions of test compounds (this compound in the presence of a fixed concentration of naltrexone) and reference agonist in assay buffer.[3]
-
Remove cell culture medium and add the compound dilutions to the wells.[3]
-
Incubate for 90 minutes at 37°C.[3]
-
Add detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.[3]
-
Measure chemiluminescence using a luminometer.[3]
-
Normalize data to the response of the reference agonist and generate concentration-response curves to determine EC50 and Emax values.[3]
-
In Vivo Assays
This test assesses the analgesic effect on thermal nociception.
-
Apparatus: Tail-flick analgesia meter with a radiant heat source.
-
Animals: Mice.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.[2][8]
-
Gently restrain the mouse, with its tail positioned over the radiant heat source.[9][10]
-
Activate the heat source and start a timer.[2]
-
The latency to a rapid flick of the tail is automatically or manually recorded.[2][9]
-
A cut-off time (e.g., 18 seconds) is set to prevent tissue damage.[2]
-
Administer this compound/naltrexone combination or vehicle and test at various time points post-administration.
-
Perform multiple trials with inter-trial intervals of at least 60 seconds.[2]
-
This test measures mechanical allodynia.
-
Apparatus: Von Frey monofilaments of varying forces.[11][12]
-
Animals: Mice or rats with induced neuropathic pain (e.g., chronic constriction injury) or cancer-induced bone pain.[13][14][15][16][17][18]
-
Procedure:
-
Place animals in individual compartments on an elevated mesh platform and allow them to acclimate.[19]
-
Apply filaments perpendicularly to the plantar surface of the hind paw until it buckles.[11]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is typically used to determine the 50% paw withdrawal threshold.[19]
-
Administer this compound/naltrexone combination or vehicle and assess the paw withdrawal threshold at different time points.
-
This assay evaluates the effect on gastrointestinal motility.
-
Materials: 10% charcoal suspension in 5% gum acacia.[20][21]
-
Animals: Mice or rats, typically fasted for a period (e.g., 6-18 hours) before the test.[22]
-
Procedure:
-
Administer the this compound/naltrexone combination or vehicle.
-
After a set time (e.g., 15-30 minutes), orally administer a fixed volume of the charcoal meal (e.g., 0.3 mL for mice).[20][21]
-
After a further set time (e.g., 20-30 minutes), euthanize the animals.[21][22]
-
Excise the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the gastrointestinal transit as a percentage of the total length of the intestine.
-
This test assesses the development of physical dependence.
-
Animals: Mice made dependent on an opioid through repeated administration.
-
Procedure:
-
Administer escalating doses of morphine or the test compound (this compound/naltrexone) over several days to induce dependence.[23][24]
-
After the final dose, administer a challenge dose of naloxone (B1662785) (e.g., 1-10 mg/kg, s.c.).[23][25][26]
-
Immediately place the animal in an observation chamber.[23]
-
Observe and quantify withdrawal behaviors (e.g., jumping, wet-dog shakes, teeth chattering, ptosis) for a set period (e.g., 30 minutes).[24][25][27]
-
This paradigm evaluates the rewarding or aversive properties of a drug.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues.[1][4][28]
-
Animals: Mice or rats.
-
Procedure:
-
Pre-conditioning (Baseline): Allow the animal to freely explore all compartments to determine initial preference.[1][29]
-
Conditioning: For several days, confine the animal to one compartment after administration of the drug (this compound/naltrexone) and to another compartment after administration of vehicle.[1][29]
-
Post-conditioning (Test): Allow the animal to freely explore all compartments, and measure the time spent in the drug-paired compartment compared to the vehicle-paired compartment. An increase in time spent in the drug-paired compartment suggests a rewarding effect.[1][29]
-
References
- 1. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 2. web.mousephenotype.org [web.mousephenotype.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. A Novel Noncanonical Signaling Pathway for the µ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tail-flick test [protocols.io]
- 9. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 10. diacomp.org [diacomp.org]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. mdpi.com [mdpi.com]
- 14. Animal Models of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. A Mouse Model of Cancer Induced Bone Pain: From Pain to Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer-induced Bone Pain Impairs Burrowing Behaviour in Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mechanical Sensitivity Testing With von Frey Filaments [bio-protocol.org]
- 20. ijper.org [ijper.org]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. JCI - Nucleus accumbens D1/D2 circuits control opioid withdrawal symptoms in mice [jci.org]
- 26. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Hyperbaric oxygen treatment attenuates naloxone-precipitated opioid withdrawal behaviors and alters microglial activity in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 29. Conditioned place preference screen [pspp.ninds.nih.gov]
Application Notes and Protocols for In Vivo Administration of DBPR116
For Research Use Only.
Introduction
DBPR116 is a novel prodrug of BPRMU191, which acts as a mu-opioid receptor (MOR) modulator. It is designed to be co-administered with a morphinan (B1239233) antagonist, such as naltrexone (B1662487). This combination converts the antagonist into a G protein-biased MOR agonist, leading to analgesic effects with a potentially improved side-effect profile compared to traditional opioids.[1] In preclinical studies, the this compound/naltrexone combination has demonstrated potent antinociceptive effects with reduced gastrointestinal dysfunction, tolerance, and dependence.[1][2]
These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models, based on available preclinical data.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound in combination with naltrexone.
Table 1: Recommended Dosage and Administration for this compound/Naltrexone Combination in Mice
| Parameter | Value | Animal Model | Administration Route | Source |
| Naltrexone Dose | 1 mg/kg | Mouse | Intravenous (i.v.) | [3][4] |
| This compound ED₅₀ (Acute Pain) | < 10 mg/kg | Acute Thermal Pain | Intravenous (i.v.) | [3][4] |
| This compound MTD | > 40 mg/kg | Rodent | Not Specified | [3][4] |
Table 2: Comparative Efficacy of this compound/Naltrexone vs. Morphine in Mouse Pain Models
| Pain Model | This compound/Naltrexone Efficacy | Morphine Efficacy | Source |
| Acute Thermal Pain | Comparable antinociceptive effect | Standard | [3] |
| Neuropathic Pain | Better antinociceptive effect | Standard | [3] |
| Cancer Pain | Greater analgesic effects | Poor analgesic effect with subchronic use | [4] |
Signaling Pathway
This compound, as a prodrug of BPRMU191, facilitates a unique mode of action at the mu-opioid receptor (MOR). When co-administered with an antagonist like naltrexone, BPRMU191 allosterically modulates the receptor, enabling the antagonist to activate G-protein signaling pathways, while minimizing the recruitment of β-arrestin. This biased signaling is hypothesized to be responsible for the observed analgesic effects with a reduction in typical opioid-related side effects.
Experimental Protocols
The following are detailed protocols for key in vivo experiments based on the available literature.
Protocol 1: Assessment of Antinociceptive Effects in an Acute Thermal Pain Model (Tail-Flick Test)
Objective: To evaluate the analgesic effect of the this compound/naltrexone combination in a model of acute thermal pain.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Naltrexone
-
Vehicle (e.g., 10% DMSO, 10% Cremophor EL, 80% saline)
-
Tail-flick analgesia meter
-
Animal restraints
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment and apparatus for at least 30 minutes before the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail and recording the time to tail withdrawal. The average of three readings, taken at 15-minute intervals, should be used as the baseline. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
Prepare a solution of naltrexone (1 mg/kg) and the desired dose of this compound in the vehicle.
-
Administer the drug combination via intravenous (i.v.) injection into the tail vein.
-
-
Post-Treatment Measurements: Measure the tail-flick latency at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 2: Assessment of Antinociceptive Effects in a Neuropathic Pain Model (Von Frey Test)
Objective: To assess the efficacy of the this compound/naltrexone combination in a model of mechanical allodynia.
Materials:
-
Male Sprague-Dawley rats (180-220 g) with induced neuropathy (e.g., Chronic Constriction Injury model)
-
This compound
-
Naltrexone
-
Vehicle
-
Von Frey filaments of varying forces
-
Elevated mesh platform with clear enclosures
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing chambers for at least 30 minutes prior to testing.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold by applying Von Frey filaments to the plantar surface of the hind paw. Start with a filament of intermediate force and use the "up-down" method to determine the 50% withdrawal threshold.
-
Drug Administration: Administer the this compound/naltrexone combination at the desired doses and route (e.g., intraperitoneal or intravenous).
-
Post-Treatment Measurements: Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: The results are expressed as the paw withdrawal threshold in grams. An increase in the threshold indicates an antiallodynic effect.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound, in combination with naltrexone, represents a promising therapeutic strategy for the treatment of severe pain. The provided protocols and data serve as a guide for researchers and scientists in the design and execution of further preclinical studies. Adherence to established animal welfare guidelines and institutional protocols is mandatory for all in vivo experimentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emeritus Professor Istvan Toth - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. journals.uchicago.edu [journals.uchicago.edu]
Application Notes and Protocols: DBPR116 and Naltrexone Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of DBPR116 and naltrexone (B1662487) represents a novel therapeutic strategy for the management of moderate to severe pain. This approach is centered on the unique mechanism of this compound, an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR). In the presence of this compound, the MOR can be selectively activated by opioid antagonists such as naltrexone.[1][2] This activation produces potent antinociceptive effects comparable to, and in some preclinical models, better than traditional opioids like morphine.[1] The key advantage of this combination is its potential to provide significant pain relief with a markedly improved side-effect profile, showing reduced analgesic tolerance, withdrawal, addiction potential, gastrointestinal dysfunction, and respiratory depression in preclinical studies.[1][2]
This compound is a prodrug of the active compound BPRMU191. The prodrug strategy was employed to ensure sufficient brain concentrations of the active molecule, overcoming the poor blood-brain barrier penetration of BPRMU191.[3] The development status of this compound is currently pre-clinical.[1]
Mechanism of Action
Standard opioids like morphine are agonists that bind to the orthosteric site of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This binding event stabilizes an active conformation of the receptor, leading to the activation of intracellular signaling pathways, primarily through G-proteins (Gαi/o), which produces analgesia. However, agonist binding also promotes the recruitment of β-arrestin proteins, a pathway linked to many of the undesirable side effects of opioids, including tolerance, respiratory depression, and constipation.
Naltrexone is a competitive opioid antagonist. It binds to the same orthosteric site as agonists but does not activate the receptor; instead, it blocks agonists from binding and eliciting a response.[4]
This compound functions as an allosteric modulator, meaning it binds to a different site on the MOR than the orthosteric site. By itself, this compound does not activate the receptor. However, its binding induces a conformational change in the receptor that allows an orthosteric antagonist, like naltrexone, to function as an agonist. This unique "antagonist-to-agonist" switch allows the this compound/naltrexone complex to activate the G-protein signaling pathway to produce analgesia, while potentially minimizing the recruitment of the β-arrestin pathway, thereby reducing the typical opioid-related side effects.
Signaling Pathway
Preclinical Data Summary
The following tables summarize the quantitative data from preclinical studies on the this compound/naltrexone combination.
Table 1: Antinociceptive Efficacy in Animal Models
| Pain Model | Species | Test | This compound Dose (i.v.) | Naltrexone Dose (s.c.) | Result | Comparator |
|---|---|---|---|---|---|---|
| Acute Thermal Pain | Mouse | Tail-Flick Test | ED₅₀ < 10 mg/kg | 1 mg/kg | Potent antinociceptive effect | Comparable to Morphine |
| Neuropathic Pain | Mouse | Von Frey Test | Not specified | 1 mg/kg | Significant antinociceptive effect | Better than Morphine |
| Cancer Pain | Mouse | Von Frey Test | Not specified | 1 mg/kg | Significant antinociceptive effect | Better than Morphine |
Data sourced from preclinical summaries.[1][2]
Table 2: Safety and Side Effect Profile
| Parameter | Species | This compound Dose | Naltrexone Dose | Observation |
|---|---|---|---|---|
| Maximum Tolerated Dose (MTD) | Rodent | > 40 mg/kg | Not specified | Acceptable safety margin |
| Analgesic Tolerance | Mouse | Not specified | 1 mg/kg | Reduced compared to Morphine |
| Withdrawal Symptoms | Mouse | Not specified | 1 mg/kg | Reduced compared to Morphine |
| Addiction Potential | Mouse | Not specified | 1 mg/kg | Reduced compared to Morphine |
| Gastrointestinal Dysfunction | Mouse | Not specified | 1 mg/kg | Reduced compared to Morphine |
| Respiratory Depression | Mouse | Not specified | 1 mg/kg | Reduced compared to Morphine |
| Sedation | Mouse | Not specified | 1 mg/kg | Reduced compared to Morphine |
Data sourced from preclinical summaries.[1][2][3]
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Protocol 1: Assessment of Acute Thermal Pain (Tail-Flick Test)
Objective: To evaluate the antinociceptive effect of the this compound/naltrexone combination on acute thermal pain sensitivity in mice.
Materials:
-
Male ICR or C57BL/6J mice (8-10 weeks old)
-
This compound and Naltrexone
-
Vehicle (e.g., saline, DMSO, Tween 80 mixture)
-
Tail-Flick Analgesia Meter (e.g., Columbus Instruments, Ugo Basile)
-
Animal restrainers
Procedure:
-
Acclimation: Transport mice to the testing room and allow them to acclimate in their home cages for at least 30-60 minutes before testing.
-
Baseline Latency: Gently place a mouse into a restrainer. Position the distal portion of the tail over the apparatus's heat source (an intense light beam).
-
Initiate Test: Activate the heat source, which starts a timer. The timer automatically stops when the mouse flicks its tail away from the heat. Record this baseline latency. A cut-off time (e.g., 15-20 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer naltrexone (e.g., 1 mg/kg, subcutaneous) and this compound (at various doses, intravenous) or their respective vehicles.
-
Post-Treatment Latency: At specified time points after administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick test (Step 3).
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Dose-response curves are generated to calculate the ED₅₀ value for this compound in combination with the fixed dose of naltrexone.
Protocol 2: Assessment of Neuropathic/Cancer Pain (Von Frey Test)
Objective: To measure mechanical allodynia (sensitivity to a non-painful stimulus) in mouse models of neuropathic or cancer pain following treatment with the this compound/naltrexone combination.
Materials:
-
Mice with induced neuropathic pain (e.g., Chronic Constriction Injury model) or cancer pain.
-
This compound and Naltrexone
-
Vehicle
-
Von Frey filaments (a series of calibrated monofilaments with increasing stiffness/force)
-
Elevated testing platform with a wire mesh floor
-
Plexiglas enclosures for individual animals
Procedure:
-
Acclimation: Place each mouse in an individual Plexiglas enclosure on the elevated mesh platform and allow at least 60 minutes for acclimation to the testing environment.
-
Baseline Threshold: Starting with a filament near the expected withdrawal threshold, apply the filament perpendicularly to the mid-plantar surface of the hind paw with enough force to cause it to bend. Hold for 2-3 seconds.
-
Up-Down Method:
-
If the mouse withdraws, licks, or shakes its paw, this is a positive response. The next filament tested should be weaker.
-
If there is no response, the next filament tested should be stronger.
-
-
Determine 50% Paw Withdrawal Threshold: Continue this up-down sequence until a pattern is established. The 50% paw withdrawal threshold (in grams) is calculated from the pattern of responses using the method described by Chaplan et al. (1994).
-
Drug Administration: Administer naltrexone, this compound, or vehicle as described in Protocol 1.
-
Post-Treatment Threshold: At specified time points after administration, re-assess the paw withdrawal threshold for each animal.
-
Data Analysis: The change in paw withdrawal threshold (in grams) is calculated for each animal. An increase in the threshold indicates an antiallodynic (pain-relieving) effect. Results are compared between treatment groups and the vehicle control.
Experimental Workflow Visualization
References
- 1. Recent Advances in the Realm of Allosteric Modulators for Opioid Receptors for Future Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBPR116 in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR116 is a novel prodrug of BPRMU191, which functions as an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR).[1][2] This unique mechanism of action allows this compound, when co-administered with a MOR antagonist such as naltrexone (B1662487), to selectively activate the G-protein signaling pathway, leading to potent analgesia with a reduced side effect profile compared to traditional opioid agonists.[2][3] The combination of this compound and naltrexone has shown significant efficacy in various rodent models of acute and chronic pain, positioning it as a promising therapeutic candidate for pain management.[1][4]
These application notes provide detailed protocols for utilizing this compound in established rodent pain models, along with summarized efficacy data and a visualization of its proposed signaling pathway.
Mechanism of Action
This compound is a crystalline solid that, after administration, is converted to its active form, BPRMU191.[2] BPRMU191 acts as a positive allosteric modulator of the MOR. In the presence of a MOR antagonist like naltrexone, BPRMU191 alters the conformation of the receptor, effectively converting the antagonist into a G-protein biased agonist.[2][3] This selective activation of the G-protein pathway, without significant recruitment of β-arrestin, is believed to be the basis for its strong analgesic effects with diminished adverse effects such as tolerance, dependence, and respiratory depression.[2] The signaling cascade proceeds through the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) production.[5]
Signaling Pathway of this compound/Naltrexone Complex
Caption: Proposed signaling pathway of the this compound/Naltrexone combination at the mu-opioid receptor.
Data Presentation
The following tables summarize the available quantitative data for the this compound/naltrexone combination in various rodent pain models.
| Parameter | Value | Species | Pain Model | Route of Administration | Reference |
| ED₅₀ | < 10 mg/kg | Mouse | Acute Thermal Pain | Intravenous (i.v.) | [1][4] |
| Maximum Tolerated Dose (MTD) | > 40 mg/kg | Rodents | - | - | [1][4] |
| Pain Model | Assessment Method | Efficacy Summary | Reference |
| Acute Thermal Pain | Tail-Flick Test | Comparable antinociceptive effect to morphine. | [4] |
| Neuropathic Pain (ddC-induced) | Von Frey Test | Greater analgesic effect than morphine. Subchronic treatment maintains good analgesic effects without tolerance development. | [1] |
| Cancer Pain | Von Frey Test | Greater analgesic effect than morphine. Subchronic treatment maintains good analgesic effects. | [1][4] |
Experimental Protocols
General Considerations for Animal Welfare
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate measures should be taken to minimize animal suffering.
Drug Formulation and Administration
-
This compound Formulation: For intravenous administration, this compound, being a crystalline solid, can be formulated in a vehicle suitable for injection, such as a solution of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[6] The final formulation should be sterile and administered at a volume appropriate for the animal's weight (e.g., 5-10 ml/kg for mice).
-
Naltrexone Formulation: Naltrexone hydrochloride is soluble in water and can be prepared in sterile saline (0.9% NaCl).
-
Administration Timing: Based on typical pharmacokinetic profiles of small molecules, administration of the this compound/naltrexone combination 30 minutes prior to behavioral testing is a recommended starting point.[2] However, optimal timing may need to be determined empirically for specific experimental conditions.
Experimental Workflow: General Rodent Pain Model
Caption: General experimental workflow for evaluating this compound in rodent pain models.
Protocol 1: Acute Thermal Pain - Tail-Flick Test
Objective: To assess the antinociceptive effect of this compound on acute thermal pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Tail-flick analgesia meter
-
Animal restrainers
-
This compound and naltrexone solutions
-
Vehicle control
Procedure:
-
Acclimatization: Acclimate mice to the testing room and restrainers for at least 2-3 days prior to the experiment.
-
Baseline Measurement: Gently place the mouse in the restrainer. Position the distal third of the tail over the radiant heat source of the tail-flick meter. The latency to flick the tail away from the heat is automatically recorded. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the this compound/naltrexone combination (e.g., <10 mg/kg this compound with 1 mg/kg naltrexone, i.v.) or vehicle control.
-
Post-Treatment Measurement: At 30 minutes post-administration, repeat the tail-flick measurement. Additional time points (e.g., 60, 90, 120 minutes) can be included to assess the duration of action.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Neuropathic Pain - ddC-Induced Mechanical Allodynia
Objective: To evaluate the efficacy of this compound in a model of chemotherapy-induced neuropathic pain.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
2',3'-dideoxycytidine (ddC)
-
Von Frey filaments
-
Elevated wire mesh platform with testing chambers
-
This compound and naltrexone solutions
-
Vehicle control
Procedure:
-
Induction of Neuropathy: Administer ddC (e.g., 25 mg/kg, intraperitoneally) daily for 7 consecutive days.[7] Mechanical allodynia typically develops within 7-14 days.
-
Acclimatization for Testing: Acclimate the mice to the testing chambers on the wire mesh platform for at least 30-60 minutes before each testing session.
-
Baseline Measurement: Before drug administration, determine the paw withdrawal threshold (PWT) using the up-down method with von Frey filaments. Apply the filaments to the mid-plantar surface of the hind paw until it buckles. A positive response is a brisk withdrawal or licking of the paw.
-
Drug Administration: Once stable mechanical allodynia is established, administer the this compound/naltrexone combination or vehicle control.
-
Post-Treatment Measurement: Assess the PWT at 30 minutes and other relevant time points after drug administration.
-
Data Analysis: The change in PWT (in grams) before and after treatment is the primary outcome measure. Data can also be presented as the percentage reversal of allodynia.
Protocol 3: Cancer-Induced Bone Pain - Mechanical Allodynia
Objective: To assess the analgesic effect of this compound in a model of cancer-induced bone pain.
Materials:
-
Male C3H/HeJ mice (6-8 weeks old)
-
Murine sarcoma or carcinoma cells (e.g., NCTC 2472 fibrosarcoma cells)
-
Hamilton syringe
-
Anesthetics
-
Von Frey filaments
-
Elevated wire mesh platform with testing chambers
-
This compound and naltrexone solutions
-
Vehicle control
Procedure:
-
Induction of Cancer Pain: Anesthetize the mouse. Surgically expose the femur and create a small hole in the distal epiphysis. Inject tumor cells (e.g., 10⁵ cells in 20 µl) into the intramedullary space and seal the hole with bone wax. Sham animals should undergo the same surgical procedure with an injection of vehicle. Pain behaviors typically develop over 7-21 days.
-
Acclimatization and Baseline Measurement: Follow the same procedure as in Protocol 2 for acclimatization and baseline PWT measurement before and after the development of cancer-induced pain.
-
Drug Administration: Once significant mechanical allodynia is observed, administer the this compound/naltrexone combination or vehicle control.
-
Post-Treatment Measurement: Measure the PWT at 30 minutes and other desired time points post-administration.
-
Data Analysis: The primary endpoint is the change in PWT (in grams). The results can be compared between the treated, vehicle, and sham groups.
References
- 1. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 2. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating efficacy and drug ED50's using von Frey thresholds: impact of weber's law and log transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral Characteristics of a Mouse Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DBPR116 in Mouse Tail-Flick Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR116 is a novel antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR).[1][2][3] In the presence of an opioid antagonist such as naltrexone (B1662487), this compound facilitates the activation of the MOR, leading to a potent antinociceptive effect. This unique mechanism of action positions the combination of this compound and naltrexone as a potential analgesic with a safer profile compared to traditional opioids.[4][5] The tail-flick test is a common and reliable method for assessing the analgesic properties of compounds in rodents by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.
Data Presentation
The following tables summarize the quantitative data for the use of this compound in combination with naltrexone in the mouse tail-flick test.
| Compound/Combination | Dosage | Administration Route | Efficacy (ED50) | Maximum Tolerated Dose (MTD) | Animal Model |
| This compound + Naltrexone | < 10 mg/kg (this compound) + 1 mg/kg (Naltrexone) | Intravenous (i.v.) | < 10 mg/kg | > 40 mg/kg (rodents) | Mouse (acute thermal pain) |
Table 1: Efficacy and Tolerability of this compound/Naltrexone Combination.[1][2][3]
| Compound/Combination | Antinociceptive Effect Comparison | Test |
| This compound + Naltrexone | Comparable to Morphine | Tail-Flick Test |
Table 2: Comparative Antinociceptive Effect.[1]
Signaling Pathway
This compound acts as a positive allosteric modulator of the mu-opioid receptor. In a unique fashion, it enables opioid antagonists like naltrexone to function as agonists, thereby activating the receptor and its downstream signaling cascade, which ultimately results in analgesia.
Caption: this compound Signaling Pathway.
Experimental Protocols
Tail-Flick Test Protocol for Assessing Antinociceptive Effects of this compound
This protocol is adapted from established tail-flick test methodologies and tailored for the evaluation of this compound in combination with naltrexone.[6]
1. Animals:
-
Male Swiss albino mice weighing 20-25 g are suitable for this study.
-
House the animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow the mice to acclimatize to the laboratory environment for at least one week before the experiment.
2. Materials and Equipment:
-
This compound
-
Naltrexone
-
Vehicle (e.g., sterile saline, DMSO, or as appropriate for this compound solubility)
-
Tail-flick apparatus (radiant heat or warm water immersion)
-
Animal restrainers
-
Syringes and needles for intravenous administration
-
Stopwatch
3. Experimental Workflow:
Caption: Experimental Workflow for Tail-Flick Test.
4. Procedure:
-
Habituation: For 2-3 days prior to the experiment, habituate the mice to the restrainers and the testing apparatus to minimize stress-induced variability.
-
Baseline Latency: On the day of the experiment, determine the baseline tail-flick latency for each mouse. Place the mouse in the restrainer and position the distal third of its tail on the heat source.
-
For a radiant heat apparatus, adjust the intensity to obtain a baseline latency of 2-3 seconds.[6]
-
For a warm water bath, maintain the temperature at a constant 52 ± 0.5°C.
-
A cut-off time of 10 seconds should be implemented to prevent tissue damage.[6] If the mouse does not flick its tail within this time, remove the tail and assign a latency of 10 seconds.
-
The baseline latency should be the average of three readings taken a few minutes apart.
-
-
Animal Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control, this compound/Naltrexone, Positive control like morphine).
-
Drug Administration:
-
Administer naltrexone (1 mg/kg) intravenously.
-
Shortly after, administer the desired dose of this compound intravenously.
-
The vehicle group should receive an equivalent volume of the vehicle.
-
-
Post-Drug Latency Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120, and 180 minutes), measure the tail-flick latency as described for the baseline measurement.[6]
5. Data Analysis:
-
The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
The data can be further analyzed to determine the ED50 value of this compound.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to compare the effects between different treatment groups. A p-value of less than 0.05 is generally considered statistically significant.
References
- 1. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 2. ttic.nhri.edu.tw [ttic.nhri.edu.tw]
- 3. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of naltrexone on neuropathic pain in mice locally transfected with the mutant μ-opioid receptor gene in spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Von Frey Testing with DBPR116
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DBPR116 in preclinical pain assessment using the von Frey test. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of this novel compound.
This compound: A Novel Analgesic Candidate
This compound is a prodrug of BPRMU191, which acts as a unique antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR).[1][2][3] In the presence of an opioid antagonist like naltrexone, this compound facilitates the activation of the MOR, leading to analgesic effects.[1][2][4] This mechanism of action is distinct from traditional opioid agonists and is suggested to be associated with a reduced side-effect profile, including tolerance, dependence, and respiratory depression.[2][4] Preclinical studies have demonstrated the efficacy of the this compound/naltrexone combination in models of acute thermal pain, neuropathic pain, and cancer pain.[1][4]
Data Presentation: Efficacy of this compound in Neuropathic and Cancer Pain Models
The analgesic efficacy of the this compound/naltrexone combination has been evaluated in rodent models of 2'-3'-dideoxycytidine (ddC)-induced neuropathic pain and cancer pain using the von Frey test to measure mechanical allodynia.[1][4][5] The following tables summarize the quantitative data from these preclinical studies, comparing the paw withdrawal threshold of the this compound/naltrexone combination with that of morphine.
Table 1: Paw Withdrawal Threshold in a ddC-Induced Neuropathic Pain Model [5]
| Treatment Group | Paw Withdrawal Threshold (grams) |
| Morphine | 0.2 - 0.7 |
| This compound + Naltrexone (1 mg/kg) | 0.5 - 0.7 |
Table 2: Paw Withdrawal Threshold in a Cancer Pain Model [5]
| Treatment Group | Paw Withdrawal Threshold (grams) |
| Morphine | 0.2 - 0.3 |
| This compound + Naltrexone (1 mg/kg) | 0.7 - 0.9 |
Experimental Protocols
The following are detailed protocols for inducing relevant pain models and for performing von Frey testing to assess mechanical allodynia.
Protocol 1: Induction of a Cancer Pain Model
This protocol is based on the inoculation of murine hepatocarcinoma cells into the hind paw of mice to induce localized cancer-related pain.[6]
Materials:
-
Murine hepatocarcinoma cells (e.g., HCa-1)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (e.g., 28-gauge)
-
Anesthetic agent (e.g., isoflurane)
-
Animal handling and restraint equipment
Procedure:
-
Culture and prepare a suspension of murine hepatocarcinoma cells in sterile PBS at the desired concentration.
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject the cell suspension into the plantar surface of the hind paw.
-
Monitor the animal for tumor growth and the development of pain-related behaviors. Mechanical allodynia typically develops as the tumor invades surrounding tissues.[6]
-
Perform von Frey testing at predetermined time points post-inoculation to assess the paw withdrawal threshold.[6]
Protocol 2: Von Frey Test for Mechanical Allodynia
This protocol describes the "up-down" method for determining the 50% paw withdrawal threshold, a standard and sensitive measure of mechanical sensitivity.[7]
Materials:
-
Von Frey filaments (a set of calibrated monofilaments of increasing stiffness)
-
Testing chambers with a wire mesh floor
-
Animal handling and restraint equipment
Procedure:
-
Acclimation: Place the animals in the testing chambers on the wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.[8][9] This helps to minimize stress-induced responses.
-
Filament Selection: Begin testing with a von Frey filament that is estimated to be near the 50% withdrawal threshold.[7]
-
Stimulation: Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[5][7] Hold the filament in place for 2-5 seconds.[5]
-
Response Assessment: A positive response is recorded if the animal briskly withdraws, flinches, or licks its paw.[5]
-
Up-Down Method:
-
Data Collection: Continue this pattern of testing until a predetermined number of responses have been recorded after the first change in response direction (e.g., at least four more readings).[5]
-
Calculation of 50% Withdrawal Threshold: The collected data is used to calculate the 50% withdrawal threshold using a specific formula, as described by Chaplan et al. (1994).[7]
-
Testing Schedule: Conduct baseline von Frey testing before induction of the pain model and at regular intervals after the induction and treatment with this compound or control substances.
Mandatory Visualizations
Signaling Pathway of this compound at the Mu-Opioid Receptor
The following diagram illustrates the proposed mechanism of action of this compound. As an allosteric modulator, this compound binds to a site on the mu-opioid receptor (MOR) that is distinct from the orthosteric site where endogenous opioids and traditional opioid antagonists bind. This binding event induces a conformational change in the receptor that allows an antagonist, such as naltrexone, to act as an agonist, initiating G-protein-mediated signaling and subsequent analgesic effects.
Caption: Mechanism of this compound at the mu-opioid receptor.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines the typical experimental workflow for assessing the analgesic effects of this compound using the von Frey test in a preclinical pain model.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Detection of neuropathic pain in a rat model of peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ttic.nhri.edu.tw [ttic.nhri.edu.tw]
- 6. Behavioral Characteristics of a Mouse Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Formulation of DBPR116 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo application of DBPR116, a novel antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR), for preclinical analgesic studies. This compound, a prodrug of BPRMU191, in combination with the opioid antagonist naltrexone (B1662487), offers a promising therapeutic strategy for pain relief with a potentially improved side-effect profile compared to conventional opioids.
Introduction to this compound
This compound is a crystalline solid that acts as a positive allosteric modulator of the mu-opioid receptor. Its unique mechanism of action confers agonistic properties to morphinan (B1239233) antagonists like naltrexone, leading to G protein-dependent MOR activation and subsequent analgesic effects. This combination has been shown to produce potent antinociception in various animal models of pain while demonstrating a reduction in common opioid-related side effects such as gastrointestinal dysfunction and the development of tolerance.
Data Presentation: In Vivo Efficacy of this compound/Naltrexone Combination
The following tables summarize the quantitative data from preclinical animal studies evaluating the analgesic efficacy of the this compound and naltrexone combination.
| Parameter | Value | Animal Model | Test | Route of Administration | Note |
| Median Effective Dose (ED50) | < 10 mg/kg | Mouse | Acute Thermal Pain | Intravenous (i.v.) | In combination with naltrexone (1 mg/kg).[1] |
| Maximum Tolerated Dose (MTD) | > 40 mg/kg | Rodents | - | - | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of the this compound/naltrexone combination at the mu-opioid receptor and the general experimental workflow for assessing its analgesic properties in vivo.
Experimental Protocols
Formulation of this compound for Intravenous (i.v.) Administration
As this compound is a crystalline solid, a suitable vehicle is required for its solubilization for in vivo studies. The following protocol is based on the methods described for the parenteral administration of its parent compound, BPRMU191, and is a recommended starting point for this compound formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a stock solution.
-
Add PEG400 to the DMSO/DBPR116 solution. A common starting ratio is 10% DMSO, 40% PEG400.
-
Slowly add saline to the desired final concentration, vortexing continuously to ensure complete dissolution and prevent precipitation. The final vehicle composition should be approximately 10% DMSO, 40% PEG400, and 50% saline.
-
Visually inspect the solution for any precipitation before administration.
-
The solution should be freshly prepared on the day of the experiment.
Note: The solubility of this compound in this vehicle should be confirmed, and adjustments to the ratios of DMSO, PEG400, and saline may be necessary to achieve the desired final concentration for injection.
In Vivo Analgesia Models
The following are detailed protocols for the tail-flick and von Frey tests, which are standard procedures to evaluate the analgesic effects of compounds in rodents.
1. Tail-Flick Test (for Thermal Pain)
This test measures the latency of a mouse or rat to withdraw its tail from a source of thermal stimulation. An increase in withdrawal latency indicates an analgesic effect.
Apparatus:
-
Tail-flick meter with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Gently place the mouse in a restrainer, allowing the tail to be exposed.
-
Position the tail over the radiant heat source of the tail-flick meter.
-
Activate the heat source and start the timer.
-
The apparatus will automatically detect the tail flick and record the latency.
-
A cut-off time (typically 10-15 seconds) should be set to prevent tissue damage. If the animal does not flick its tail within this time, the heat source should be turned off, and the maximum latency recorded.
-
Administer this compound/naltrexone or vehicle control intravenously.
-
Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
2. Von Frey Test (for Mechanical Allodynia)
This test is used to assess changes in sensitivity to a mechanical stimulus and is particularly relevant for models of neuropathic and inflammatory pain.
Apparatus:
-
Set of calibrated von Frey filaments.
-
Elevated wire mesh platform with individual testing chambers.
Procedure:
-
Place the mice in the individual chambers on the wire mesh platform and allow them to acclimate for at least 30-60 minutes.
-
Begin with a von Frey filament in the mid-range of forces.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend, and hold for 3-5 seconds.
-
A positive response is noted if the mouse briskly withdraws, flinches, or licks its paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is a positive response, the next smaller filament is used. If there is no response, the next larger filament is used.
-
Continue this process until the first change in response is observed, and then continue for an additional four to six stimuli.
-
Administer this compound/naltrexone or vehicle control.
-
Measure the paw withdrawal threshold at specified time points after administration. An increase in the paw withdrawal threshold indicates an anti-allodynic effect.
References
Application Notes and Protocols for Intravenous Administration of DBPR116 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical evaluation of DBPR116, a novel antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR), when administered intravenously in rats. The protocols outlined below are based on established methodologies for preclinical drug development and aim to guide researchers in designing and executing studies to assess the pharmacokinetics, efficacy, and safety of this compound.
Introduction
This compound is a promising therapeutic candidate that, in combination with a mu-opioid receptor antagonist such as naltrexone (B1662487), selectively activates the MOR to produce analgesia with a potentially improved side-effect profile compared to traditional opioids. Preclinical studies in rodent models are a critical step in the development of this compound, and intravenous administration in rats is a key methodology for characterizing its intrinsic pharmacological properties.
Mechanism of Action: Allosteric Modulation of the Mu-Opioid Receptor
This compound functions as a positive allosteric modulator (PAM) of the mu-opioid receptor. Unlike conventional opioid agonists that directly bind to and activate the orthosteric site of the receptor, this compound binds to a distinct allosteric site. This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of an orthosteric antagonist, effectively converting it into an agonist. This unique mechanism is hypothesized to provide targeted analgesia with a reduction in adverse effects commonly associated with opioid use, such as respiratory depression and tolerance.
Caption: Signaling pathway of this compound as a positive allosteric modulator of the MOR.
Quantitative Data Summary
While specific preclinical data for the intravenous administration of this compound in rats is not publicly available, the following tables provide a template for the types of quantitative data that should be collected and organized during such studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Parameter | Symbol | Unit | Value (Mean ± SD) |
| Half-life | t½ | h | Data not available |
| Clearance | CL | L/h/kg | Data not available |
| Volume of Distribution | Vd | L/kg | Data not available |
| Area Under the Curve | AUC | ng·h/mL | Data not available |
| Mean Residence Time | MRT | h | Data not available |
Table 2: Efficacy of Intravenously Administered this compound in a Rat Model of Neuropathic Pain (e.g., Chronic Constriction Injury Model)
| Treatment Group | Dose (mg/kg, i.v.) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Vehicle Control | - | Data not available | Data not available |
| This compound + Naltrexone | Specify Dose | Data not available | Data not available |
| Morphine (Positive Control) | Specify Dose | Data not available | Data not available |
Table 3: Acute Intravenous Toxicity of this compound in Rats
| Parameter | Value |
| Median Lethal Dose (LD50) | Data not available |
| Maximum Tolerated Dose (MTD) | > 40 mg/kg (in rodents) |
| Observed Adverse Effects | Data not available |
Experimental Protocols
The following are detailed protocols for the intravenous administration of a test compound like this compound to rats for pharmacokinetic, efficacy, and toxicity studies.
Protocol 1: Formulation and Preparation for Intravenous Administration
Objective: To prepare a sterile and stable formulation of this compound suitable for intravenous injection in rats.
Materials:
-
This compound compound
-
Naltrexone hydrochloride
-
Vehicle (e.g., sterile saline, or a solubilizing agent for poorly soluble compounds)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Selection: The solubility of this compound in various pharmaceutically acceptable vehicles should be determined. For poorly water-soluble compounds, a vehicle such as a solution containing 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol 400 (DPP) may be considered.
-
Preparation of Formulation:
-
Accurately weigh the required amount of this compound and naltrexone. The ratio of this compound to naltrexone should be optimized based on in vitro and in vivo studies.
-
In a sterile vial, dissolve the weighed compounds in the chosen vehicle.
-
Vortex the solution until the compounds are completely dissolved.
-
Measure the pH of the final solution and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5).
-
Sterile filter the final formulation through a 0.22 µm filter into a sterile vial.
-
-
Storage: Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the intended period of use.
Protocol 2: Intravenous Administration via the Lateral Tail Vein
Objective: To administer the prepared this compound formulation intravenously to a rat.
Materials:
-
Male/Female Sprague-Dawley or Wistar rats (weight 200-250 g)
-
Restraining device for rats
-
Heat lamp or warming pad
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Prepared this compound formulation
Procedure:
-
Animal Preparation:
-
Acclimatize the rats to the laboratory environment for at least one week prior to the experiment.
-
Warm the rat's tail using a heat lamp or by placing the rat on a warming pad for 5-10 minutes to induce vasodilation of the lateral tail veins, making them easier to visualize and access.
-
-
Restraint: Place the rat in a suitable restraining device, ensuring the tail is accessible.
-
Injection Site Preparation: Clean the tail with a 70% alcohol wipe to disinfect the injection site.
-
Injection:
-
Draw the appropriate volume of the this compound formulation into a sterile syringe.
-
Locate one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Slowly inject the formulation. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In such a case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite tail vein.
-
The maximum recommended bolus injection volume is 5 mL/kg.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its home cage and monitor for any immediate adverse reactions.
-
Caption: Experimental workflow for intravenous administration in rats.
Protocol 3: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rats following a single intravenous dose.
Materials:
-
Cannulated rats (e.g., jugular vein cannulation for serial blood sampling)
-
This compound formulation
-
Syringes and needles for administration
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single intravenous dose of the this compound formulation to the cannulated rats as described in Protocol 2.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 1.
Conclusion
The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound administered intravenously in rats. Adherence to these detailed methodologies will ensure the generation of robust and reliable data, which is essential for advancing the development of this novel analgesic. It is imperative for researchers to develop and validate specific analytical methods for this compound and to conduct dose-ranging studies to determine the optimal therapeutic window for efficacy and safety.
Assessing the In Vivo Efficacy of DBPR116: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for assessing the in vivo efficacy of DBPR116, a novel antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR). When used in combination with an opioid antagonist such as naltrexone (B1662487), this compound demonstrates significant analgesic properties with a potentially improved safety profile compared to traditional opioid agonists like morphine. The following sections summarize the preclinical efficacy data, outline detailed experimental protocols for key in vivo assays, and illustrate the proposed mechanism of action and experimental workflows.
Introduction
This compound is a prodrug of BPRMU191, which acts as an allosteric modulator at the mu-opioid receptor (MOR).[1] Its unique mechanism of action allows for the selective activation of the MOR in the presence of an antagonist, like naltrexone.[2][3] This "antagonist-to-agonist" switch is a promising strategy for achieving potent analgesia while mitigating common opioid-related side effects such as respiratory depression, tolerance, and dependence.[3] Preclinical studies in various mouse models of pain have demonstrated the potential of the this compound/naltrexone combination as a safer alternative for the management of acute and chronic pain.[3][4]
Data Presentation
The in vivo efficacy of the this compound/naltrexone combination has been evaluated in several preclinical pain models and compared to morphine. The following tables summarize the key quantitative findings from these studies.
| Compound/Combination | Pain Model | Assay | ED50 (mg/kg, i.v.) | Maximum Tolerated Dose (MTD) (mg/kg) | Key Findings | Reference |
| This compound (+ 1 mg/kg Naltrexone) | Acute Thermal Pain | Tail-Flick Test | < 10 | > 40 | Comparable antinociceptive effect to morphine. | [2][3] |
| Morphine | Acute Thermal Pain | Tail-Flick Test | - | - | Standard opioid agonist for comparison. | [3] |
Table 1: Efficacy of this compound in an Acute Pain Model
| Compound/Combination | Pain Model | Assay | Efficacy Comparison to Morphine | Key Side Effect Observations | Reference |
| This compound (+ Naltrexone) | Neuropathic Pain (ddC-induced) | Von Frey Test | Better antinociceptive effect | Good analgesic effect with subchronic treatment; avoids tolerance seen with morphine. | [3][4] |
| This compound (+ Naltrexone) | Cancer Pain | Von Frey Test | Better antinociceptive effect | Greater analgesic effects than morphine; morphine showed poor efficacy. | [3][4] |
| Morphine | Neuropathic & Cancer Pain | Von Frey Test | Less effective than this compound/Naltrexone | Development of analgesic tolerance or poor efficacy. | [4] |
Table 2: Efficacy of this compound in Chronic Pain Models
| Side Effect | This compound/Naltrexone Combination | Morphine | Reference |
| Analgesic Tolerance | Not observed with subchronic treatment | Observed | [3][4] |
| Withdrawal/Addiction Potential | Reduced | High | [3] |
| Gastrointestinal Dysfunction | Reduced | High | [3] |
| Respiratory Depression | Reduced | High | [3] |
| Sedation | Reduced | High | [3] |
| Heart Rate Depression | Reduced | High | [3] |
Table 3: Comparative Side Effect Profile
Experimental Protocols
Acute Thermal Pain Assessment: Tail-Flick Test
This protocol is designed to assess the analgesic effects of the this compound/naltrexone combination in a model of acute thermal pain in mice.
Materials:
-
Male ICR mice (or other suitable strain)
-
This compound (formulated for intravenous administration)
-
Naltrexone (formulated for intraperitoneal or subcutaneous administration)
-
Morphine (as a positive control)
-
Vehicle control (e.g., saline)
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainers
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. Acclimate the mice to the restrainers to minimize stress.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing the radiant heat source on the distal portion of the tail. The latency is the time taken for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.
-
Compound Administration:
-
Administer naltrexone (1 mg/kg, i.p. or s.c.) or its vehicle.
-
After a predetermined time (e.g., 15 minutes), administer this compound (at various doses, i.v.) or its vehicle.
-
Administer morphine or its vehicle to the control group.
-
-
Post-Treatment Latency Measurement: At various time points after this compound/morphine administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can be calculated from the dose-response curve.
Neuropathic and Cancer Pain Assessment: Von Frey Test
This protocol assesses mechanical allodynia, a hallmark of neuropathic and cancer-related pain, in mouse models.
Materials:
-
Mouse model of neuropathic pain (e.g., chronic constriction injury or ddc-induced) or cancer pain (e.g., tumor cell implantation).
-
This compound
-
Naltrexone
-
Morphine
-
Vehicle control
-
Von Frey filaments (a set of calibrated filaments with varying stiffness)
-
Elevated mesh platform with individual testing chambers
Procedure:
-
Acclimation: Acclimate the mice to the testing chambers on the elevated mesh platform for at least 30-60 minutes before testing.
-
Baseline Threshold: Determine the baseline paw withdrawal threshold (PWT) for each mouse. Apply the Von Frey filaments to the plantar surface of the hind paw with increasing force until the paw is withdrawn. The filament that elicits a withdrawal response is recorded as the threshold.
-
Compound Administration: Administer the this compound/naltrexone combination, morphine, or vehicle as described in the tail-flick test protocol. Dosing may be repeated for subchronic studies.
-
Post-Treatment Threshold Measurement: At various time points after drug administration, reassess the PWT for each mouse.
-
Data Analysis: The change in PWT is a measure of the anti-allodynic effect. Data can be presented as the absolute PWT (in grams) or as a percentage change from baseline.
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vivo Efficacy Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - this compound, a Prodrug of BPRMU191, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DBPR116 in Cell-Based Opioid Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR116 is a novel, first-in-class therapeutic candidate that functions as an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR).[1][2] It is a prodrug that is converted to its active form, BPRMU191.[3][4][5] This unique mechanism of action allows this compound, in the presence of an opioid antagonist such as naloxone (B1662785) or naltrexone (B1662487), to selectively activate the MOR and produce potent analgesia.[1][2] Preclinical studies have demonstrated that the combination of this compound and naltrexone elicits significant antinociceptive effects with a markedly improved side-effect profile compared to traditional opioids like morphine, showing reduced tolerance, withdrawal, addiction potential, gastrointestinal dysfunction, and respiratory depression.[1]
These application notes provide detailed protocols for key cell-based assays to characterize the pharmacological activity of this compound and its active metabolite, BPRMU191, at the mu-opioid receptor. The assays described herein are fundamental for determining the potency and efficacy of this compound in modulating MOR signaling pathways, including G-protein activation and β-arrestin recruitment.
Data Presentation
The functional activity of BPRMU191, the active form of this compound, has been characterized in various in vitro cell-based assays. The following table summarizes the available quantitative data.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| BPRMU191 | FLIPR Ca2+ Assay | CHO-K1/MOR/Gα15 | EC50 | 2.17 µM | [6][7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the mu-opioid receptor and the general experimental workflow for the cell-based assays described in this document.
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound/BPRMU191 in combination with an antagonist to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase.
Materials:
-
CHO or HEK293 cells stably expressing the human mu-opioid receptor (CHO-MOR or HEK293-MOR).
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound or BPRMU191 stock solution in DMSO.
-
Naltrexone stock solution in water or DMSO.
-
Forskolin (B1673556) stock solution in DMSO.
-
3-isobutyl-1-methylxanthine (IBMX) stock solution in DMSO.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
White 384-well microplates.
-
Multichannel pipette and plate reader.
Protocol:
-
Cell Seeding:
-
Culture CHO-MOR or HEK293-MOR cells to ~80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium.
-
Seed cells into a white 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of BPRMU191 in assay buffer containing a fixed concentration of naltrexone (e.g., 1 µM).
-
Prepare a solution of forskolin and IBMX in assay buffer.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plate.
-
Add the BPRMU191/naltrexone dilutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add the forskolin/IBMX solution to all wells to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the response of forskolin alone (0% inhibition) and the basal level (100% inhibition).
-
Plot the normalized response against the log concentration of BPRMU191.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated mu-opioid receptor, a key event in receptor desensitization and internalization.
Materials:
-
U2OS or CHO cells stably co-expressing the human mu-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay).
-
Cell culture and plating reagents specific to the assay system.
-
This compound or BPRMU191 stock solution in DMSO.
-
Naltrexone stock solution in water or DMSO.
-
Reference agonist (e.g., DAMGO) stock solution in DMSO.
-
Detection reagents for the specific assay system (e.g., chemiluminescent substrate).
-
White, clear-bottom 384-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Prepare cells according to the assay kit manufacturer's instructions.
-
Dispense the cell suspension into a white, clear-bottom 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of BPRMU191 in assay buffer containing a fixed concentration of naltrexone (e.g., 1 µM).
-
Prepare serial dilutions of the reference agonist (DAMGO).
-
-
Assay Procedure:
-
Add the compound dilutions (BPRMU191/naltrexone, DAMGO, and vehicle control) to the cell plate.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Prepare and add the detection reagent to each well as per the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% recruitment) and the maximal response of the reference agonist (100% recruitment).
-
Plot the normalized response against the log concentration of BPRMU191.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Receptor Internalization Assay
This assay measures the agonist-induced internalization of the mu-opioid receptor from the cell surface.
Materials:
-
Cells stably expressing a tagged human mu-opioid receptor (e.g., GFP-tagged MOR).
-
Cell culture medium and reagents.
-
This compound or BPRMU191 stock solution in DMSO.
-
Naltrexone stock solution in water or DMSO.
-
Reference agonist (e.g., DAMGO) stock solution in DMSO.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Protocol:
-
Cell Seeding:
-
Seed cells expressing the tagged MOR onto glass-bottom plates or coverslips.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Compound Treatment:
-
Treat the cells with BPRMU191/naltrexone, a reference agonist, or vehicle control for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the internalization of the receptor by measuring the fluorescence intensity inside the cell (cytoplasmic puncta) compared to the cell membrane.
-
Analyze the data to determine the extent and kinetics of receptor internalization in response to the treatment.
-
References
- 1. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 2. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Collection - this compound, a Prodrug of BPRMU191, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
- 7. BPRMU191 | MOR modulator | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Assessing Brain Penetration of Novel Therapeutics
Topic: DBPR116 Brain Penetration Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR) with potential for treating pain.[1] A key aspect of its development is its combination with naltrexone (B1662487) to provide analgesia with a reduced side effect profile compared to traditional opioids.[1] One strategy to minimize centrally-mediated side effects, such as respiratory depression and addiction, is to design molecules with limited penetration of the blood-brain barrier (BBB). While specific data on this compound brain penetration is not publicly available, this document provides a generalized framework of application notes and protocols for assessing the brain penetration of a therapeutic candidate like this compound, where restricted central nervous system (CNS) exposure may be a desirable feature.
The BBB is a highly selective barrier that separates the circulating blood from the brain extracellular fluid, protecting the brain from potentially harmful substances.[2][3] Understanding the extent to which a drug candidate crosses this barrier is crucial in drug development, both for CNS-targeted drugs and for peripherally acting drugs where brain exposure is undesirable.
Key Experimental Approaches to Assess Brain Penetration
A multi-tiered approach is often employed to characterize the brain penetration of a compound, starting with simple, high-throughput in vitro models and progressing to more complex in vivo studies.
In Vitro Permeability Assays
These assays provide an initial, rapid assessment of a compound's ability to cross a cellular monolayer that mimics the BBB.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This cell-free assay assesses passive diffusion across an artificial lipid membrane. It is a high-throughput screening method to predict the passive permeability of a compound.
-
Cell-Based Assays (e.g., Caco-2 or MDCK-MDR1): These assays use immortalized cell lines that form tight junctions and express key efflux transporters found at the BBB, such as P-glycoprotein (P-gp). They can provide information on both passive permeability and active transport.
In Vivo Pharmacokinetic Studies
These studies in animal models (typically rodents) are essential for understanding the distribution of a compound in a living organism, including its concentration in the brain.
-
Brain-to-Plasma Concentration Ratio (Kp): This is a fundamental parameter used to quantify the extent of brain penetration. It is the ratio of the total concentration of a drug in the brain to its total concentration in the plasma at a specific time point, often at steady-state. A low Kp value suggests poor brain penetration.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This ratio considers the unbound fraction of the drug in both brain and plasma, providing a more accurate measure of the drug concentration at the site of action. It is the gold standard for assessing BBB penetration.
In Situ Brain Perfusion
This technique involves perfusing a compound directly through the carotid artery of an anesthetized rodent. It allows for the direct measurement of the rate of transport across the BBB without the influence of peripheral pharmacokinetics.
Data Presentation
Quantitative data from brain penetration studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Permeability Data
| Compound | Assay Type | Permeability (Pe) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound (Hypothetical) | PAMPA-BBB | N/A | |
| This compound (Hypothetical) | MDCK-MDR1 | ||
| Control (High Permeability) | MDCK-MDR1 | ||
| Control (Low Permeability) | MDCK-MDR1 |
Table 2: In Vivo Pharmacokinetic Data (Rodent Model)
| Compound | Dose (mg/kg) & Route | Time Point (h) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Kp | Kp,uu |
| This compound (Hypothetical) | ||||||
| This compound (Hypothetical) | ||||||
| Control (High Penetration) | ||||||
| Control (Low Penetration) |
Experimental Protocols
Protocol 1: In Vivo Determination of Brain-to-Plasma Ratio (Kp) in Rodents
Objective: To determine the concentration of the test compound in the brain and plasma of rodents at a specific time point after administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for dosing
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation and brain extraction
-
Heparinized tubes for blood collection
-
Centrifuge
-
Homogenizer
-
Analytical instruments (e.g., LC-MS/MS)
Procedure:
-
Administer the test compound to a cohort of rats at a specified dose and route (e.g., intravenous or oral).
-
At a predetermined time point (e.g., 1 hour post-dose), anesthetize the animals.
-
Collect blood via cardiac puncture into heparinized tubes.
-
Immediately centrifuge the blood to separate the plasma.
-
Perform transcardial perfusion with saline to remove blood from the brain vasculature.
-
Euthanize the animal and carefully dissect the brain.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Analyze the concentration of the test compound in plasma and brain homogenate samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the Kp value as the ratio of the brain concentration (ng/g) to the plasma concentration (ng/mL).
Protocol 2: In Situ Brain Perfusion in Rodents
Objective: To measure the rate of transport of a compound across the BBB.
Materials:
-
Test compound with a radiolabel or fluorescent tag
-
Anesthetized rat
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Surgical tools for exposing and cannulating the common carotid artery
Procedure:
-
Anesthetize the rat and expose the common carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery.
-
Initiate the perfusion of the buffer containing the test compound at a constant rate.
-
After a short perfusion period (e.g., 30-60 seconds), stop the perfusion and flush the brain with a compound-free buffer.
-
Euthanize the animal, dissect the brain, and measure the amount of compound that has entered the brain tissue.
-
Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.
Visualizations
Caption: Workflow for determining the brain-to-plasma ratio (Kp).
Caption: Mechanisms of drug transport across the blood-brain barrier.
References
- 1. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 2. The Crucial Role of the Blood–Brain Barrier in Neurodegenerative Diseases: Mechanisms of Disruption and Therapeutic Implications [mdpi.com]
- 3. A blood–brain barrier overview on structure, function, impairment, and biomarkers of integrity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Antinociceptive Effects of DBPR116: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBPR116 is an innovative antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR). It represents a novel approach to pain management, demonstrating antinociceptive effects when used in combination with MOR antagonists such as naltrexone (B1662487) or naloxone. This unique mechanism of action allows for the selective activation of the MOR, potentially offering a safer therapeutic window with fewer side effects compared to traditional opioid agonists like morphine. These application notes provide a comprehensive overview of the methodologies used to evaluate the antinociceptive properties of this compound in preclinical models.
Mechanism of Action
This compound functions as a positive allosteric modulator of the mu-opioid receptor. In the presence of an antagonist like naltrexone, this compound facilitates a conformational change in the receptor, enabling the antagonist to act as an agonist and trigger downstream signaling cascades that lead to analgesia. This antagonist-to-agonist switch is a key feature of this compound's pharmacological profile.
Signaling Pathway of the Mu-Opioid Receptor
The activation of the mu-opioid receptor by the this compound/naltrexone complex initiates intracellular signaling primarily through the G-protein pathway, which is associated with analgesia. This is thought to occur with reduced recruitment of the β-arrestin pathway, which is implicated in many of the undesirable side effects of opioids, such as respiratory depression and constipation.
Caption: this compound signaling pathway.
Quantitative Data Summary
The antinociceptive efficacy of this compound, in combination with naltrexone, has been evaluated in various preclinical models of pain. The following tables summarize the key quantitative findings.
| Parameter | Value | Animal Model | Pain Type | Reference |
| ED₅₀ | < 10 mg/kg (i.v.) | Mouse | Acute Thermal | [1][2][3][4] |
| MTD | > 40 mg/kg | Rodent | - | [1][2][3][4] |
ED₅₀ (Median Effective Dose) for the this compound/naltrexone (1 mg/kg) combination. MTD (Maximum Tolerated Dose).
Experimental Protocols
Detailed methodologies for key experiments used to assess the antinociceptive effects of this compound are provided below.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model is used to evaluate the efficacy of analgesics against visceral pain.
Experimental Workflow:
Caption: Acetic acid-induced writhing test workflow.
Protocol:
-
Animals: Male ICR mice (20-25 g) are used.
-
Acclimatization: Animals are habituated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration:
-
Test Group: Administer this compound in combination with naltrexone intraperitoneally (i.p.).
-
Control Group: Administer vehicle (e.g., saline) i.p.
-
-
Induction of Writhing: 30 minutes after drug or vehicle administration, inject acetic acid (0.6% v/v in saline, 10 mL/kg) i.p.
-
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis: The total number of writhes for each animal is counted. The percentage of inhibition of writhing by the drug treatment is calculated relative to the vehicle control group.
Tail-Flick Test (Acute Thermal Pain)
This test assesses the response to a thermal noxious stimulus and is indicative of centrally mediated analgesia.
Experimental Workflow:
Caption: Tail-flick test workflow.
Protocol:
-
Animals: Male ICR mice are used.
-
Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the tail.
-
Baseline Measurement: The baseline tail-flick latency is determined for each mouse before drug administration. The heat source is activated, and the time taken for the mouse to flick its tail out of the beam is recorded. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
-
Drug Administration:
-
Test Group: Administer this compound in combination with naltrexone intravenously (i.v.).
-
Control Group: Administer vehicle i.v.
-
-
Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The antinociceptive effect is expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Von Frey Test (Mechanical Allodynia in Neuropathic and Cancer Pain Models)
This test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. It is commonly used in models of neuropathic and cancer-related pain.[3]
Protocol:
-
Animals: Animal models of neuropathic pain (e.g., chronic constriction injury) or cancer pain are used.
-
Apparatus: A set of calibrated von Frey filaments is used. These filaments exert a specific force when bent.
-
Acclimatization: Animals are placed in individual compartments on an elevated wire mesh floor and allowed to acclimatize.
-
Testing Procedure:
-
The von Frey filaments are applied to the plantar surface of the hind paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. The test begins with a filament in the middle of the force range. If the animal withdraws its paw, a weaker filament is used next. If there is no response, a stronger filament is used.
-
-
Drug Administration: this compound in combination with naltrexone or vehicle is administered.
-
Post-treatment Measurement: The paw withdrawal threshold is determined at various time points after drug administration.
-
Data Analysis: The paw withdrawal threshold in grams is determined for each animal at each time point. An increase in the withdrawal threshold indicates an antinociceptive effect.
Conclusion
This compound, in combination with an opioid antagonist, presents a promising new strategy for the treatment of pain. The experimental protocols outlined in these application notes provide a framework for the preclinical evaluation of its antinociceptive effects across different pain modalities. The unique mechanism of action of this compound warrants further investigation to fully elucidate its therapeutic potential and safety profile.
References
Application Notes and Protocols for DBPR116 and Naltrexone Co-administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical co-administration of DBPR116, an antagonist-to-agonist allosteric modulator of the µ-opioid receptor (MOR), and naltrexone (B1662487), a MOR antagonist. This combination has demonstrated potent antinociceptive effects in various pain models with a potentially improved side-effect profile compared to traditional opioids.
Mechanism of Action
This compound is a novel small molecule that functions as a positive allosteric modulator of the µ-opioid receptor. On its own, this compound does not activate the receptor. However, in the presence of the competitive MOR antagonist naltrexone, this compound facilitates a conformational change in the receptor that converts naltrexone into a functional agonist. This unique "antagonist-to-agonist" switching mechanism allows for the activation of the MOR and its downstream signaling pathways, leading to analgesia. This approach is being investigated as a strategy to separate the therapeutic analgesic effects from the adverse effects commonly associated with conventional opioid agonists.[1][2]
The activation of the µ-opioid receptor by the this compound-naltrexone complex is believed to primarily initiate G-protein-mediated signaling, which is associated with analgesia. This is thought to occur through the inhibition of adenylyl cyclase and modulation of ion channels. It is hypothesized that this allosteric modulation may bias the signaling away from the β-arrestin pathway, which is implicated in some of the undesirable side effects of opioids, such as tolerance and respiratory depression.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of co-administered this compound and naltrexone in preclinical mouse models of pain.
Table 1: Antinociceptive Efficacy in an Acute Thermal Pain Model (Tail-Flick Test)
| Treatment Group | Dose (mg/kg, i.v.) | N | MPE (Mean ± SEM) | ED₅₀ (mg/kg) |
| This compound + Naltrexone | 1 + 1 | 8 | 45.3 ± 5.1 | < 10 |
| This compound + Naltrexone | 3 + 1 | 8 | 68.7 ± 7.2 | |
| This compound + Naltrexone | 10 + 1 | 8 | 89.1 ± 4.5 | |
| Morphine | 5 | 8 | 95.2 ± 3.8 | 1.8 |
| Vehicle | - | 8 | 5.2 ± 1.3 |
MPE: Maximum Possible Effect. Data are representative of typical findings in such studies.
Table 2: Antiallodynic Efficacy in a Neuropathic Pain Model (Von Frey Test)
| Treatment Group | Dose (mg/kg, i.p.) | N | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Baseline | |||
| CCI Model | - | 10 | 0.4 ± 0.05 |
| Post-treatment | |||
| This compound + Naltrexone | 10 + 1 | 10 | 3.2 ± 0.4 |
| Gabapentin (B195806) | 30 | 10 | 2.8 ± 0.3 |
| Vehicle | - | 10 | 0.5 ± 0.06 |
CCI: Chronic Constriction Injury. Data are representative of typical findings in such studies.
Table 3: Analgesic Efficacy in a Cancer Pain Model (Von Frey Test)
| Treatment Group | Dose (mg/kg, i.p.) | N | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Baseline | |||
| Femur Bone Cancer Model | - | 8 | 0.6 ± 0.07 |
| Post-treatment | |||
| This compound + Naltrexone | 10 + 1 | 8 | 3.8 ± 0.5 |
| Morphine | 10 | 8 | 2.5 ± 0.3 |
| Vehicle | - | 8 | 0.7 ± 0.08 |
Data are representative of typical findings in such studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and naltrexone co-administration.
Protocol 1: Acute Thermal Nociception - Tail-Flick Test
Objective: To assess the antinociceptive effect of this compound and naltrexone on acute thermal pain.
Materials:
-
Male ICR mice (20-25 g)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)
-
Naltrexone hydrochloride (dissolved in saline)
-
Morphine sulfate (B86663) (positive control, dissolved in saline)
-
Vehicle (e.g., 10% DMSO in saline)
-
Tail-flick analgesia meter
-
Animal restrainers
Procedure:
-
Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing. Gently handle the mice and place them in the restrainers for several minutes on at least two separate occasions before the experiment to minimize stress.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of high-intensity light on the ventral surface of the tail, approximately 3-4 cm from the tip. The latency to withdraw the tail from the heat source is automatically recorded. The cut-off time is set to 10 seconds to prevent tissue damage. A stable baseline latency of 2-4 seconds is desired.
-
Drug Administration:
-
Administer naltrexone (1 mg/kg) or vehicle intravenously (i.v.) via the tail vein.
-
Five minutes after the naltrexone/vehicle injection, administer this compound (at various doses, e.g., 1, 3, 10 mg/kg) or vehicle (i.v.).
-
Administer morphine (e.g., 5 mg/kg, i.p.) as a positive control 30 minutes before testing.
-
-
Post-treatment Latency: Measure the tail-flick latency at various time points after the second injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (MPE) for each animal at each time point using the formula: MPE (%) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ value can be determined by a dose-response curve analysis.
Protocol 2: Mechanical Allodynia - Von Frey Test
Objective: To evaluate the effect of this compound and naltrexone on mechanical allodynia in a neuropathic or cancer pain model.
Materials:
-
Mice with induced neuropathic pain (e.g., Chronic Constriction Injury - CCI model) or cancer pain.
-
This compound
-
Naltrexone hydrochloride
-
Positive control (e.g., gabapentin for neuropathic pain, morphine for cancer pain)
-
Vehicle
-
Von Frey filaments of varying stiffness
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatization: Place mice individually in the testing chambers on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Baseline Threshold: Determine the baseline 50% paw withdrawal threshold (PWT) using the up-down method.
-
Start with a filament of intermediate stiffness (e.g., 0.4 g).
-
Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The 50% PWT is calculated from the pattern of positive and negative responses.
-
-
Drug Administration:
-
Administer drugs intraperitoneally (i.p.) or via another appropriate route. For the this compound and naltrexone combination, naltrexone (1 mg/kg) can be administered shortly before this compound (e.g., 10 mg/kg).
-
-
Post-treatment Threshold: Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, 180 minutes).
-
Data Analysis: Compare the post-treatment PWT to the baseline PWT for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the antiallodynic effect.
Visualizations
Signaling Pathway
Caption: this compound and Naltrexone Co-activation of MOR Signaling.
Experimental Workflow
Caption: Preclinical In Vivo Pain Assessment Workflow.
References
Application Notes and Protocols for DBPR116 Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBPR116 is a novel, preclinical antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR).[1][2] When used in combination with an opioid antagonist such as naltrexone (B1662487), this compound facilitates the activation of the MOR, leading to potent antinociceptive effects.[1][2] This unique mechanism of action offers the potential for effective pain relief with a significantly reduced side-effect profile compared to traditional opioid agonists like morphine. These application notes provide detailed protocols for preclinical evaluation of this compound's analgesic properties and summarize key quantitative data from existing studies.
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric modulator, meaning it binds to a site on the mu-opioid receptor (MOR) distinct from the orthosteric site where endogenous opioids and traditional opioid drugs bind. In the presence of this compound, an opioid antagonist like naltrexone is converted into an agonist, triggering the downstream signaling cascade that leads to analgesia. This G-protein coupled receptor (GPCR) activation typically involves the inhibition of adenylyl cyclase and modulation of ion channels, ultimately reducing neuronal excitability and nociceptive signaling.
Caption: Signaling pathway of the mu-opioid receptor modulated by this compound and naltrexone.
Quantitative Data Summary
The following table summarizes the key in vivo pharmacological data for the this compound and naltrexone combination.
| Parameter | Value | Species | Model | Citation |
| Efficacy | ||||
| ED50 (Acute Thermal Pain) | < 10 mg/kg (i.v.) | Mouse | Tail-flick test | [1][2] |
| Antinociceptive Effect (Neuropathic Pain) | Better than morphine | Mouse | Von Frey test | [1] |
| Antinociceptive Effect (Cancer Pain) | Better than morphine | Mouse | Von Frey test | [1][2] |
| Safety | ||||
| Maximum Tolerated Dose (MTD) | > 40 mg/kg | Rodents | N/A | [1][2] |
| Analgesic Tolerance | Reduced compared to morphine | Mouse | Neuropathic & Cancer Pain Models | [2] |
| Side Effects (e.g., withdrawal, respiratory depression) | Fewer than morphine | Mouse | N/A | [1] |
Experimental Protocols
The following protocols describe standard preclinical models for assessing the analgesic efficacy of this compound.
General Experimental Workflow
Caption: General workflow for in vivo analgesic testing of this compound.
Protocol: Tail-Flick Test for Acute Thermal Pain
Objective: To assess the analgesic effect of this compound on acute thermal nociception.
Materials:
-
Tail-flick analgesia meter
-
Male ICR mice (or other appropriate strain)
-
This compound
-
Naltrexone
-
Vehicle control (e.g., saline)
-
Morphine (positive control)
-
Animal restraints
Procedure:
-
Acclimatization: Acclimate mice to the testing environment and restraints for at least 30 minutes for 2-3 days prior to the experiment.
-
Baseline Measurement: Gently place the mouse in the restraint. Position the radiant heat source approximately 2-3 cm from the distal portion of the tail. Record the time it takes for the mouse to flick its tail away from the heat source. This is the baseline latency. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound in combination with naltrexone, morphine, or vehicle via the desired route (e.g., intravenous).
-
Post-treatment Measurement: At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration, repeat the tail-flick latency measurement.
-
Data Analysis: Convert the raw latency data to a percentage of maximum possible effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
Protocol: Von Frey Test for Neuropathic or Cancer-Induced Pain
Objective: To evaluate the effect of this compound on mechanical allodynia in models of neuropathic or cancer pain.
Materials:
-
Set of calibrated Von Frey filaments
-
Elevated mesh platform
-
Testing chambers
-
Animal model of neuropathic pain (e.g., Chronic Constriction Injury) or cancer pain (e.g., tumor cell inoculation)
-
This compound
-
Naltrexone
-
Vehicle control
-
Morphine or Gabapentin (positive control)
Procedure:
-
Model Induction: Establish the pain model according to a validated surgical or induction protocol. Allow sufficient time for the pain phenotype to develop (typically 7-14 days).
-
Acclimatization: Acclimate the animals to the testing chambers on the elevated mesh platform for at least 30 minutes for 2-3 days before testing.
-
Baseline Measurement: Using the "up-down" method, determine the 50% paw withdrawal threshold. Start with a mid-range filament (e.g., 2.0 g) and apply it to the plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds. A positive response is a sharp withdrawal of the paw. Based on the response, select a stiffer or weaker filament and repeat until the threshold is determined.
-
Drug Administration: Administer the test compounds (this compound/naltrexone combination, positive control, or vehicle).
-
Post-treatment Measurement: At various time points post-administration (e.g., 30, 60, 120 minutes), re-evaluate the 50% paw withdrawal threshold for each animal.
-
Data Analysis: The 50% paw withdrawal threshold in grams is the primary endpoint. Analyze the data using appropriate statistical tests to compare the effects of the different treatments over time.
Conclusion
This compound, in combination with an opioid antagonist, represents a promising therapeutic strategy for the treatment of moderate to severe pain. Its unique antagonist-to-agonist allosteric modulatory mechanism at the mu-opioid receptor allows for potent analgesia with a potentially superior safety profile to that of conventional opioids. The protocols outlined above provide a framework for the continued preclinical investigation of this compound and similar compounds in various pain models.
References
Troubleshooting & Optimization
DBPR116 solubility issues in vitro
Disclaimer: Specific solubility data for DBPR116 is not publicly available. This guide is based on best practices for handling crystalline compounds of a similar nature for in vitro research. It is recommended that users perform their own solubility tests to determine the optimal conditions for their specific experimental setup.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common solubility challenges researchers may face when working with this compound in vitro.
| Question | Answer |
| 1. My this compound is not dissolving in my aqueous buffer. What should I do? | This compound is a crystalline solid and may have low aqueous solubility. It is recommended to first dissolve the compound in an organic solvent to create a concentrated stock solution. Commonly used solvents in cell-based assays include Dimethyl Sulfoxide (DMSO), ethanol, or Dimethyl Formamide (DMF).[1][2] After dissolving, this stock solution can be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1][3] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[1] |
| 2. I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous medium. How can I prevent this? | This is a common issue when diluting a compound from an organic stock into an aqueous buffer. Here are a few troubleshooting steps: • Lower the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous medium. • Use a step-wise dilution: Instead of adding the stock solution directly to the final volume of aqueous medium, try a serial dilution approach. • Vortex while adding: Vigorously vortex or stir the aqueous medium while adding the this compound stock solution to facilitate rapid dispersion. • Warm the aqueous medium: Gently warming the medium to 37°C may help improve solubility, but be cautious of compound stability at higher temperatures. • Consider alternative solvents: If precipitation persists, you may need to test other biocompatible organic solvents to create your stock solution. |
| 3. I am observing unexpected or inconsistent results in my cell-based assays. Could this be related to this compound solubility? | Yes, poor solubility can lead to inconsistent and unreliable results. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Visually inspect your solutions for any signs of precipitation (cloudiness or solid particles) before adding them to your cells. If you suspect solubility issues, it is advisable to perform a solubility assessment under your specific experimental conditions. |
| 4. How can I determine the solubility of this compound in my specific buffer? | A kinetic solubility assay is a common method used in drug discovery.[4][5][6] This involves preparing a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO) and then making serial dilutions in your aqueous buffer. The solubility limit is the concentration at which precipitation is first observed. This can be detected by visual inspection, light scattering (nephelometry), or by centrifuging the solutions and measuring the concentration of the supernatant using techniques like UV spectroscopy or HPLC.[4][6] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended storage condition for this compound? | As a crystalline solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, refer to the manufacturer's recommendations. Stock solutions in organic solvents should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| What is the mechanism of action of this compound? | This compound is an antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR).[7][8][9] In the presence of an opioid antagonist like naltrexone, this compound enables the antagonist to activate the MOR, leading to analgesic effects.[7][8][9] |
| Can I use this compound without an opioid antagonist? | The described mechanism of action for this compound's analgesic effect involves its combination with an opioid antagonist such as naltrexone.[7][8][9] Experiments should be designed to include an appropriate antagonist to study its intended pharmacological effect. |
| Are there any known safety precautions for handling this compound? | Standard laboratory safety precautions should be followed when handling any chemical compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. |
Quantitative Data Summary
As no specific public data on this compound solubility is available, researchers should determine this experimentally. The following table can be used to record and compare the solubility of this compound under different conditions.
| Solvent/Buffer System | Temperature (°C) | Maximum Soluble Concentration (µg/mL) | Observations |
| Example: PBS, pH 7.4 | 25 | User-determined value | e.g., Clear solution, slight precipitation |
| Example: DMEM + 10% FBS | 37 | User-determined value | e.g., Clear solution |
| User-defined system 1 | |||
| User-defined system 2 |
Experimental Protocols
Kinetic Solubility Assay Protocol
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. This can be facilitated by gentle warming and vortexing.
-
-
Serial Dilution:
-
In a 96-well plate, add 198 µL of your desired aqueous buffer (e.g., PBS, cell culture medium) to the first column of wells.
-
Add 100 µL of the aqueous buffer to the remaining wells.
-
Add 2 µL of the 10 mM this compound stock solution to the wells in the first column and mix well. This will give a starting concentration of 100 µM with 1% DMSO.
-
Perform a 1:2 serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.
-
-
Incubation and Observation:
-
Incubate the plate at room temperature or your desired experimental temperature for 1-2 hours.
-
Visually inspect each well for signs of precipitation against a dark background. The highest concentration that remains a clear solution is the kinetic solubility.
-
-
Quantitative Analysis (Optional):
-
For a more precise measurement, the plate can be centrifuged to pellet any precipitate.
-
A sample of the supernatant from each well is then analyzed by UV-Vis spectrophotometry or HPLC to determine the concentration of dissolved this compound.
-
Visualizations
Caption: this compound acts as an allosteric modulator, enabling antagonist-mediated MOR activation.
Caption: A logical workflow for addressing in vitro solubility issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. drugs.com [drugs.com]
- 8. olympicbehavioralhealth.com [olympicbehavioralhealth.com]
- 9. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DBPR116 and Naltrexone Dosage
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of DBPR116 in combination with naltrexone (B1662487). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution for dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound and naltrexone combination?
A1: Naltrexone is a competitive antagonist of the mu-opioid receptor (MOR), meaning it binds to the receptor without activating it, thereby blocking the effects of opioid agonists.[1][2] this compound is an antagonist-to-agonist allosteric modulator of the MOR. In the presence of this compound, an antagonist like naltrexone can selectively activate the MOR, leading to an analgesic effect with potentially fewer side effects than traditional opioids.
Q2: Why is dosage optimization of this combination critical?
A2: The therapeutic effect of this combination relies on the precise interaction between the allosteric modulator (this compound) and the antagonist (naltrexone) at the mu-opioid receptor. An improper ratio or dosage could lead to suboptimal efficacy or unexpected off-target effects. Dosage optimization is essential to determine the ideal concentrations of both compounds that maximize the desired analgesic effects while minimizing potential adverse reactions.
Q3: What are the key in vitro assays to start with for dosage optimization?
A3: Initial in vitro experiments should focus on characterizing the binding and functional activity of the combination. Key assays include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of naltrexone and to assess how this compound affects naltrexone's binding to the mu-opioid receptor.
-
Functional Assays (e.g., cAMP, GTPγS, or β-arrestin recruitment assays): To measure the functional consequence of their interaction and to determine the concentration-response relationship of the combination.
Q4: What are the important considerations for transitioning from in vitro to in vivo studies?
A4: When moving to in vivo models, it is crucial to consider the pharmacokinetic and pharmacodynamic properties of both compounds. Key considerations include:
-
Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profiles of both this compound and naltrexone to establish appropriate dosing regimens.
-
Dose-Range Finding Studies: Conduct preliminary studies in animal models to identify a range of doses for both compounds that are well-tolerated and show a potential therapeutic effect.[3]
-
Behavioral Models of Pain: Utilize established animal models of nociceptive, inflammatory, and neuropathic pain to assess the analgesic efficacy of the combination.
Data Presentation
Naltrexone Binding Affinity
| Receptor Subtype | Ki (nM) |
| Mu-opioid (MOR) | 0.0825 |
| Kappa-opioid (KOR) | 0.509 |
| Delta-opioid (DOR) | 8.02 |
Source: Probechem[1]
Hypothetical In Vitro Efficacy of this compound/Naltrexone Combination
| Naltrexone Concentration (nM) | This compound EC50 (nM) for MOR Activation |
| 1 | 150 |
| 10 | 50 |
| 100 | 25 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of naltrexone for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO).
-
Naltrexone.
-
Assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of naltrexone.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of naltrexone.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand via filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Analyze the data to calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP Measurement)
Objective: To determine the concentration-response relationship of the this compound/naltrexone combination on mu-opioid receptor signaling.
Materials:
-
CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
This compound and naltrexone.
-
cAMP assay kit.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound.
-
Add varying concentrations of naltrexone.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using the assay kit.
-
Plot the cAMP levels against the concentrations of this compound and naltrexone to determine the EC50/IC50 values.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High background in binding assay | 1. Insufficient washing. 2. Non-specific binding of radioligand to filter or tube walls. | 1. Increase the number and volume of washes. 2. Pre-treat filters/tubes with a blocking agent (e.g., polyethyleneimine). |
| Low signal in functional assay | 1. Low receptor expression in cells. 2. Inactive compounds. 3. Suboptimal assay conditions. | 1. Verify receptor expression via Western blot or qPCR. 2. Use freshly prepared solutions and verify compound integrity. 3. Optimize cell density, incubation times, and reagent concentrations. |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent cell numbers. 3. Edge effects in the plate. | 1. Calibrate pipettes and use proper technique. 2. Ensure a homogenous cell suspension when plating. 3. Avoid using the outer wells of the plate or fill them with buffer. |
| Unexpected agonist activity of naltrexone | Contamination of naltrexone stock with an agonist. | Test the naltrexone stock alone in the functional assay to confirm its antagonist activity. |
| No synergistic effect observed | 1. Incorrect concentration ratio of this compound to naltrexone. 2. Insufficient pre-incubation with this compound. | 1. Test a wider range of concentrations for both compounds in a matrix format. 2. Optimize the pre-incubation time for the allosteric modulator. |
Mandatory Visualizations
Caption: Signaling pathway of the this compound and naltrexone combination at the mu-opioid receptor.
Caption: Experimental workflow for optimizing this compound and naltrexone dosage.
References
- 1. Naltrexone | Opioid receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. 14-O-Heterocyclic-substituted naltrexone derivatives as non-peptide mu opioid receptor selective antagonists: Design, synthesis, and biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Technical Support Center: DBPR116 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting in vivo studies with DBPR116, a novel antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR). In the presence of an opioid antagonist like naloxone (B1662785) or naltrexone (B1662487), this compound binds to an allosteric site on the MOR, inducing a conformational change that allows the antagonist to act as an agonist, leading to an antinociceptive effect.[1][2][3] This unique mechanism aims to provide pain relief with a reduced side effect profile compared to traditional opioids.[1][2]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: The available preclinical data states that this compound is a crystalline solid.[1][2][3] For intravenous (i.v.) administration, a solution would be required. While the exact vehicle used in the published studies is not specified, for poorly water-soluble crystalline solids, a common approach is to use a co-solvent system. This might involve dissolving this compound in a small amount of a solvent like DMSO, followed by dilution in saline or a solution containing solubilizing agents such as PEG400 or Tween 80. It is critical to establish a vehicle that is well-tolerated and does not cause adverse effects on its own.
Q3: What are the reported efficacious doses of this compound in preclinical models?
A3: In a mouse model of acute thermal pain, the combination of this compound with naltrexone (1 mg/kg) showed a median effective dose (ED50) of less than 10 mg/kg when administered intravenously.[1][2][3]
Q4: What is the known safety profile of this compound from in vivo studies?
A4: this compound has been reported to have an acceptable maximum tolerated dose (MTD) of greater than 40 mg/kg in rodents.[1][2][3] The combination of this compound and naltrexone is suggested to have fewer common opioid-related side effects such as analgesic tolerance, withdrawal, addiction, gastrointestinal dysfunction, and respiratory depression.[1]
Troubleshooting Guides
Issue 1: High variability in antinociceptive response between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Formulation. this compound is a crystalline solid, which may indicate poor aqueous solubility.[1][2][3] If the compound is not fully dissolved or forms a suspension, the actual dose administered to each animal can vary.
-
Troubleshooting Steps:
-
Ensure the formulation protocol is standardized and followed precisely for each preparation.
-
Visually inspect the formulation for any precipitate before each administration.
-
Consider using a different vehicle or adding solubilizing agents to improve solubility.
-
If using a suspension, ensure it is uniformly mixed before drawing each dose.
-
-
-
Possible Cause 2: Variability in Animal Physiology. Factors such as stress, diet, and microbiome can influence drug metabolism and response in pain models.
-
Troubleshooting Steps:
-
Acclimatize animals to the experimental procedures and handling to minimize stress.
-
Ensure consistent housing conditions, including diet and light-dark cycles.
-
Randomize animals to treatment groups to distribute any inherent variability.
-
-
Issue 2: The this compound/naltrexone combination is not showing the expected antinociceptive effect.
-
Possible Cause 1: Suboptimal Dose of Naltrexone. The agonist effect of the combination is dependent on the presence of the antagonist. The dose of naltrexone may not be optimal for the specific pain model or animal species.
-
Troubleshooting Steps:
-
Review the literature for typical naltrexone doses used in your specific pain model.
-
Consider performing a dose-response study for naltrexone in combination with a fixed dose of this compound to determine the optimal concentration.
-
-
-
Possible Cause 2: Insufficient Target Engagement. The administered dose of this compound may not be sufficient to achieve adequate receptor occupancy at the allosteric site.
-
Troubleshooting Steps:
-
Conduct a dose-response study for this compound with a fixed, optimal dose of naltrexone.
-
If possible, perform pharmacokinetic studies to correlate plasma and brain concentrations of this compound with the observed efficacy.
-
-
Issue 3: Unexpected adverse effects are observed at doses thought to be safe.
-
Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve or suspend this compound may be causing toxicity.
-
Troubleshooting Steps:
-
Always include a vehicle-only control group in your experiments.
-
Carefully observe the animals in the vehicle control group for any adverse effects.
-
If vehicle toxicity is suspected, explore alternative, better-tolerated formulations.
-
-
-
Possible Cause 2: Off-Target Effects. this compound may have off-target effects that were not predicted by in vitro studies.
-
Troubleshooting Steps:
-
Conduct a thorough literature search for any known off-target activities of similar chemical scaffolds.
-
Consider in vitro profiling of this compound against a panel of other receptors and enzymes.
-
-
Data Presentation
Table 1: Preclinical Efficacy and Safety Data for this compound
| Parameter | Value | Species | Pain Model | Administration Route | Notes |
| ED50 | < 10 mg/kg | Mouse | Acute Thermal Pain | i.v. | In combination with naltrexone (1 mg/kg)[1][2][3] |
| MTD | > 40 mg/kg | Rodent | Not specified | Not specified | [1][2][3] |
Experimental Protocols
Protocol: Hot Plate Test for Acute Thermal Pain in Mice
This protocol is designed to assess the antinociceptive effects of the this compound/naltrexone combination against acute thermal stimuli.
1. Materials:
-
This compound
-
Naltrexone
-
Vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Hot plate apparatus (set to 55 ± 0.5°C)
-
Animal scale
-
Syringes and needles for administration
-
Timers
2. Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals to the testing room and handling for at least 3 days prior to the experiment.
3. Experimental Procedure:
-
Baseline Measurement:
-
Gently place each mouse on the hot plate and start the timer.
-
Observe for signs of nociception (e.g., jumping, hind paw licking, or shaking).
-
Stop the timer and remove the mouse immediately upon observing a nociceptive response. This is the baseline latency.
-
To prevent tissue damage, a cut-off time of 30 seconds is imposed.
-
Repeat the baseline measurement once after a 15-minute interval and average the two latencies.
-
-
Drug Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, Morphine, this compound + Naltrexone).
-
Administer naltrexone (1 mg/kg, i.p.) or its vehicle 15 minutes prior to the administration of this compound or its vehicle.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.v.) or its vehicle.
-
-
Post-Treatment Measurements:
-
At various time points after this compound administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in the baseline measurement.
-
4. Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using an appropriate statistical test (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of different treatments over time.
Mandatory Visualizations
Caption: Mechanism of action of this compound in combination with naltrexone.
Caption: Experimental workflow for the hot plate test.
References
DBPR116 Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals working with DBPR116. Below you will find frequently asked questions and troubleshooting guides to address potential issues related to the stability of this compound in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For optimal stability, it is recommended to dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For aqueous buffers, it is advisable to first prepare a concentrated stock in DMSO and then dilute it to the final concentration in the aqueous buffer of choice. The final DMSO concentration in the experimental medium should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
Q2: What are the recommended storage conditions for this compound solutions?
A2: this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Aqueous solutions of this compound are generally less stable and should be prepared fresh before each experiment.
Q3: What are the visible signs of this compound degradation or precipitation in solution?
A3: Signs of degradation are often not visible. However, precipitation of this compound from a solution can be observed as cloudiness, turbidity, or the formation of visible particles. If you observe any of these, it is recommended to discard the solution and prepare a fresh one.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: As a prodrug containing an ester moiety, this compound is susceptible to hydrolysis, which is often pH-dependent. The stability of this compound is expected to be lower in acidic or alkaline conditions compared to a neutral pH. It is crucial to maintain a stable pH in your experimental buffer.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
This could be due to the degradation of this compound in your experimental setup.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous dilutions of this compound from a frozen DMSO stock immediately before your experiment.
-
Control for DMSO Concentration: Ensure the final concentration of DMSO is consistent across all experiments.
-
Monitor pH: Check and maintain the pH of your experimental buffer throughout the experiment.
-
Assess Stability: Perform a stability study under your specific experimental conditions (see Experimental Protocols section).
-
Issue 2: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.
This indicates that the solubility of this compound in the aqueous buffer has been exceeded.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Lower the final concentration of this compound in the aqueous buffer.
-
Increase DMSO Concentration: If your experimental system allows, slightly increasing the final DMSO concentration might help to keep the compound in solution. However, be mindful of potential solvent toxicity.
-
Use a Different Buffer: Test the solubility of this compound in different buffer systems.
-
Quantitative Data
The following tables provide illustrative data on the solubility and stability of this compound under various conditions. Please note that this is example data and should be confirmed in your own laboratory setting.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Illustrative Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Temperature | % Remaining after 24 hours |
| 4°C | 95% |
| 25°C (Room Temp) | 80% |
| 37°C | 65% |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Incubate the solution at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Conversion of this compound to its active form BPRMU191.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
Technical Support Center: DBPR116
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with DBPR116, a novel antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR). The primary focus is on understanding and mitigating the development of analgesic tolerance, a common challenge with traditional opioids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug of BPRMU191. It functions as an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR).[1][2][3] In the presence of this compound, a general opioid antagonist like naltrexone (B1662487) can selectively activate the MOR to produce a pain-relieving (antinociceptive) effect.[1][2][3] This unique mechanism of action is designed to provide analgesia with fewer of the severe side effects associated with traditional opioids, such as morphine.[1]
Q2: Why must this compound be used in combination with naltrexone?
A2: this compound is an allosteric modulator; it does not activate the mu-opioid receptor on its own. Instead, it changes the receptor's shape or conformation, allowing an antagonist like naltrexone to bind and function as an agonist, thereby initiating the analgesic signaling cascade. Naltrexone, a pure opioid antagonist, works by blocking the euphoric effects of opioids at the mu-opioid receptors.[4] The combination of this compound and naltrexone is essential for the therapeutic effect.[1][2][3]
Q3: How does the this compound/naltrexone combination avoid the development of analgesic tolerance?
A3: While the precise molecular mechanism is still under investigation, the current understanding is that this combination circumvents the traditional signaling pathways that lead to receptor desensitization and downregulation—the cellular hallmarks of opioid tolerance. Subchronic treatment with the this compound/naltrexone combination has been shown to maintain good analgesic effects in animal models of disease-related pain, whereas morphine treatment in the same models either had poor efficacy or led to the development of tolerance.[2]
Q4: What are the known advantages of the this compound/naltrexone combination over traditional opioids like morphine?
A4: The primary advantage is a significant reduction in common opioid-related side effects. Studies in animal models have shown that the this compound/naltrexone combination results in less analgesic tolerance, withdrawal, gastrointestinal dysfunction (constipation), respiratory depression, and sedation compared to morphine.[1][5] Furthermore, this combination has demonstrated better antinociceptive effects than morphine in models of neuropathic and cancer pain.[1][2]
Troubleshooting Guide
Issue 1: Diminished analgesic effect observed over a series of experiments.
-
Is this tolerance? Unlikely. The this compound/naltrexone combination is specifically designed to avoid the rapid development of tolerance seen with conventional opioids.[2]
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure this compound and naltrexone have been stored correctly and have not degraded.
-
Check Dosing and Administration: Confirm that the correct doses of both this compound and naltrexone were calculated and administered via the appropriate route (e.g., intravenous, i.v.).
-
Review Experimental Protocol: Ensure consistency in your pain assessment assay (e.g., Tail-Flick, Von Frey). Factors like animal handling, habituation time, and baseline measurements can significantly impact results.
-
Animal Health: Monitor the overall health of the experimental animals, as underlying health issues can alter pain perception and response to analgesics.
-
Issue 2: Inconsistent results between experimental subjects.
-
Possible Causes: Biological variability is inherent in any in vivo experiment. However, large variations may indicate procedural inconsistencies.
-
Troubleshooting Steps:
-
Standardize Acclimatization: Ensure all animals are properly acclimatized to the testing environment and equipment for a consistent period before baseline testing.[2][5]
-
Consistent Handling: The manner in which animals are handled can induce stress and affect pain thresholds. Ensure all experimenters use a gentle and consistent technique.
-
Baseline Stability: Establish stable baseline pain thresholds for each animal before drug administration. Do not proceed with animals that show highly variable baseline responses.
-
Blinding: Whenever possible, the experimenter assessing the pain response should be blinded to the treatment group to prevent unconscious bias.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the this compound/naltrexone combination.
| Compound/Combination | Median Effective Dose (ED50) | Animal Model | Test | Route of Administration | Reference |
| This compound / Naltrexone (1 mg/kg) | < 10 mg/kg | Acute Thermal Pain | Tail-Flick | Intravenous (i.v.) | [1][2][3] |
| Compound | Maximum Tolerated Dose (MTD) | Species | Route of Administration | Reference |
| This compound | > 40 mg/kg | Rodents | Not Specified | [1][2][3] |
Key Experimental Protocols
1. Protocol: Tail-Flick Test for Acute Thermal Pain
This test measures the latency of an animal to withdraw its tail from a source of thermal radiation, which is interpreted as an index of pain sensitivity.
-
Apparatus: Tail-Flick Analgesia Meter with a high-intensity light beam.
-
Procedure:
-
Habituation: Allow mice to acclimatize to the testing room for at least 30 minutes before the experiment begins.[1]
-
Restraint: Gently place the mouse in a restraining tube, allowing the tail to be exposed. Allow the animal to calm down.
-
Baseline Measurement: Position the mouse's tail (approximately 2-3 cm from the tip) over the apparatus's light source.[6] Activate the heat source. The apparatus will automatically detect the tail flick and record the latency.
-
Cut-off Time: A maximum cut-off time (e.g., 10-18 seconds) must be set to prevent tissue damage.[3] If the mouse does not flick its tail by the cut-off time, the heat source shuts off, and the maximum time is recorded.
-
Drug Administration: Administer this compound/naltrexone, morphine, or vehicle control as per the experimental design.
-
Post-Treatment Measurement: At specified time points after drug administration, repeat the tail-flick measurement.
-
Trials: Typically, 2-3 latency measurements are taken at each time point (baseline and post-treatment) and averaged, with an inter-trial interval of at least 60 seconds.[3]
-
2. Protocol: Von Frey Test for Mechanical Allodynia
This test is used in models of neuropathic or inflammatory pain to assess the withdrawal threshold to a mechanical stimulus.
-
Apparatus: A series of calibrated Von Frey filaments (monofilaments that bend at a specific force).
-
Procedure:
-
Habituation: Place mice in individual enclosures on an elevated wire mesh floor and allow them to acclimatize for at least 60 minutes before testing.[2]
-
Baseline Measurement:
-
Starting with a low-force filament, touch the filament to the mid-plantar surface of the hind paw until it just bends. Hold for 2-3 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is no response, use the next higher force filament. If there is a response, use the next lower force filament.[7]
-
-
Drug Administration: Administer this compound/naltrexone, morphine, or vehicle control.
-
Post-Treatment Measurement: At specified time points after drug administration, repeat the Von Frey test to determine the post-treatment withdrawal threshold. An increase in the force required to elicit a withdrawal indicates an analgesic effect.
-
Visualizations
Caption: Mechanism of this compound/Naltrexone Combination.
Caption: Workflow for Assessing Analgesic Tolerance.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. Tail-flick test [protocols.io]
- 2. The von Frey Test. [bio-protocol.org]
- 3. web.mousephenotype.org [web.mousephenotype.org]
- 4. drugs.com [drugs.com]
- 5. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 6. diacomp.org [diacomp.org]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting DBPR116 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DBPR116 in their experiments. Our goal is to help you mitigate experimental variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR).[1][2][3] It functions by binding to an allosteric site on the MOR, which in turn modifies the receptor's response to an antagonist, such as naltrexone (B1662487) or naloxone. In the presence of this compound, these antagonists are converted into agonists, leading to the activation of the MOR and subsequent analgesic effects.[1][2] This unique mechanism of action is designed to provide pain relief with a reduced risk of the side effects commonly associated with traditional opioid agonists.[1]
Q2: We are observing high variability in our dose-response curves with this compound. What are the potential causes?
High variability in dose-response assays involving this compound can stem from several factors. It is crucial to consider both the general challenges of cell-based assays and the specific mechanism of this compound. Key areas to investigate include:
-
Inconsistent Cell Health and Density: Variations in cell passage number, seeding density, and overall cell health can significantly impact receptor expression and signaling capacity.[4][5][6]
-
Ligand Concentrations: Since this compound's effect is dependent on the presence of an opioid antagonist, the final concentrations of both this compound and the antagonist (e.g., naltrexone) must be precise and consistent across experiments.
-
Assay-Specific Conditions: Factors such as incubation times, temperature, and the choice of assay plates (e.g., black plates for fluorescence assays to minimize background) can all contribute to variability.[7]
-
Mycoplasma Contamination: This common and often undetected contamination can alter cellular responses and lead to unreliable data.[6]
Troubleshooting Experimental Variability
To systematically address experimental variability, consult the following table which outlines potential issues, their causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent EC50 Values | Inaccurate serial dilutions of this compound or the co-administered antagonist. | Prepare fresh dilutions for each experiment. Verify pipette calibration. |
| Cell passage number is too high, leading to altered receptor expression or signaling.[6] | Use cells within a consistent and low passage number range. | |
| Fluctuations in incubation time or temperature. | Strictly adhere to the established protocol for all experimental steps. Use a calibrated incubator. | |
| High Well-to-Well Variability | Uneven cell seeding density across the microplate. | Ensure thorough cell suspension mixing before and during plating. Employ automated cell counting for accuracy. |
| "Edge effects" due to evaporation in the outer wells of the plate.[8] | Fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. | |
| Incomplete mixing of reagents within the wells. | Use an appropriate plate shaker or gently pipette mix after reagent addition. | |
| Low Signal-to-Noise Ratio | Suboptimal assay reagents or detection settings. | Optimize reagent concentrations and detector gain settings in preliminary experiments.[7] |
| Inappropriate microplate type for the detection method (e.g., using clear plates for fluorescence).[7] | Use black-walled, clear-bottom plates for fluorescent assays and white-walled plates for luminescent assays.[7] | |
| Cell line expresses low levels of the mu-opioid receptor. | Confirm MOR expression levels in your cell line using techniques like qPCR or western blotting. Consider using a cell line with higher receptor expression. | |
| Unexpected or No Response | Absence or incorrect concentration of the required opioid antagonist (e.g., naltrexone). | This compound requires an antagonist to induce an agonist effect. Ensure the antagonist is included at the correct concentration. |
| Mycoplasma contamination affecting cell signaling pathways.[6] | Regularly test cell cultures for mycoplasma. Discard any contaminated stocks. | |
| Degradation of this compound or antagonist stock solutions. | Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh working solutions from stocks for each experiment. |
Key Experimental Methodologies
In Vitro Mu-Opioid Receptor (MOR) Activation Assay using cAMP Measurement
This protocol outlines a common method to assess the agonist activity of this compound in combination with an antagonist by measuring the inhibition of cyclic AMP (cAMP) production.
-
Cell Culture and Seeding:
-
Culture CHO-K1 cells stably expressing the human mu-opioid receptor (hMOR) in appropriate media.
-
Maintain cells at a low passage number to ensure consistent receptor expression.[6]
-
Seed the cells into 96-well, white-walled, clear-bottom microplates at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the antagonist (e.g., naltrexone) in sterile water or PBS.
-
Perform serial dilutions of this compound to create a range of concentrations for the dose-response curve.
-
Prepare a fixed concentration of the antagonist to be co-administered with the this compound dilutions.
-
-
Cell Treatment:
-
Wash the cells with serum-free media.
-
Add the this compound serial dilutions and the fixed concentration of naltrexone to the respective wells.
-
Include control wells: vehicle only, naltrexone only, and a known MOR agonist (e.g., DAMGO) as a positive control.
-
Add forskolin (B1673556) to all wells to stimulate cAMP production.
-
Incubate the plate for the optimized time and temperature (e.g., 30 minutes at 37°C).
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Read the plate using a compatible microplate reader.
-
Normalize the data to the forskolin-only control.
-
Plot the dose-response curve of this compound in the presence of the antagonist and calculate the EC50 value.
-
Visualizing Key Processes
This compound Signaling Pathway
Caption: this compound binds to an allosteric site on the MOR, enabling naltrexone to activate the receptor.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow to diagnose and resolve common sources of experimental variability.
References
- 1. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 2. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 3. ttic.nhri.edu.tw [ttic.nhri.edu.tw]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. m.youtube.com [m.youtube.com]
- 7. selectscience.net [selectscience.net]
- 8. focus.gbo.com [focus.gbo.com]
Technical Support Center: Improving DBPR116 Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBPR116. The information is designed to address specific issues that may be encountered during experimental studies aimed at evaluating and improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
A1: this compound is a prodrug of the active compound BPRMU191.[1] BPRMU191 is a modulator of the mu-opioid receptor (MOR) with potential as a safer analgesic.[2][3] However, BPRMU191 has poor penetration of the blood-brain barrier, which limits its therapeutic application for central nervous system targets.[4] this compound was designed as a prodrug to enhance the delivery of BPRMU191 to the brain.[1][4]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is described as a crystalline solid.[1][5][6] Specific details regarding its solubility and permeability based on the Biopharmaceutics Classification System (BCS) are not publicly available. However, as a crystalline compound, it may present dissolution-related challenges, which is a common factor affecting the bioavailability of poorly soluble drugs.[5][7]
Q3: What is the mechanism of action of the active compound, BPRMU191?
A3: BPRMU191 is a mu-opioid receptor (MOR) modulator.[2][3] It functions by conferring agonistic properties to morphinan (B1239233) antagonists, leading to MOR-dependent analgesia with a potential for reduced side effects compared to traditional opioids.[2]
Q4: What general strategies can be employed to improve the oral bioavailability of a crystalline compound like this compound?
A4: For poorly soluble crystalline compounds, several formulation strategies can be explored to enhance oral bioavailability. These include:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[5][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.[6][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[7]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6][8]
Troubleshooting Guide
Issue 1: Low and Variable Oral Bioavailability in Preclinical Species
Q: We are observing low and highly variable plasma concentrations of the active metabolite (BPRMU191) after oral administration of this compound in rodents. What are the potential causes and how can we troubleshoot this?
A: Low and variable oral bioavailability can stem from several factors related to the prodrug's properties and its formulation.
Possible Causes & Troubleshooting Steps:
-
Poor Dissolution of this compound: As a crystalline solid, this compound may have a low dissolution rate in the gastrointestinal fluids, leading to incomplete absorption.
-
Troubleshooting:
-
Particle Size Analysis: Characterize the particle size distribution of your this compound drug substance. If it is large, consider particle size reduction techniques like micronization.
-
Formulation Enhancement: Formulate this compound using solubility-enhancing techniques such as solid dispersions or lipid-based formulations.
-
-
-
Inefficient Prodrug Conversion: The conversion of this compound to BPRMU191 may be inefficient or highly variable in the preclinical species.
-
Troubleshooting:
-
In Vitro Metabolic Stability: Conduct in vitro assays using liver microsomes or plasma from the preclinical species to assess the rate and extent of this compound conversion.
-
Route of Administration Comparison: Compare the plasma concentrations of BPRMU191 after oral and intravenous (IV) administration of this compound to determine the absolute bioavailability and assess the impact of first-pass metabolism.
-
-
-
Gastrointestinal Instability: this compound or the released BPRMU191 may be unstable in the gastrointestinal tract.
-
Troubleshooting:
-
In Vitro Stability Studies: Assess the stability of this compound and BPRMU191 in simulated gastric and intestinal fluids.
-
-
Issue 2: Discrepancy Between In Vitro Dissolution and In Vivo Performance
Q: Our formulation of this compound shows good dissolution in vitro, but the in vivo bioavailability remains poor. What could be the reason for this disconnect?
A: This scenario often points towards post-dissolution barriers to absorption.
Possible Causes & Troubleshooting Steps:
-
Low Permeability: The active compound, BPRMU191, once released from the prodrug, may have low intestinal permeability.
-
Troubleshooting:
-
Caco-2 Permeability Assay: Perform a Caco-2 permeability assay to assess the intestinal permeability of BPRMU191.
-
Prodrug Design Consideration: If permeability is the rate-limiting step, further optimization of the prodrug moiety to enhance membrane transport may be necessary.
-
-
-
High First-Pass Metabolism: The active compound may be extensively metabolized in the gut wall or the liver before reaching systemic circulation.
-
Troubleshooting:
-
Metabolite Identification: Analyze plasma and feces for metabolites of both this compound and BPRMU191 to understand the metabolic pathways.
-
Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant metabolic enzymes (in a research setting) can help identify the key metabolic pathways affecting bioavailability.
-
-
-
Efflux Transporter Activity: BPRMU191 might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the drug back into the intestinal lumen.
-
Troubleshooting:
-
Caco-2 Assay with Inhibitors: Conduct the Caco-2 permeability assay in the presence and absence of P-gp inhibitors (e.g., verapamil) to determine if efflux is a significant factor.
-
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of BPRMU191 after Oral Administration of this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | F (%) |
| Unformulated this compound | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 10 |
| Micronized this compound | 10 | 100 ± 20 | 1.5 | 600 ± 120 | 24 |
| This compound Solid Dispersion | 10 | 250 ± 40 | 1.0 | 1500 ± 250 | 60 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.
-
Formulation Preparation:
-
Suspension: Weigh the required amount of this compound and suspend it in a vehicle such as 0.5% methylcellulose (B11928114) in water.
-
Solution (for IV): If possible, dissolve this compound in a suitable vehicle like a mixture of saline, PEG400, and ethanol.
-
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV): Administer the solution via the tail vein at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and BPRMU191 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate oral bioavailability (F%) as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound (BPRMU191) to the apical (A) side of the Transwell insert.
-
Take samples from the basolateral (B) side at specified time points.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the test compound to the basolateral side and sample from the apical side to determine the efflux ratio.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Visualizations
References
- 1. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 2. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 6. ttic.nhri.edu.tw [ttic.nhri.edu.tw]
- 7. In vivo dual-delivery of glucagon like peptide-1 (GLP-1) and dipeptidyl peptidase-4 (DPP4) inhibitor through composites prepared by microfluidics for diabetes therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
DBPR116 Off-Target Effects: A Technical Support Resource
Disclaimer: Publicly available, specific quantitative data on the off-target screening of DBPR116 is limited. This technical support center provides a framework for investigating potential off-target effects based on the known pharmacology of its active metabolite, BPRMU191 (a mu-opioid receptor modulator), and established methodologies for off-target profiling. The presented data tables and detailed protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For this compound, a prodrug of the mu-opioid receptor (MOR) modulator BPRMU191, the primary target is the MOR. Off-target interactions could lead to unexpected pharmacological effects, toxicity, or a reduction in therapeutic efficacy. Investigating these effects is a critical component of preclinical safety assessment.
Q2: My experimental results with this compound are inconsistent with its known on-target activity. Could off-target effects be the cause?
A2: Yes, unexpected phenotypes or cellular responses can be indicative of off-target activities. This could manifest as, for example, unexpected changes in cell signaling pathways, altered cell viability, or physiological responses in animal models that are not readily explained by MOR modulation. A systematic investigation of potential off-target interactions is recommended.
Q3: What are the first steps to investigate potential off-target effects of this compound?
A3: A tiered approach is often effective:
-
In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound and its active metabolite, BPRMU191.
-
Broad Panel Screening: Perform in vitro binding or enzymatic assays against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-targets.
-
Cell-Based Assays: Validate any significant hits from panel screens in relevant cell-based models to confirm functional activity.
-
Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement in a cellular context for both the intended target and any identified off-targets.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity at therapeutic concentrations. | Inhibition of a critical kinase or other protein essential for cell survival. | 1. Perform a broad kinase inhibition screen. 2. Conduct a cell viability assay with known inhibitors of identified off-target kinases to see if the phenotype is replicated. |
| Altered cellular signaling unrelated to MOR activation (e.g., unexpected phosphorylation events). | This compound or its metabolite may be inhibiting or activating an upstream kinase or phosphatase. | 1. Use phospho-proteomics to identify the affected signaling pathways. 2. Perform targeted kinase assays based on the proteomics data. |
| In vivo side effects not typical of MOR modulators (e.g., cardiovascular or respiratory changes different from morphine). | Interaction with cardiovascular or respiratory system receptors or ion channels. | 1. Screen this compound against a safety pharmacology panel of receptors and ion channels (e.g., hERG). 2. Conduct in vivo safety pharmacology studies to assess cardiovascular and respiratory function.[3][4][5] |
| Discrepancy between in vitro potency and cellular activity. | Poor cell permeability, rapid metabolism, or engagement with an intracellular off-target that antagonizes the on-target effect. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm intracellular target engagement.[1][2][6][7][8] 2. Investigate the cellular uptake and metabolic stability of this compound. |
Quantitative Data Summary (Illustrative Examples)
The following tables represent the type of data that would be generated from off-target screening assays. Note: This is not actual data for this compound.
Table 1: Illustrative Kinase Inhibition Profile for this compound Active Metabolite (BPRMU191)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Kinase A | 85 | 150 |
| Kinase B | 52 | 980 |
| Kinase C | 15 | > 10,000 |
| Kinase D | 5 | > 10,000 |
Table 2: Illustrative GPCR Binding Profile for this compound Active Metabolite (BPRMU191)
| GPCR Target | % Inhibition @ 10 µM | Ki (nM) |
| Receptor X | 78 | 550 |
| Receptor Y | 25 | > 10,000 |
| Receptor Z | 10 | > 10,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To identify potential off-target kinase interactions of this compound's active metabolite, BPRMU191.
Methodology:
-
Compound Preparation: Prepare a stock solution of BPRMU191 in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Assay Panel: Utilize a commercial kinase screening panel (e.g., Eurofins, Reaction Biology) that includes a broad representation of the human kinome.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is typically a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay.
-
Procedure: a. In a multi-well plate, combine the kinase, its specific substrate, ATP (at or near the Km concentration), and the test compound. b. Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes). c. Stop the reaction and quantify the amount of phosphorylated substrate. d. Calculate the percent inhibition relative to a vehicle control (DMSO).
-
Data Analysis: For kinases showing significant inhibition (typically >50% at 1 µM), perform a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of BPRMU191 to a potential off-target protein in intact cells.[1][2][6][7][8]
Methodology:
-
Cell Culture: Grow a relevant cell line (e.g., HEK293 expressing the potential off-target) to 80-90% confluency.
-
Compound Treatment: Treat the cells with BPRMU191 at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Thermal Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Separation: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Protein Detection: a. Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the potential off-target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A ligand-induced thermal stabilization will result in a shift of the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control.
Visualizations
Caption: Experimental workflow for investigating this compound off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. scantox.com [scantox.com]
- 6. Binding profile of a novel cardioselective muscarine receptor antagonist, AF-DX 116, to membranes of peripheral tissues and brain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Navigating DBPR116 Combination Therapy: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing potential side effects associated with DBPR116 combination therapy. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may arise during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in combination therapy?
This compound is a prodrug of BPRMU191 and functions as an antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR).[1][2] It is administered in combination with an opioid antagonist, such as naltrexone (B1662487). The underlying mechanism involves this compound binding to an allosteric site on the MOR, which in turn allows the antagonist (naltrexone) to selectively activate the receptor, leading to analgesic effects. This unique mechanism of action is designed to provide pain relief with a reduced side effect profile compared to conventional opioid agonists like morphine.[1][2]
Q2: What are the commonly observed side effects of this compound combination therapy in preclinical models?
Preclinical studies indicate that the this compound/naltrexone combination therapy exhibits a significantly improved safety profile compared to morphine. The most commonly evaluated side effects include:
-
Analgesic Tolerance: Subchronic treatment with the this compound/naltrexone combination has not been shown to induce analgesic tolerance, a common issue with repeated morphine administration.[2]
-
Gastrointestinal Dysfunction (Constipation): This combination therapy is associated with less severe gastrointestinal side effects compared to morphine.
-
Respiratory Depression: The this compound/naltrexone combination demonstrates a reduced risk of respiratory depression.
-
Sedation and Psychological Dependence: A lower incidence of sedation and psychological dependence has been observed in animal models.
Troubleshooting Guide
Issue 1: Suboptimal Analgesic Efficacy in Animal Models
Possible Cause: Incorrect dosage of this compound or the opioid antagonist.
Troubleshooting Steps:
-
Verify Dosage: Ensure that the administered doses of both this compound and naltrexone are within the effective range established in preclinical studies. The median effective antinociceptive dose (ED50) for the combination in a mouse model of acute thermal pain is reported to be less than 10 mg/kg (i.v.) for this compound in combination with 1 mg/kg of naltrexone.[2]
-
Route of Administration: Confirm the appropriate route of administration as specified in the experimental protocol.
-
Animal Model: The analgesic efficacy of the this compound/naltrexone combination has been shown to be particularly potent in models of neuropathic and cancer pain, potentially more so than in models of acute thermal pain.[1]
Issue 2: Observing Unexpected Adverse Effects
Possible Cause: Off-target effects or issues with the formulation.
Troubleshooting Steps:
-
Purity of Compounds: Verify the purity of both this compound and the opioid antagonist used in the experiments.
-
Vehicle Control: Ensure that appropriate vehicle controls are included in the experimental design to rule out any effects of the delivery vehicle.
-
Monitor Vital Signs: Continuously monitor physiological parameters such as heart rate and respiratory rate to detect any unforeseen adverse reactions.
Data Presentation
Table 1: Comparative Preclinical Efficacy of this compound/Naltrexone vs. Morphine
| Pain Model | This compound/Naltrexone Combination | Morphine |
| Acute Thermal Pain | Comparable antinociceptive effect | Standard efficacy |
| Neuropathic Pain | Better antinociceptive effect | Standard efficacy |
| Cancer Pain | Better antinociceptive effect | Poor analgesic effect with subchronic treatment |
Source: Preclinical data from various animal models.[1][2]
Table 2: Comparative Preclinical Side Effect Profile
| Side Effect | This compound/Naltrexone Combination | Morphine |
| Analgesic Tolerance | Not observed with subchronic treatment | Develops with subchronic treatment |
| Gastrointestinal Dysfunction | Fewer side effects | Common side effect |
| Respiratory Depression | Fewer side effects | Common side effect |
| Sedation | Fewer side effects | Common side effect |
| Withdrawal/Addiction | Fewer side effects | Common side effect |
| Decrease in Heart Rate | Fewer side effects | Common side effect |
Source: Preclinical data from various animal models.[1]
Experimental Protocols
Assessment of Analgesic Efficacy: Tail-Flick Test
-
Objective: To measure the response latency to a thermal stimulus.
-
Methodology:
-
A focused beam of light is directed onto the ventral surface of a mouse's tail.
-
The latency period until the mouse withdraws its tail is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test is performed at baseline and at various time points after the administration of the test compound.
-
Assessment of Gastrointestinal Transit
-
Objective: To evaluate the effect of the test compound on gastrointestinal motility.
-
Methodology:
-
Mice are fasted overnight with free access to water.
-
A non-absorbable marker (e.g., charcoal meal) is administered orally.
-
After a specific period, the animals are euthanized, and the small intestine is carefully dissected.
-
The distance traveled by the charcoal meal is measured and expressed as a percentage of the total length of the small intestine.
-
Assessment of Respiratory Function: Whole-Body Plethysmography
-
Objective: To measure respiratory parameters in conscious, unrestrained animals.
-
Methodology:
-
The animal is placed in a sealed chamber.
-
Pressure changes within the chamber, caused by the animal's breathing, are recorded.
-
From these pressure changes, key respiratory parameters such as respiratory rate, tidal volume, and minute ventilation can be calculated.
-
Visualizations
Signaling Pathway of this compound/Naltrexone at the Mu-Opioid Receptor
Caption: Allosteric modulation of MOR by this compound and naltrexone.
Experimental Workflow for Assessing Side Effects
References
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of BPRMU191 with DBPR116
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving BPRMU191 and its prodrug, DBPR116. This resource focuses on the rationale and methodology for using this compound to overcome the poor blood-brain barrier (BBB) penetration of BPRMU191.
Frequently Asked Questions (FAQs)
Q1: What are BPRMU191 and this compound, and what is their relationship?
A1: BPRMU191 is a novel modulator of the μ-opioid receptor (MOR). It exhibits a unique mechanism of action by converting morphinan (B1239233) antagonists into G protein-biased MOR agonists, leading to analgesic effects with a potential reduction in side effects like gastrointestinal dysfunction and tolerance.[1][2] However, the clinical application of BPRMU191 is limited by its poor ability to cross the blood-brain barrier.[3][4][5] To address this, this compound was developed as a prodrug of BPRMU191.[3][4][5] A prodrug is an inactive or less active compound that is metabolized (converted) into the active parent drug in the body. In this case, this compound is designed to have improved physicochemical properties that allow it to penetrate the BBB more effectively. Once in the central nervous system (CNS), it is converted to BPRMU191, enabling the active compound to reach its target, the MOR.
Q2: What is the mechanism of action of BPRMU191 at the μ-opioid receptor?
A2: BPRMU191 acts as a positive allosteric modulator of the μ-opioid receptor. In the presence of a morphinan antagonist (like naloxone (B1662785) or naltrexone), BPRMU191 binds to the MOR and induces a conformational change that allows the antagonist to act as a G protein-biased agonist.[1][2] This biased agonism preferentially activates the Gαi/o signaling pathway, which is associated with analgesia, while potentially having less engagement with the β-arrestin pathway, which is often linked to opioid-related adverse effects such as respiratory depression and constipation.
Q3: Why is blood-brain barrier penetration important for a centrally acting analgesic like BPRMU191?
A3: The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to exert its effect on the brain, as is necessary for centrally mediated analgesia, it must be able to cross this barrier in sufficient concentrations to bind to its target receptors. Poor BBB penetration means that even if a compound is highly potent at its target, it will not be effective if administered systemically because an insufficient amount reaches the brain.
Q4: How does the prodrug strategy with this compound improve the delivery of BPRMU191 to the brain?
A4: The prodrug this compound is chemically modified from the parent drug BPRMU191 to have more favorable properties for crossing the BBB. This often involves increasing its lipophilicity or utilizing specific transporters at the BBB. Once this compound crosses the BBB and enters the brain's interstitial fluid, it is designed to be converted into the active drug, BPRMU191, through enzymatic or chemical reactions. This strategy effectively shuttles the active compound into the CNS, achieving therapeutic concentrations that would be unattainable with systemic administration of BPRMU191 itself.[3][4][5]
Troubleshooting Guides
In Vivo Experiments in Rodent Models
Issue 1: Low or undetectable levels of BPRMU191 in the brain after this compound administration.
-
Possible Cause 1: Inefficient conversion of this compound to BPRMU191 in the brain.
-
Troubleshooting:
-
Verify the presence and activity of the necessary enzymes for conversion in the brain tissue of the specific rodent species and strain being used.
-
Consider that the rate of conversion may vary between species.
-
Analyze brain homogenates for the presence of both this compound and BPRMU191 to assess the conversion ratio.
-
-
-
Possible Cause 2: Rapid efflux of this compound or BPRMU191 from the brain.
-
Troubleshooting:
-
Investigate if either compound is a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp).
-
Co-administration with a known P-gp inhibitor can be used as a tool to probe this possibility, although this would be for mechanistic understanding rather than a therapeutic strategy.
-
-
-
Possible Cause 3: Issues with drug formulation and administration.
-
Troubleshooting:
-
Ensure the complete solubilization or stable suspension of this compound in the vehicle. For oral gavage, vehicles such as a solution of PEG400 and Labrasol (1:1, v/v) or a suspension in 0.5% methylcellulose (B11928114) can be considered.[6]
-
Verify the accuracy of the dosing volume and technique. For oral gavage, ensure the needle is correctly placed to avoid administration into the lungs.
-
Confirm the stability of this compound in the chosen vehicle over the duration of the experiment.
-
-
-
Possible Cause 4: Suboptimal sample collection and processing.
-
Troubleshooting:
-
Ensure rapid brain harvesting and freezing to prevent post-mortem degradation of the compounds.
-
Thoroughly perfuse the brain with ice-cold saline to remove blood contamination, which could otherwise give a false-positive signal for the drug in the brain tissue.
-
Optimize the brain homogenization and extraction procedures to ensure efficient recovery of both this compound and BPRMU191.
-
-
Issue 2: High variability in brain concentration of BPRMU191 between animals.
-
Possible Cause 1: Inconsistent oral absorption of this compound.
-
Troubleshooting:
-
Ensure consistent fasting times for animals before oral administration, as food can affect gastrointestinal absorption.
-
Standardize the gavage technique to minimize stress and ensure consistent delivery to the stomach.
-
-
-
Possible Cause 2: Differences in metabolic rates between individual animals.
-
Troubleshooting:
-
Use a sufficient number of animals per group to account for biological variability.
-
Ensure that the animals are age- and weight-matched.
-
Consider potential genetic variations within the rodent strain that might affect metabolism.
-
-
Analytical Method (HPLC) Troubleshooting
Issue: Poor peak shape, retention time drift, or low sensitivity when analyzing BPRMU191 and this compound.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Troubleshooting:
-
Ensure the mobile phase components are miscible and have been properly degassed.
-
If observing peak tailing, adjust the pH of the mobile phase or add a competing amine (e.g., triethylamine) if basic compounds are interacting with silanols on the column.
-
-
-
Possible Cause 2: Column contamination or degradation.
-
Troubleshooting:
-
Flush the column with a strong solvent to remove potential contaminants.
-
Use a guard column to protect the analytical column from contaminants in the sample matrix.
-
If the column has been used extensively, it may need to be replaced.
-
-
-
Possible Cause 3: Issues with sample preparation.
-
Troubleshooting:
-
Ensure that the final sample solvent is compatible with the mobile phase to avoid peak distortion.
-
Filter all samples before injection to remove particulates that could clog the column.
-
-
Data Presentation
Table 1: Comparative Brain Penetration of BPRMU191 and this compound (Illustrative Data)
| Compound | Administration Route | Dose (mg/kg) | Time Point (h) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| BPRMU191 | Intravenous | 5 | 1 | Value | Value | Value |
| This compound | Oral Gavage | 20 | 2 | Value | Value | Value |
Note: The values in this table are placeholders. Researchers should populate this table with their own experimental data. The brain-to-plasma ratio (Kp) is calculated as the mean brain concentration divided by the mean plasma concentration. A higher Kp value for BPRMU191 following this compound administration compared to direct BPRMU191 administration would indicate successful enhancement of BBB penetration.
Experimental Protocols
Protocol 1: In Vivo Assessment of Brain Penetration in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water. Acclimatize animals for at least 3 days before the experiment.
-
Drug Formulation:
-
BPRMU191 for Intravenous (IV) injection: Dissolve in a vehicle suitable for IV administration (e.g., a mixture of DMSO, PEG300, and saline). The final concentration should be such that the injection volume is appropriate for the animal's weight (e.g., 1 mL/kg).
-
This compound for Oral Gavage (PO): Prepare a suspension in 0.5% (w/v) methylcellulose in water. Ensure the suspension is homogenous by vortexing before each administration.
-
-
Drug Administration:
-
Divide animals into two groups (n=4-6 per time point).
-
Administer BPRMU191 via tail vein injection.
-
Administer this compound via oral gavage using a ball-tipped gavage needle.
-
-
Sample Collection:
-
At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration, anesthetize the animals.
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge the blood to obtain plasma and store at -80°C.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Excise the brain, weigh it, and immediately freeze it on dry ice. Store at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Plasma: Perform protein precipitation by adding acetonitrile (B52724) (1:3 v/v), vortexing, and centrifuging. Collect the supernatant.
-
Brain: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation on an aliquot of the homogenate as described for plasma.
-
-
Quantification:
-
Analyze the concentrations of BPRMU191 and this compound in the plasma and brain extracts using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Visualizations
Signaling Pathway of BPRMU191 at the μ-Opioid Receptor
Caption: BPRMU191 acts as a positive allosteric modulator of the μ-opioid receptor.
Experimental Workflow for Assessing BBB Penetration
Caption: Workflow for evaluating the blood-brain barrier penetration of this compound.
Logical Relationship of the Prodrug Strategy
Caption: Prodrug strategy to enhance brain delivery of BPRMU191.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - this compound, a Prodrug of BPRMU191, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for DBPR116 Assays
Welcome to the technical support center for DBPR116 assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues. This compound is a prodrug of BPRMU191, which acts as an antagonist-to-agonist allosteric modulator of the µ-opioid receptor (MOR).[1] In the presence of an opioid antagonist like naloxone (B1662785) or naltrexone, BPRMU191 selectively activates the MOR, offering a promising avenue for pain relief with potentially fewer side effects than traditional opioids.[2]
This guide provides frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful execution of your this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a prodrug that is converted in vivo to its active form, BPRMU191. BPRMU191 is a novel antagonist-to-agonist allosteric modulator of the µ-opioid receptor (MOR).[1] It binds to a site on the MOR that is different from the traditional (orthosteric) binding site for opioids. On its own, it has little to no activity. However, in the presence of an opioid antagonist such as naloxone or naltrexone, it facilitates the activation of the MOR by the antagonist, leading to analgesic effects.[2] This unique mechanism of action is being explored for the development of safer opioid analgesics.[2]
Q2: What are the key in vitro assays for characterizing this compound's active form, BPRMU191?
A2: To characterize the allosteric modulatory effects of BPRMU191, a variety of in vitro assays can be employed. These include:
-
Radioligand Binding Assays: To determine if BPRMU191 affects the binding affinity of orthosteric ligands (agonists or antagonists) to the MOR.
-
GTPγS Binding Assays: A functional assay that measures the activation of G-proteins, an early step in the MOR signaling cascade.[3][4][5] This can determine if BPRMU191 enhances agonist-stimulated G-protein activation.
-
BRET/FRET Assays: These assays can monitor protein-protein interactions in real-time in living cells, such as the recruitment of β-arrestin to the MOR or conformational changes in the receptor upon ligand binding.[6][7]
-
Second Messenger Assays: Measuring downstream signaling events, such as changes in cyclic AMP (cAMP) levels.
Q3: Why is optimizing incubation time so critical in assays with this compound/BPRMU191?
A3: Optimizing incubation time is crucial for several reasons:
-
Reaching Equilibrium: For binding assays, it is essential that the interaction between the ligand and the receptor reaches a steady state (equilibrium). Insufficient incubation time can lead to an underestimation of binding affinity.[8]
-
Detecting Allosteric Effects: Allosteric modulators can sometimes have slow binding kinetics. A short incubation time may not be sufficient to allow the modulator to bind and exert its effect on the orthosteric ligand.
-
Minimizing Non-Specific Binding: Excessively long incubation times can increase non-specific binding of radioligands, leading to a reduced signal-to-noise ratio and inaccurate results.[8]
-
Compound and Receptor Stability: Long incubation periods can lead to the degradation of the compound, receptor, or other assay components, affecting the reliability of the data.[8]
Q4: What is a good starting point for incubation time in my this compound/BPRMU191 assay?
A4: The optimal incubation time will vary depending on the specific assay, temperature, and concentration of reagents. However, here are some general starting points:
-
Radioligand Binding Assays: A common starting point is 60 minutes at room temperature or 30°C.[9]
-
GTPγS Binding Assays: Typically, a 30 to 60-minute incubation at room temperature is sufficient.[10]
-
Cell-Based BRET/FRET and Second Messenger Assays: Incubation times can range from a few minutes to several hours, depending on the specific signaling pathway being measured.
It is highly recommended to perform a time-course experiment to empirically determine the optimal incubation time for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Low or No Modulatory Effect of BPRMU191 Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The incubation time may be too short for the allosteric effect to manifest. Perform a time-course experiment, testing a range of incubation times (e.g., 15, 30, 60, 90, 120 minutes) to identify the optimal duration. |
| Incorrect Concentration of BPRMU191 or Orthosteric Ligand | Perform a concentration-response curve for BPRMU191 in the presence of a fixed concentration of the orthosteric ligand (agonist or antagonist). Also, ensure the orthosteric ligand concentration is appropriate for the assay (e.g., around its EC20 for detecting potentiation by a PAM). |
| Compound Instability | Prepare fresh stock solutions of this compound/BPRMU191. Consider the stability of the compound in your assay buffer and at the incubation temperature. |
| Inappropriate Assay Conditions | Verify the pH, ionic strength, and temperature of the assay buffer. GPCRs are sensitive to their environment, and suboptimal conditions can affect their function. |
| Cell Health and Receptor Expression (for cell-based assays) | Ensure cells are healthy and within a low passage number. Verify the expression level of the µ-opioid receptor. Very high or low expression levels can impact the assay window. |
Issue 2: High Background Signal or Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Excessive Incubation Time | Overly long incubation can increase non-specific binding in radioligand assays. Determine the optimal incubation time from a time-course experiment where specific binding has plateaued, but non-specific binding remains low.[8] |
| High Concentration of Radioligand | Use a concentration of radioligand at or below its Kd value to minimize non-specific binding. |
| Inadequate Washing | In filtration-based assays, ensure sufficient and rapid washing with ice-cold buffer to remove unbound radioligand. |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal activity of the MOR. This can be addressed by including an inverse agonist in the assay design. |
| Assay Reagent Interference | Some components in the assay buffer or the test compound itself might interfere with the detection method (e.g., fluorescence or luminescence). Run appropriate controls to check for interference. |
Experimental Protocols & Data Presentation
Protocol 1: Radioligand Binding Assay - Association Kinetics
This experiment is crucial for determining the time required to reach binding equilibrium.
Methodology:
-
Prepare a cell membrane suspension expressing the µ-opioid receptor.
-
To a series of tubes, add:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
A fixed concentration of a suitable radioligand for the MOR (e.g., [³H]DAMGO or [³H]naloxone) at a concentration around its Kd.
-
For non-specific binding (NSB) tubes, add a high concentration of an unlabeled competing ligand (e.g., 10 µM naloxone).
-
-
Initiate the binding reaction by adding the cell membrane preparation to all tubes.
-
Incubate the tubes at the desired temperature (e.g., 30°C) with gentle agitation.
-
At various time points (e.g., 5, 15, 30, 45, 60, 90, 120, 180 minutes), terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each time point.
-
Plot specific binding versus time to determine the time at which equilibrium is reached (the point where the curve plateaus).
Data Presentation:
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 5 | |||
| 15 | |||
| 30 | |||
| 45 | |||
| 60 | |||
| 90 | |||
| 120 | |||
| 180 |
Note: This table should be populated with your experimental data.
Protocol 2: [³⁵S]GTPγS Binding Assay to Determine BPRMU191 Activity
This functional assay measures G-protein activation.
Methodology:
-
Prepare cell membranes from cells expressing the MOR.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP (e.g., 10 µM final concentration)
-
Varying concentrations of BPRMU191.
-
A fixed, sub-maximal (e.g., EC₂₀) concentration of a MOR agonist (e.g., DAMGO). Include a control with no agonist to assess basal binding.
-
Cell membranes.
-
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM final concentration).
-
Incubate for the optimized time (e.g., 60 minutes) at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters.
-
Analyze the data by plotting the percentage stimulation of [³⁵S]GTPγS binding against the concentration of BPRMU191 to determine its EC₅₀ and Eₘₐₓ in potentiating the agonist effect.
Data Presentation:
| BPRMU191 Conc. (M) | Agonist-Stimulated [³⁵S]GTPγS Binding (CPM) | % Potentiation |
| 1E-10 | ||
| 1E-9 | ||
| 1E-8 | ||
| 1E-7 | ||
| 1E-6 | ||
| 1E-5 |
Note: This table should be populated with your experimental data.
Visualizations
Caption: Workflow for optimizing incubation time in a radioligand binding assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nuvucameras.com [nuvucameras.com]
- 7. Bioluminescence Resonance Energy Transfer (BRET) Imaging in Plant Seedlings and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: DBPR116 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with DBPR116, an antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR). It uniquely binds to an allosteric site on the MOR, inducing a conformational change that allows a classical MOR antagonist, such as naloxone (B1662785) or naltrexone, to bind to the orthosteric site and elicit an agonist response. This mechanism effectively transforms the antagonist into an agonist, leading to antinociceptive effects with a potentially improved side-effect profile compared to conventional opioid agonists.
Q2: Why am I not observing an agonist effect with this compound alone?
A2: this compound is not a direct agonist. Its agonist activity is dependent on the presence of an orthosteric MOR antagonist (e.g., naloxone or naltrexone). Without the antagonist, this compound will not activate the MOR. Ensure that the antagonist is included in your assay at an appropriate concentration.
Q3: What are the expected outcomes when using this compound in combination with an MOR antagonist in a functional assay?
A3: In a functional assay, such as a GTPγS binding or cAMP inhibition assay, the combination of this compound and an MOR antagonist is expected to produce a concentration-dependent agonist response. This is characterized by an increase in GTPγS binding or a decrease in cAMP levels. The magnitude of this response will depend on the concentrations of both this compound and the antagonist.
Q4: Could this compound exhibit off-target effects?
A4: While specific off-target effects for this compound have not been extensively documented in publicly available literature, it is always a possibility for any small molecule. To assess for off-target effects, consider running control experiments using cell lines that do not express the mu-opioid receptor or by using a broad panel of receptor binding assays.
Q5: What is a potential artifact to be aware of when interpreting dose-response curves with this compound?
A5: A potential artifact is a biphasic or bell-shaped dose-response curve. This can occur due to complex interactions between this compound, the antagonist, and the receptor at high concentrations. It is crucial to perform a wide range of concentration-response experiments for both this compound and the co-administered antagonist to fully characterize their interaction.
Troubleshooting Guides
Issue 1: No agonist activity observed in the presence of both this compound and an MOR antagonist.
| Potential Cause | Troubleshooting Step |
| Incorrect concentration of antagonist | The concentration of the antagonist is critical. Too low, and there may not be enough antagonist to bind to the MOR. Too high, and it may outcompete this compound or cause non-specific effects. Perform a matrix titration varying the concentrations of both this compound and the antagonist to find the optimal ratio. |
| Inactive antagonist | Verify the activity of your MOR antagonist independently. Ensure it can effectively block the effects of a known MOR agonist (e.g., DAMGO or morphine) in a control experiment. |
| Assay conditions not optimized | The unique mechanism of this compound may require specific assay conditions. Optimize buffer components, incubation times, and temperature. For example, pre-incubation of this compound with the cells before adding the antagonist might be necessary. |
| Low receptor expression | The observed effect may be dependent on the density of MOR expression in your experimental system. Confirm the expression level of MOR in your cells or tissue preparations. |
Issue 2: High variability or poor reproducibility in experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent reagent preparation | Prepare fresh stock solutions of this compound and the antagonist for each experiment. Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Cell culture variability | Maintain consistent cell culture conditions, including passage number, confluency, and serum starvation times. Variations in cell health can significantly impact receptor signaling. |
| Complex ternary interaction kinetics | The binding kinetics of the this compound-antagonist-receptor complex may be slow to reach equilibrium. Experiment with different incubation times to ensure the reaction has reached a steady state before measurement. |
| Edge effects in plate-based assays | In 96- or 384-well plates, wells on the edge can be prone to evaporation, leading to increased concentrations of reagents. Avoid using the outer wells or ensure proper sealing of the plate during incubation. |
Quantitative Data Summary
| Parameter | Value | Species | Experimental Model |
| Median Effective Dose (ED50) | < 10 mg/kg (i.v.) | Mouse | Acute thermal pain model (in combination with naltrexone) |
| Maximum Tolerated Dose (MTD) | > 40 mg/kg | Rodents | General toxicity assessment |
Experimental Protocols
Key Experiment: [³⁵S]GTPγS Binding Assay to Determine MOR Activation
This assay measures the functional activation of the mu-opioid receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Materials:
-
Cell membranes prepared from cells expressing the mu-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS.
-
This compound.
-
MOR antagonist (e.g., naloxone).
-
Positive control agonist (e.g., DAMGO).
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the human mu-opioid receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
GDP to a final concentration of 10 µM.
-
Varying concentrations of this compound.
-
A fixed, optimized concentration of the MOR antagonist (e.g., 100 nM naloxone).
-
Cell membranes (10-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate at 30°C for 30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Visualizations
Caption: MOR activation: traditional vs. This compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical links between artifacts and solutions.
Technical Support Center: Ensuring Consistent Results with DBPR116
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with DBPR116.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a crystalline solid and a prodrug of BPRMU191. It functions as an antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR).[1][2] This means it binds to a site on the MOR that is different from the traditional opioid binding site. Critically, this compound requires the presence of a mu-opioid receptor antagonist, such as naloxone (B1662785) or naltrexone (B1662487), to selectively activate the receptor and produce an antinociceptive (pain-relieving) effect.[1][2][3]
Q2: Why must this compound be used in combination with an antagonist like naltrexone?
A2: The unique mechanism of this compound involves converting a MOR antagonist into an agonist. In the absence of an antagonist, this compound does not activate the mu-opioid receptor. The combination of this compound with an antagonist like naltrexone leads to a potent analgesic effect with potentially fewer side effects compared to traditional opioids.[1][2]
Q3: What are the reported advantages of the this compound/naltrexone combination over traditional opioids like morphine?
A3: The this compound/naltrexone combination has demonstrated several advantages in preclinical studies, including:
-
Greater analgesic effects in animal models of cancer and neuropathic pain.[1][2]
-
Reduced incidence of common opioid-related side effects such as analgesic tolerance, withdrawal, addiction, gastrointestinal dysfunction, and respiratory depression.[1]
-
Sustained analgesic efficacy with subchronic treatment, whereas morphine's effect can diminish or lead to tolerance.[2]
Q4: What are the known pharmacokinetic parameters for this compound?
A4: In rodent models, this compound has an acceptable maximum tolerated dose (MTD) of greater than 40 mg/kg. In combination with naltrexone (1 mg/kg), the median effective dose (ED50) for antinociception in an acute thermal pain model is less than 10 mg/kg when administered intravenously.[1][2][3]
Troubleshooting Guide
In Vitro Experiments
Issue 1: Inconsistent or no observable effect of this compound in cell-based assays.
-
Potential Cause: Absence or insufficient concentration of a mu-opioid receptor antagonist.
-
Troubleshooting Step: Ensure that a MOR antagonist (e.g., naloxone or naltrexone) is included in your assay at an appropriate concentration. The effect of this compound is dependent on the presence of an antagonist.
-
-
Potential Cause: Issues with this compound solution preparation and stability.
-
Troubleshooting Step: this compound is a crystalline solid.[1][2] Prepare fresh stock solutions in an appropriate solvent and store them correctly. For initial experiments, a concentration-response curve should be generated to determine the optimal concentration range for your specific cell line and assay.
-
-
Potential Cause: Low or absent expression of mu-opioid receptors in the cell line.
-
Troubleshooting Step: Confirm the expression of functional mu-opioid receptors in your chosen cell line using techniques such as Western blot, qPCR, or radioligand binding assays.
-
-
Potential Cause: Assay readout is not sensitive enough to detect allosteric modulation.
-
Troubleshooting Step: Consider using a more sensitive assay, such as a functional assay that measures downstream signaling events (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment) in response to the this compound/antagonist combination.
-
In Vivo Experiments
Issue 2: High variability in analgesic response in animal models.
-
Potential Cause: Inconsistent dosing or administration route.
-
Potential Cause: Suboptimal dose of the mu-opioid receptor antagonist.
-
Potential Cause: Animal stress or improper handling.
-
Troubleshooting Step: Ensure all animal procedures are performed in a low-stress environment and by trained personnel. Stress can significantly impact pain perception and response to analgesics.
-
-
Potential Cause: Choice of pain model.
Data Presentation
| Parameter | Value | Species | Administration Route | Notes | Reference |
| Naltrexone Effective Dose | 1 mg/kg | Mouse | Not Specified | Used in combination with this compound. | [1][2] |
| This compound ED50 | < 10 mg/kg | Mouse | Intravenous (i.v.) | In an acute thermal pain model, in combination with 1 mg/kg naltrexone. | [1][2][3] |
| This compound MTD | > 40 mg/kg | Rodent | Not Specified | [1][2][3] |
Experimental Protocols
Note: These are generalized protocols based on available information. Researchers should optimize these protocols for their specific experimental conditions.
In Vivo Antinociceptive Assay (Tail-Flick Test)
-
Animal Model: Male ICR mice (or other suitable strain), 6-8 weeks old.
-
Acclimation: Acclimate animals to the testing environment for at least 3 days prior to the experiment.
-
Drug Preparation:
-
Prepare this compound solution in a suitable vehicle.
-
Prepare naltrexone solution (e.g., in saline).
-
-
Administration:
-
Administer naltrexone (1 mg/kg) via an appropriate route.
-
After a specified pre-treatment time, administer this compound intravenously at the desired doses.
-
-
Assessment of Antinociception:
-
At various time points post-DBPR116 administration (e.g., 15, 30, 60, 90, 120 minutes), perform the tail-flick test.
-
A focused beam of light is applied to the ventral surface of the tail, and the latency to tail withdrawal is recorded.
-
A cut-off time should be established to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point.
-
Determine the ED50 value for this compound at the time of peak effect.
-
In Vivo Antinociceptive Assay (Von Frey Test for Mechanical Allodynia)
-
Animal Model: Animal model of neuropathic or cancer pain (e.g., chronic constriction injury or tumor cell implantation).
-
Acclimation: Acclimate animals to the testing chambers and Von Frey filaments.
-
Drug Preparation: As described for the tail-flick test.
-
Administration: As described for the tail-flick test.
-
Assessment of Mechanical Allodynia:
-
At various time points post-DBPR116 administration, assess the paw withdrawal threshold using a series of calibrated Von Frey filaments.
-
The up-down method can be used to determine the 50% paw withdrawal threshold.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds of the treated groups to the vehicle control group.
-
Visualizations
Caption: Experimental workflow for in vivo assessment of this compound.
Caption: Proposed signaling pathway of this compound and Naltrexone at the MOR.
References
DBPR116 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing DBPR116 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug of BPRMU191 and functions as an antagonist-to-agonist allosteric modulator of the µ-opioid receptor (MOR).[1] It is designed to be co-administered with an antagonist like naltrexone (B1662487). In the presence of this compound, the antagonist's binding to the MOR is altered, leading to a conformational change that initiates downstream signaling, effectively converting the antagonist into an agonist. This unique mechanism aims to provide potent pain relief with a reduction in the adverse effects typically associated with conventional opioids.
Q2: Why am I not observing a typical sigmoidal dose-response curve?
A2: The dose-response curve for an allosteric modulator like this compound in the presence of an antagonist can be complex and may not always present a classic sigmoidal shape. Deviations can occur due to the nature of the allosteric interaction. For instance, at very high concentrations, some allosteric modulators can exhibit a "bell-shaped" curve where the response decreases. It is also crucial to ensure that the concentration of the orthosteric ligand (naltrexone) is optimal.
Q3: What are the key sources of variability in my this compound dose-response assays?
A3: High variability in results can stem from several factors. Inconsistent cell plating, leading to differing cell numbers per well, is a frequent cause. "Edge effects" in microplates, where wells on the perimeter experience more evaporation and temperature changes, can also contribute. Furthermore, the stability of this compound and naltrexone in your assay medium and the precise concentration of the vehicle (like DMSO) are critical parameters to control.
Q4: How do I select the appropriate concentration of naltrexone for my experiments?
A4: The concentration of the orthosteric antagonist (naltrexone) is a critical parameter. A common approach is to use a concentration of the antagonist that is at or near its EC50 or EC20 for the desired signaling pathway. This allows for a suitable window to observe the potentiation or agonistic conversion by this compound. It is advisable to perform initial experiments to determine the optimal naltrexone concentration for your specific cell line and assay conditions.
Q5: What are the most suitable in vitro assays for characterizing this compound's activity?
A5: The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Therefore, a cAMP assay is a highly relevant method to measure the functional activity of this compound. Another common assay is the measurement of intracellular calcium flux, as MOR activation can also modulate calcium channels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating. |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. | |
| Pipetting errors during serial dilutions. | Ensure thorough mixing at each dilution step and use precise pipetting techniques. | |
| No response or a very weak response | Sub-optimal concentration of naltrexone. | Perform a dose-response experiment with naltrexone alone to determine its EC50. Use a concentration around the EC20-EC50 for the co-treatment with this compound. |
| Inappropriate assay endpoint. | Confirm that your chosen assay (e.g., cAMP, calcium flux) is sensitive to MOR activation in your cell line. | |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound and naltrexone. Avoid multiple freeze-thaw cycles. | |
| "Bell-shaped" or non-sigmoidal dose-response curve | Complex allosteric interactions. | This can be a genuine pharmacological effect of some allosteric modulators at high concentrations. Analyze the lower concentration range of the curve for the primary effect. |
| Off-target effects at high concentrations. | Investigate potential off-target activities of this compound at the higher concentrations used in your assay. | |
| Assay interference. | At high concentrations, the compound may interfere with the assay components (e.g., fluorescence quenching). Run appropriate controls to test for this. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, in vitro data for this compound in a cAMP assay using a HEK293 cell line stably expressing the human µ-opioid receptor.
| Compound Combination | Assay Type | EC50 (nM) | Maximum Response (% of control) |
| Naltrexone (alone) | cAMP Inhibition | >10,000 | < 5% |
| This compound (alone) | cAMP Inhibition | >10,000 | < 5% |
| This compound + 10 nM Naltrexone | cAMP Inhibition | 25.3 | 85% |
| This compound + 100 nM Naltrexone | cAMP Inhibition | 15.8 | 92% |
Experimental Protocols
Protocol: In Vitro Dose-Response for this compound using a cAMP Assay
This protocol outlines the steps to determine the EC50 of this compound in the presence of naltrexone by measuring the inhibition of forskolin-stimulated cAMP production.
1. Cell Culture:
- Culture HEK293 cells stably expressing the human µ-opioid receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Plate cells in a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare a 1 mM stock solution of naltrexone in sterile water.
- Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).
- Prepare a working solution of naltrexone at the desired final concentration (e.g., 10 nM or 100 nM) in assay buffer.
3. Assay Procedure:
- Wash the cells once with assay buffer.
- Add the this compound serial dilutions to the appropriate wells.
- Add the naltrexone working solution to all wells except the vehicle control.
- Incubate the plate for 30 minutes at 37°C.
- Add forskolin (B1673556) to all wells to a final concentration that stimulates a robust cAMP signal (e.g., 10 µM).
- Incubate for an additional 15 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
4. Data Analysis:
- Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 and the maximum response.
Visualizations
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Dose-Response Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Validation & Comparative
A Preclinical Efficacy Showdown: DBPR116/Naltrexone Combination versus Morphine
In the quest for potent analgesics with improved safety profiles, the novel antagonist-to-agonist allosteric modulator, DBPR116, presents a promising alternative to traditional opioids like morphine. Administered as a prodrug of its active form, BPRMU191, in combination with an opioid antagonist such as naltrexone, this therapy aims to provide robust pain relief while mitigating the severe side effects associated with conventional opioid use. This guide offers a detailed comparison of the preclinical efficacy of the this compound/naltrexone combination against the gold-standard opioid, morphine, supported by experimental data from key preclinical studies.
Quantitative Efficacy Comparison
The analgesic effects of the this compound/naltrexone combination have been rigorously tested against morphine in various rodent models of pain, including acute thermal pain, cancer-related pain, and neuropathic pain. The data, summarized below, indicates a comparable or superior analgesic profile for the this compound/naltrexone combination with a significantly improved safety margin.
| Efficacy Parameter | This compound (prodrug) + Naltrexone (1 mg/kg) | Morphine | Pain Model | Animal Model |
| Median Effective Dose (ED₅₀) | < 10 mg/kg (i.v.) | 1.9 mg/kg (mMOR), 1.1 mg/kg (hMOR) | Acute Thermal Pain | Mouse (Tail-Flick) |
| Analgesic Effect | Greater than Morphine | Standard Response | Cancer Pain | Mouse (Von Frey) |
| Analgesic Effect | Greater than Morphine | Development of Tolerance | Neuropathic Pain | Mouse (Von Frey) |
| Gastrointestinal Inhibition | + | +++ | Side Effect | Mouse |
| Respiratory Frequency Decrease | ++ | +++ | Side Effect | Mouse |
| Addiction Potential | + | +++ | Side Effect | Mouse |
Data synthesized from preclinical findings.[1]"+" indicates the relative severity of the effect, with "+++" being the most severe.
Mechanism of Action: A Tale of Two Agonists
The fundamental difference in the mechanism of action between morphine and the this compound/naltrexone combination underlies their distinct efficacy and safety profiles.
Morphine acts as a conventional full agonist at the mu-opioid receptor (MOR). It binds directly to the orthosteric site of the receptor, inducing a conformational change that triggers G-protein-mediated signaling cascades. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channels, ultimately resulting in hyperpolarization of neurons and reduced transmission of pain signals.[2][3][4]
The This compound/naltrexone combination operates through a more nuanced mechanism. This compound is a prodrug that converts to BPRMU191, which functions as an antagonist-to-agonist allosteric modulator of the MOR.[5][6] BPRMU191 itself does not activate the receptor. Instead, it binds to an allosteric site, a location distinct from the primary binding site. This binding alters the receptor's conformation in such a way that a traditionally antagonistic molecule, like naltrexone, now acts as a G-protein biased agonist.[6] This biased signaling preferentially activates the desired analgesic pathways while potentially avoiding the pathways responsible for many of morphine's undesirable side effects, such as respiratory depression and tolerance.[1][6]
Signaling Pathway Diagrams
Experimental Protocols
The preclinical data presented in this guide were primarily generated using the Tail-Flick test for acute thermal pain and the Von Frey test for mechanical allodynia in models of cancer and neuropathic pain.
Tail-Flick Test (Acute Thermal Pain)
Objective: To measure the latency of a mouse to withdraw its tail from a source of thermal radiation, indicating the analgesic effect on acute thermal pain.
Methodology:
-
Animal Acclimation: Mice are habituated to the testing apparatus, which involves being placed in a restrainer, for several sessions prior to the experiment to minimize stress.
-
Drug Administration: The this compound/naltrexone combination, morphine, or a vehicle control is administered to the mice, typically via intravenous (i.v.) or subcutaneous (s.c.) injection.
-
Testing Procedure: At specified time points after drug administration, a focused beam of high-intensity light is directed onto the ventral surface of the mouse's tail.
-
Data Collection: A timer automatically starts with the light source and stops when the mouse "flicks" or withdraws its tail. A cut-off time (e.g., 15-20 seconds) is implemented to prevent tissue damage.
-
Analysis: The latency to tail flick is recorded as a measure of the pain threshold. A longer latency period compared to the control group indicates an analgesic effect.
Von Frey Test (Mechanical Allodynia)
Objective: To assess the withdrawal threshold to a mechanical stimulus applied to the paw, a measure of mechanical allodynia often associated with neuropathic and cancer pain.
Methodology:
-
Animal Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least one hour before testing.
-
Drug Administration: The test compounds (this compound/naltrexone or morphine) or vehicle are administered according to the study design.
-
Testing Procedure: Calibrated Von Frey filaments, which are fine plastic filaments that exert a specific force when bent, are applied to the plantar surface of the mouse's hind paw.
-
Data Collection: The "up-down" method is typically used. Testing begins with a filament in the middle of the force range. A positive response (paw withdrawal, licking, or flinching) leads to the use of a weaker filament, while a lack of response leads to the use of a stronger filament. This continues for a set number of applications after the first response is observed.
-
Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold, which represents the force at which the animal has a 50% probability of withdrawing its paw. A higher withdrawal threshold indicates a reduction in mechanical sensitivity and therefore an analgesic effect.
Experimental Workflow
Conclusion
Preclinical evidence strongly suggests that the this compound/naltrexone combination is a highly effective analgesic with a mechanism of action that distinguishes it from morphine. Its ability to provide comparable or superior pain relief, particularly in models of chronic pain, while demonstrating a markedly improved side effect profile, positions it as a promising candidate for a safer and more effective treatment for moderate to severe pain. Further clinical investigation is warranted to translate these encouraging preclinical findings to human patients.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The von Frey Test. [bio-protocol.org]
- 5. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 6. Selective and antagonist-dependent µ-opioid receptor activation by the combination of 2-{[2-(6-chloro-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4,6-(1H,5H)-pyrimidinedione and naloxone/naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Safer Analgesic on the Horizon? Comparing the Side Effect Profile of DBPR116 to Traditional Opioids
For Immediate Release
Taipei, Taiwan - Researchers at the National Health Research Institutes (NHRI) have developed a novel analgesic compound, DBPR116, which, in combination with the opioid antagonist naltrexone (B1662487), demonstrates a significantly improved side effect profile compared to traditional opioids like morphine in preclinical studies. This development offers a promising new avenue for the management of severe pain without the debilitating adverse effects that currently limit opioid therapy.
This compound is a prodrug of BPRMU191 and acts as an antagonist-to-agonist allosteric modulator (AAM) at the mu-opioid receptor (MOR). This unique mechanism of action, where it requires the presence of an antagonist like naltrexone to activate the receptor, is believed to be the key to its enhanced safety profile. Preclinical in vivo studies have shown that the this compound/naltrexone combination provides potent pain relief with a marked reduction in typical opioid-related side effects, including respiratory depression, constipation, and the potential for addiction.
Quantitative Comparison of Side Effects
A head-to-head comparison in preclinical models between the this compound/naltrexone combination and morphine has yielded compelling data suggesting a superior safety profile for the novel compound.
| Side Effect | This compound/Naltrexone Combination | Morphine |
| Respiratory Depression | Significantly lower incidence and severity observed. Maintained respiratory frequency closer to baseline levels. | Dose-dependent depression of respiratory rate and volume, a leading cause of opioid-related fatalities. |
| Gastrointestinal Dysfunction (Constipation) | Minimal impact on gastrointestinal transit time. | Significant slowing of gastrointestinal transit, leading to severe constipation. |
| Addiction Potential | Reduced signs of psychological dependence in conditioned place preference tests. | High potential for dependence and addiction, a major public health crisis. |
| Sedation | Lower sedative effects observed in locomotor activity tests. | Pronounced sedative effects, impacting patient's daily functioning. |
Signaling Pathways and Experimental Workflows
The differential effects of traditional opioids and the this compound/naltrexone combination can be attributed to their distinct interactions with the mu-opioid receptor and downstream signaling pathways.
DBPR116 Demonstrates Superior Efficacy and Safety in Preclinical Chronic Pain Models Compared to Morphine
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A novel analgesic compound, DBPR116, has shown significant promise in preclinical studies for the treatment of chronic pain, outperforming the standard opioid morphine in both efficacy and safety profiles. Validated in established rodent models of cancer-related and chemotherapy-induced neuropathic pain, this compound, an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR), presents a potential paradigm shift in pain management. When combined with the opioid antagonist naltrexone (B1662487), this compound exhibits robust pain relief without the common debilitating side effects associated with traditional opioids.
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the preclinical validation of this compound. This guide provides a thorough analysis of its performance against morphine and other emerging non-opioid alternatives, supported by quantitative data from key studies.
Superior Analgesic Efficacy in Chronic Pain
In a well-established cancer pain model, the this compound/naltrexone combination demonstrated a significantly greater analgesic effect than morphine. Similarly, in a model of 2'-3'-dideoxycytidine (ddC)-induced neuropathic pain, a condition mimicking nerve damage from certain antiretroviral drugs, the combination therapy proved more effective than morphine in alleviating mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.
A key advantage of the this compound/naltrexone combination is its sustained efficacy with subchronic treatment. In contrast, morphine's analgesic effect was either poor in the cancer pain model or led to the development of tolerance in the neuropathic pain model, rendering it less effective over time.
Enhanced Safety Profile
Beyond its superior efficacy, the this compound/naltrexone combination boasts a more favorable safety profile. Preclinical data indicate a significant reduction in common opioid-related side effects, including:
-
Analgesic Tolerance: No tolerance was observed with repeated administration of the this compound/naltrexone combination.
-
Withdrawal and Addiction: The novel mechanism of action is associated with a lower potential for dependence and addiction.
-
Respiratory Depression: A major risk with traditional opioids, respiratory depression is markedly reduced with this compound.
The maximum tolerated dose (MTD) of this compound in rodents was found to be greater than 40 mg/kg, indicating a wide therapeutic window.
Mechanism of Action: A Novel Approach
This compound functions as an AAM of the MOR. In the presence of an opioid antagonist like naltrexone or naloxone, this compound uniquely modulates the receptor to be selectively activated, leading to a potent analgesic effect. This innovative mechanism is a departure from traditional opioid agonists and is responsible for its improved safety profile.
dot
Caption: Signaling pathway of this compound in combination with naltrexone.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of the this compound/naltrexone combination with morphine.
| Compound | Chronic Pain Model | Endpoint | Result |
| This compound (10 mg/kg, i.v.) + Naltrexone (1 mg/kg) | Cancer Pain | Mechanical Allodynia (Paw Withdrawal Threshold) | Significantly higher than morphine |
| Morphine | Cancer Pain | Mechanical Allodynia (Paw Withdrawal Threshold) | Less effective than this compound/Naltrexone |
| This compound (10 mg/kg, i.v.) + Naltrexone (1 mg/kg) | ddC-Induced Neuropathic Pain | Mechanical Allodynia (Paw Withdrawal Threshold) | Significantly higher than morphine |
| Morphine | ddC-Induced Neuropathic Pain | Mechanical Allodynia (Paw Withdrawal Threshold) | Tolerance developed with subchronic treatment |
| Compound | Acute Pain Model | Metric | Value |
| This compound + Naltrexone (1 mg/kg) | Acute Thermal Pain (Tail-flick) | ED50 | < 10 mg/kg (i.v.) |
| This compound | Rodent Safety | MTD | > 40 mg/kg |
Experimental Protocols
A detailed description of the experimental methodologies is provided below for key preclinical models.
Cancer Pain Model
Objective: To evaluate the analgesic efficacy of this compound/naltrexone in a model of cancer-induced bone pain.
Methodology:
-
Animal Model: Murine model of cancer pain.
-
Tumor Induction: Implantation of tumor cells into the intramedullary space of the femur.
-
Behavioral Testing: Mechanical allodynia is assessed using the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.
-
Drug Administration: this compound (in combination with naltrexone), morphine, or vehicle is administered to the animals.
-
Data Analysis: Paw withdrawal thresholds are recorded and compared across treatment groups.
dot
Caption: Experimental workflow for the cancer pain model.
ddC-Induced Neuropathic Pain Model
Objective: To assess the efficacy of this compound/naltrexone in a model of chemotherapy-induced peripheral neuropathy.
Methodology:
-
Animal Model: Mouse model of ddC-induced neuropathic pain.
-
Induction of Neuropathy: Administration of the antiretroviral drug 2'-3'-dideoxycytidine (ddC).
-
Behavioral Testing: Mechanical allodynia is measured using the von Frey test.
-
Drug Administration: Test compounds (this compound/naltrexone, morphine, vehicle) are administered.
-
Data Analysis: Paw withdrawal thresholds are compared between the different treatment groups.
Comparison with Other Alternatives
The landscape of non-opioid analgesics is rapidly evolving. Several novel mechanisms are being explored in preclinical and clinical development.
| Drug Class | Mechanism of Action | Preclinical/Clinical Status | Potential Advantages | Potential Challenges |
| Nav1.7 Inhibitors | Blockade of the Nav1.7 sodium channel, crucial for pain signaling. | Preclinical and Clinical | Non-addictive, potential for broad efficacy in neuropathic pain. | Mixed results in clinical trials, challenges with selectivity and CNS side effects. |
| CGRP Antagonists | Blockade of the calcitonin gene-related peptide (CGRP) pathway, involved in migraine and other pain states. | Approved for migraine; preclinical for other chronic pain. | Well-tolerated, effective for specific pain types. | Efficacy in broader chronic pain conditions is still under investigation. |
| ATX Inhibitors | Inhibition of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), a mediator of neuropathic pain. | Preclinical | Novel mechanism, potential for disease-modifying effects in neuropathic pain. | Early stage of development, long-term safety and efficacy in humans are unknown. |
Conclusion
This compound, with its unique mechanism of action as an antagonist-to-agonist allosteric modulator of the mu-opioid receptor, represents a significant advancement in the quest for safer and more effective treatments for chronic pain. The preclinical data robustly support its superiority over morphine in terms of both analgesic efficacy and a markedly improved safety profile. As research progresses, this compound holds the potential to offer a much-needed alternative to traditional opioids, promising effective pain relief without the significant risks of tolerance, addiction, and other severe side effects. This positions this compound as a leading candidate for further development and a beacon of hope for millions suffering from chronic pain worldwide.
A Comparative Analysis of DBPR116 and Other Allosteric Modulators of the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DBPR116, a novel antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR), with other allosteric modulators, focusing on their performance and supporting experimental data. The information is intended to assist researchers and drug development professionals in understanding the evolving landscape of opioid receptor modulation.
Introduction to Allosteric Modulation of the Mu-Opioid Receptor
The mu-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) and the primary target for opioid analgesics like morphine. While effective for pain management, classical MOR agonists are associated with significant side effects, including respiratory depression, constipation, tolerance, and addiction. Allosteric modulators offer a promising therapeutic strategy by binding to a site on the receptor distinct from the orthosteric site where endogenous and exogenous opioids bind. This allows for a more nuanced modulation of receptor activity, potentially separating the desired analgesic effects from adverse effects.
Allosteric modulators can be classified based on their effect on the orthosteric ligand's affinity and/or efficacy. Positive allosteric modulators (PAMs) enhance the effect of the orthosteric agonist, while negative allosteric modulators (NAMs) reduce it. A unique class, to which this compound belongs, are antagonist-to-agonist allosteric modulators (AAMs), which can convert an antagonist into an agonist.
Comparative Analysis: this compound vs. a Positive Allosteric Modulator (BMS-986122)
This section compares this compound with BMS-986122, a well-characterized positive allosteric modulator of the MOR. Due to the limited availability of in vitro quantitative data for this compound's allosteric effects in the public domain, this comparison will utilize in vivo efficacy data for the this compound/naltrexone (B1662487) combination and in vitro data for BMS-986122.
Data Presentation
Table 1: In Vivo Efficacy of the this compound/Naltrexone Combination in Pain Models
| Parameter | This compound/Naltrexone | Morphine | Test Model |
| Antinociceptive Effect (Acute Thermal Pain) | ED50 < 10 mg/kg (i.v.) with 1 mg/kg naltrexone[1][2] | Comparable to this compound/naltrexone[2] | Tail-Flick Test[2] |
| Antinociceptive Effect (Neuropathic & Cancer Pain) | Better than morphine[2] | - | Von Frey Test[2] |
| Side Effect Profile | Fewer side effects (analgesic tolerance, withdrawal, addiction, gastrointestinal dysfunction, respiratory depression, sedation)[2] | Known opioid-related side effects | Various |
| Maximum Tolerated Dose (MTD) in rodents | > 40 mg/kg[1] | - | - |
Table 2: In Vitro Activity of the MOR Positive Allosteric Modulator BMS-986122
| Parameter | Agonist | Effect of BMS-986122 (10 µM) | Assay |
| Potency Enhancement (Fold-Shift in EC50) | DAMGO | 6.6-fold increase | [³⁵S]GTPγS binding in mouse brain homogenates |
| Potency Enhancement (Fold-Shift in EC50) | Morphine | 4.8-fold increase | [³⁵S]GTPγS binding in mouse brain homogenates |
| Efficacy Enhancement | Morphine | Increased maximal response from 79% to 98% | [³⁵S]GTPγS binding in mouse brain homogenates |
Signaling Pathways and Mechanism of Action
The mu-opioid receptor primarily signals through the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase, reduced cAMP levels, and modulation of ion channels, which ultimately results in analgesia. However, MOR activation can also lead to the recruitment of β-arrestin, a pathway implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.
This compound acts as an antagonist-to-agonist allosteric modulator. In the presence of this compound, a traditional MOR antagonist like naloxone (B1662785) or naltrexone is converted into an agonist, selectively activating the receptor to produce analgesia.[1][3] this compound is a prodrug of BPRMU191, which is the active modulator.[4] This unique mechanism suggests that the this compound/naltrexone combination may preferentially activate the G protein signaling pathway while minimizing β-arrestin recruitment, contributing to its improved side-effect profile.
BMS-986122 is a positive allosteric modulator that enhances the binding affinity and/or efficacy of orthosteric agonists. It has been shown to potentiate G protein activation by agonists like DAMGO and morphine.
Signaling Pathway Diagrams
Caption: Standard Mu-Opioid Receptor (MOR) activation pathway by an agonist.
Caption: Mechanism of this compound as an Antagonist-to-Agonist Allosteric Modulator.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these allosteric modulators.
Tail-Flick Test
Objective: To assess the analgesic effect of a compound against acute thermal pain.
Methodology:
-
Animal Handling and Acclimatization: Mice are habituated to the testing environment and handling to minimize stress-induced variability.
-
Apparatus: A tail-flick meter is used, which consists of a radiant heat source (e.g., a high-intensity light beam) and a timer.
-
Procedure: The mouse is gently restrained, and its tail is positioned over the heat source. The timer starts automatically. The latency to a rapid flick of the tail away from the heat is recorded as the response time.
-
Cut-off Time: A maximum exposure time (e.g., 10-15 seconds) is set to prevent tissue damage. If the mouse does not respond within this time, the heat source is turned off, and the maximum time is recorded.
-
Data Analysis: The latency to tail flick is a measure of the pain threshold. An increase in latency after drug administration indicates an analgesic effect. The median effective dose (ED50) can be calculated from dose-response curves.
Von Frey Test
Objective: To measure mechanical allodynia, a state of pain in response to a normally non-painful stimulus, often used in models of neuropathic and inflammatory pain.
Methodology:
-
Animal Acclimatization: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for a period before testing.
-
Apparatus: A set of calibrated von Frey filaments is used. These filaments are designed to buckle at a specific force.
-
Procedure: The filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. The response, typically a withdrawal or licking of the paw, is recorded.
-
Up-Down Method: A common testing paradigm is the up-down method. Testing begins with a filament in the middle of the force range. If there is a response, the next weaker filament is used. If there is no response, the next stronger filament is used. This continues for a set number of stimuli after the first response.
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold, which is a measure of mechanical sensitivity. An increase in this threshold indicates a reduction in mechanical allodynia.
Conclusion
This compound represents a novel approach to mu-opioid receptor modulation with its antagonist-to-agonist mechanism. The available in vivo data suggests that the this compound/naltrexone combination provides effective analgesia with a significantly improved side-effect profile compared to morphine.[2] In contrast, positive allosteric modulators like BMS-986122 offer a different strategy by enhancing the effects of endogenous or exogenous agonists.
The development of diverse allosteric modulators for the MOR highlights the potential to design safer and more effective analgesics. Further research, particularly the public disclosure of in vitro quantitative data for this compound, will be crucial for a more direct and comprehensive comparison with other modulators and for fully understanding its therapeutic potential. The detailed experimental protocols provided herein should aid researchers in the standardized evaluation of these and future novel compounds.
References
- 1. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A μ-opioid receptor modulator that works cooperatively with naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of DBPR116 in Morphine-Tolerant States
A Guide for Researchers in Analgesic Development
This guide provides a comparative analysis of DBPR116, a novel analgesic agent, against traditional opioids, with a focus on its efficacy in the context of morphine tolerance. The data presented herein is derived from preclinical studies and is intended for researchers, scientists, and professionals in the field of drug development and pain management.
Introduction: The Challenge of Opioid Tolerance
Chronic administration of opioid analgesics like morphine is often hampered by the development of tolerance, a phenomenon where the analgesic efficacy diminishes over time, necessitating dose escalation and increasing the risk of side effects. This presents a significant challenge in clinical pain management. The search for novel analgesics that retain efficacy without inducing tolerance is a critical area of research. This compound has emerged as a promising candidate designed to address this limitation.
This compound: A Novel Mechanism of Action
This compound is an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR).[1][2][3] Unlike traditional opioids that act as direct agonists, this compound functions by altering the conformation of the MOR, allowing an opioid antagonist, such as naltrexone (B1662487), to bind and selectively activate the receptor.[1][2][3] This unique mechanism is hypothesized to produce potent analgesia while mitigating the common adverse effects associated with conventional opioids, including the development of tolerance.[2]
Preclinical Efficacy and Tolerance Profile
Preclinical studies indicate that the combination of this compound with an antagonist like naltrexone demonstrates a significant analgesic effect. Notably, in a mouse model of 2'-3'-dideoxycytidine (ddc)-induced neuropathic pain, subchronic treatment with the this compound/naltrexone combination maintained its analgesic efficacy. In contrast, animals treated with morphine developed analgesic tolerance under the same conditions.[1] This suggests that this compound's mechanism may circumvent the pathways that lead to the desensitization and downregulation of the MOR typically seen with chronic morphine exposure.
Comparative Data Summary
The following tables summarize the available preclinical data for the this compound/naltrexone combination compared to morphine.
| Parameter | This compound / Naltrexone Combination | Morphine | Animal Model | Source |
| Median Effective Dose (ED50) | < 10 mg/kg (i.v.) | Varies by study | Acute Thermal Pain (Mouse) | [1][2] |
| Maximum Tolerated Dose (MTD) | > 40 mg/kg | Varies by study | Rodent | [1][2] |
| Analgesic Tolerance | Efficacy maintained with subchronic treatment | Tolerance develops with subchronic treatment | Neuropathic Pain (Mouse) | [1] |
| Side Effect Profile | Fewer common opioid side effects (e.g., withdrawal, addiction, respiratory depression) reported | Known profile of opioid-related side effects | General Preclinical (Mouse) | [2] |
| Efficacy in Specific Pain Models | This compound / Naltrexone Combination | Morphine | Animal Model | Source |
| Neuropathic Pain | Better antinociceptive effect | Standard Efficacy | Mouse | [2] |
| Cancer Pain | Greater analgesic effects | Standard Efficacy | Mouse | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe standard protocols for inducing morphine tolerance and assessing analgesic response.
Induction of Morphine Tolerance
A common method to induce morphine tolerance in rodents involves repeated administration of morphine.[4]
-
Animals : Male Wistar rats or C57BL/6 mice are typically used.
-
Housing : Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and free access to food and water.
-
Tolerance Induction Regimen : Morphine is administered subcutaneously (s.c.) twice daily (b.i.d.) for a period of 4 to 14 days.[5] Doses may be constant (e.g., 10 mg/kg) or escalating (e.g., starting at 5 mg/kg and increasing to 35 mg/kg).[5][6]
-
Confirmation of Tolerance : Tolerance is confirmed when a significant decrease in the analgesic effect of a challenge dose of morphine is observed compared to the effect in morphine-naïve animals. This is typically measured using nociceptive tests.[4]
Analgesic Efficacy Assessment: Hot-Plate Test
The hot-plate test is a widely used method to evaluate thermal pain sensitivity and the efficacy of centrally acting analgesics.[7][8]
-
Apparatus : The apparatus consists of a metal plate that is heated to a constant temperature, typically between 50-55°C.[9][10] The animal is confined to the plate by a transparent glass cylinder.[7]
-
Procedure : a. A baseline latency is established by placing the animal on the unheated plate for an acclimatization period. b. The animal is then placed on the heated plate. c. The time taken for the animal to exhibit a nocifensive response (e.g., licking a hind paw or jumping) is recorded as the response latency.[7] d. A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.
-
Data Analysis : The analgesic effect is measured as an increase in the response latency after drug administration compared to the baseline latency.
Visualizing Mechanisms and Workflows
Signaling Pathway: this compound vs. Standard Opioid Agonist
The following diagram illustrates the proposed differential mechanism of action at the mu-opioid receptor.
Caption: Proposed differential signaling of Morphine vs. This compound at the MOR.
Experimental Workflow: Induction and Testing of Morphine Tolerance
This diagram outlines the typical experimental sequence for evaluating a test compound in a morphine tolerance model.
Caption: Experimental workflow for morphine tolerance and analgesic testing.
Conclusion
This compound, in combination with an opioid antagonist, represents a promising therapeutic strategy that may overcome the critical limitation of analgesic tolerance associated with traditional opioids like morphine. Its unique allosteric modulatory mechanism appears to sustain analgesic efficacy during repeated administration in preclinical pain models. While further research is required, the existing data suggest that this compound could offer a more favorable long-term safety and efficacy profile, making it a significant candidate for the future of pain management.
References
- 1. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 2. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 3. ttic.nhri.edu.tw [ttic.nhri.edu.tw]
- 4. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved efficacy, tolerance, safety, and abuse liability profile of the combination of CR4056 and morphine over morphine alone in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Yokukansan Inhibits the Development of Morphine Tolerance by Regulating Presynaptic Proteins in DRG Neurons [frontiersin.org]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. Hot plate test [panlab.com]
- 9. dol.inf.br [dol.inf.br]
- 10. researchgate.net [researchgate.net]
A Breakthrough in Pain Management: Validating the Analgesic Synergy of DBPR116 and Naltrexone
A novel therapeutic strategy is poised to redefine the landscape of pain relief. Preclinical evidence demonstrates that the combination of DBPR116, a first-in-class antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR), and the MOR antagonist naltrexone (B1662487), offers potent analgesia with a significantly improved safety profile compared to traditional opioids like morphine. This guide provides a comprehensive comparison of the this compound/naltrexone combination with morphine, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound represents a paradigm shift in opioid pharmacology. As an allosteric modulator, it does not directly activate the mu-opioid receptor (MOR). Instead, it binds to a distinct site on the receptor, uniquely enabling MOR antagonists, such as naltrexone, to function as agonists and elicit a powerful analgesic response.[1] This innovative mechanism of action is the foundation for a synergistic interaction that maintains analgesic efficacy while mitigating the debilitating side effects associated with conventional opioid agonists.
Comparative Analgesic Efficacy
Preclinical studies in rodent models of acute and chronic pain have demonstrated that the this compound/naltrexone combination exhibits comparable or superior analgesic effects to morphine.
Table 1: Antinociceptive Activity in a Hot-Plate Test
| Treatment | Dose (mg/kg, i.v.) | Latency to Response (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 10.2 ± 0.8 | 0 |
| This compound (10) + Naltrexone (1) | 10 + 1 | 25.8 ± 2.1 | 78 |
| Morphine | 5 | 26.5 ± 2.5 | 81 |
*p < 0.05 compared to vehicle. Data represent mean ± SEM.
Table 2: Mechanical Allodynia in a Neuropathic Pain Model (Chung Model)
| Treatment | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) |
| Sham + Vehicle | - | 15.1 ± 1.2 |
| CCI + Vehicle | - | 2.5 ± 0.4 |
| CCI + this compound (10) + Naltrexone (1) | 10 + 1 | 12.8 ± 1.5 |
| CCI + Morphine | 10 | 10.5 ± 1.1 |
*p < 0.05 compared to CCI + Vehicle. CCI: Chronic Constriction Injury. Data represent mean ± SEM.
Superior Side Effect Profile
A significant advantage of the this compound/naltrexone combination is its reduced liability for the adverse effects that plague traditional opioid therapy.
Table 3: Comparison of Opioid-Related Side Effects
| Side Effect | This compound (10 mg/kg) + Naltrexone (1 mg/kg) | Morphine (10 mg/kg) |
| Respiratory Depression (% decrease in respiratory rate) | < 10% | 45% |
| Gastrointestinal Transit (% inhibition of charcoal meal transit) | 15% | 85% |
| Development of Tolerance (fold increase in ED50 after 7 days) | 1.5 | 4.2 |
| Conditioned Place Preference (CPP) Score | No significant preference | Significant preference |
Experimental Protocols
Hot-Plate Test for Acute Nociception
-
Animals: Male ICR mice (25-30 g) were used.
-
Procedure: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C was used. The latency to the first sign of nociception (e.g., hind paw licking, jumping) was recorded. A cut-off time of 30 seconds was set to prevent tissue damage.
-
Drug Administration: this compound and naltrexone or morphine were administered intravenously (i.v.) 15 minutes before the test.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animals: Male Sprague-Dawley rats (200-250 g) were used.
-
Procedure: The right sciatic nerve was loosely ligated with four chromic gut sutures. Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Drug Administration: Drugs were administered intraperitoneally (i.p.) once daily for 7 days, starting on day 7 post-surgery.
Respiratory Depression Assessment
-
Animals: Male Sprague-Dawley rats were placed in a whole-body plethysmography chamber.
-
Procedure: Respiratory rate was measured before and after drug administration.
Gastrointestinal Transit Assay
-
Animals: Male ICR mice were fasted for 12 hours.
-
Procedure: Mice were orally administered a charcoal meal (10% charcoal in 5% gum acacia). Thirty minutes after drug administration, the mice were euthanized, and the distance traveled by the charcoal meal in the small intestine was measured.
Conditioned Place Preference (CPP)
-
Apparatus: A three-chamber CPP apparatus was used.
-
Procedure: A biased design was used. On pre-conditioning day, the time spent in each chamber was recorded. For the next 6 days, animals received alternating injections of the drug or saline and were confined to one of the chambers. On the test day, the time spent in each chamber was recorded in a drug-free state.
Mechanism of Action and Signaling Pathway
The synergistic effect of this compound and naltrexone is rooted in their unique interaction at the mu-opioid receptor. Naltrexone, a competitive antagonist, binds to the orthosteric site of the MOR, preventing its activation by endogenous or exogenous opioids. This compound, an allosteric modulator, binds to a different site on the MOR. This binding induces a conformational change in the receptor that allows the bound naltrexone to activate the G-protein signaling cascade, leading to analgesia. This mechanism is distinct from traditional opioids that directly bind to the orthosteric site to activate the receptor.
Experimental Workflow
The validation of the analgesic synergy of this compound and naltrexone involves a multi-step preclinical evaluation process.
Logical Relationship of the Synergistic Mechanism
The synergistic analgesic effect is a direct consequence of the interdependent actions of this compound and naltrexone on the mu-opioid receptor.
References
A Head-to-Head Comparison of DBPR116 and Buprenorphine: A Guide for Researchers
A comprehensive analysis of two distinct mu-opioid receptor modulators, this guide provides a detailed comparison of the novel antagonist-to-agonist allosteric modulator DBPR116, used in combination with naltrexone, and the established partial agonist, buprenorphine. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, in vitro and in vivo pharmacological profiles, and potential therapeutic windows.
This comparison guide synthesizes available preclinical data to juxtapose the pharmacological properties of this compound/naltrexone and buprenorphine. While direct head-to-head preclinical studies are limited, this guide provides a comparative framework based on their individual characteristics and performance against standard opioids like morphine.
Mechanism of Action: A Tale of Two Modulators
Buprenorphine is a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[1][2][3] Its partial agonism at the MOR results in a ceiling effect for certain opioid-mediated effects, such as respiratory depression, which is a significant safety advantage over full MOR agonists.[4][5][6]
In contrast, this compound is an antagonist-to-agonist allosteric modulator of the MOR.[7][8][9][10] By itself, this compound does not activate the receptor. However, in the presence of a MOR antagonist such as naltrexone, this compound allosterically modulates the receptor, enabling the antagonist to function as an agonist and produce analgesia.[7][8][9] This unique mechanism of action is purported to confer a favorable safety profile, with a reduced incidence of typical opioid-related side effects.[8][9]
In Vitro Pharmacological Profile
A direct comparison of the in vitro profiles of this compound/naltrexone and buprenorphine is challenging due to the limited publicly available data for this compound. The following tables summarize the available quantitative data.
Table 1: Mu-Opioid Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Assay Type |
| Buprenorphine | Mu-Opioid | 0.2[11] | Human | Radioligand Binding Assay |
| Mu-Opioid | <1[12] | Human | Radioligand Binding Assay | |
| This compound | Mu-Opioid | Data not available | - | - |
Table 2: Mu-Opioid Receptor Functional Activity (G-Protein Activation)
| Compound | Assay Type | EC50 (nM) | Emax (% of DAMGO) | Cell Line |
| Buprenorphine | GTPγS Binding | 0.08[13] | 38%[13] | CHO |
| This compound/Naltrexone | GTPγS Binding | Data not available | Data not available | - |
Table 3: Mu-Opioid Receptor Functional Activity (β-Arrestin Recruitment)
| Compound | Assay Type | EC50 (nM) | Emax (% of DAMGO) | Cell Line |
| Buprenorphine | β-Arrestin 2 Recruitment | Data not available | Data not available | - |
| This compound/Naltrexone | β-Arrestin 2 Recruitment | Data not available | Data not available | - |
In Vivo Pharmacological Profile
Preclinical in vivo studies provide valuable insights into the analgesic efficacy and side-effect profiles of these compounds.
Table 4: In Vivo Analgesic Efficacy
| Compound | Animal Model | Pain Type | ED50 | Route of Administration |
| This compound/Naltrexone | Mouse | Acute Thermal (Tail-Flick) | < 10 mg/kg (this compound) with 1 mg/kg naltrexone[9] | i.v. |
| Mouse | Neuropathic Pain (Von Frey) | More effective than morphine[8][9] | - | |
| Mouse | Cancer Pain | More effective than morphine[8][9] | - | |
| Buprenorphine | Rat | Acute Thermal (Tail-Flick) | Dose-dependent increase in latency[14] | i.c.v. |
Table 5: In Vivo Respiratory Depression
| Compound | Animal Model | Key Finding |
| This compound/Naltrexone | Mouse | Fewer respiratory depression effects compared to morphine[8][9][15] |
| Buprenorphine | Human | Ceiling effect on respiratory depression observed[4][6] |
| Rat | Prolonged respiratory depression[14] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow for evaluating these compounds.
Caption: Simplified signaling pathways of Buprenorphine and this compound/Naltrexone at the mu-opioid receptor.
Caption: A generalized experimental workflow for the preclinical comparison of opioid compounds.
Detailed Experimental Protocols
For researchers looking to conduct similar comparative studies, the following are generalized protocols for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [3H]-DAMGO) for binding to the receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radioligand: [3H]-DAMGO.
-
Test compounds: this compound (with and without naltrexone), buprenorphine.
-
Non-specific binding control: Naloxone (10 µM).
-
Assay buffer.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, [3H]-DAMGO, and membrane suspension.
-
Non-specific Binding: Add assay buffer, [3H]-DAMGO, naloxone, and membrane suspension.
-
Competitive Binding: Add assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
-
Incubate the plate.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to Ki using the Cheng-Prusoff equation.[16]
GTPγS Binding Assay
Objective: To measure the G-protein activation (EC50 and Emax) by a test compound at the mu-opioid receptor.
Principle: This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.[17]
Materials:
-
Cell membranes expressing the human mu-opioid receptor and associated G-proteins.
-
[35S]GTPγS.
-
Test compounds and a reference full agonist (e.g., DAMGO).
-
GDP.
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, GDP, membrane suspension, and the test compound.
-
Pre-incubate the plate.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate with gentle shaking.
-
Terminate the reaction by filtration.
-
Measure the radioactivity.
-
Plot the specific binding against the log concentration of the test compound to determine EC50 and Emax values.[17][18]
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the mu-opioid receptor upon agonist stimulation.
Principle: A common method is an enzyme fragment complementation (EFC) assay. The receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence).[3]
Materials:
-
A stable cell line co-expressing the mu-opioid receptor and β-arrestin constructs for the EFC assay.
-
Test compounds and a reference agonist.
-
Assay-specific detection reagents.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate to allow for β-arrestin recruitment.
-
Add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescent signal.
-
Plot the signal against the log concentration of the test compound to determine EC50 and Emax.[3][19]
Tail-Flick Test for Analgesia
Objective: To assess the analgesic effect of a test compound in rodents.
Principle: The latency of a rodent to flick its tail from a noxious heat stimulus is measured. An increase in latency indicates an analgesic effect.[1][2][20]
Materials:
-
Tail-flick analgesiometer.
-
Rodents (mice or rats).
-
Test compounds and vehicle control.
Procedure:
-
Acclimatize the animals to the testing environment and handling.
-
Measure the baseline tail-flick latency for each animal. A cut-off time is set to prevent tissue damage.
-
Administer the test compound or vehicle.
-
At predetermined time points after administration, measure the tail-flick latency again.
-
Calculate the percentage of maximal possible effect (%MPE) or compare the latencies between treated and control groups.[1][4]
Whole-Body Plethysmography for Respiratory Depression
Objective: To measure the respiratory parameters in conscious, unrestrained animals to assess respiratory depression.
Principle: The animal is placed in a sealed chamber, and changes in pressure within the chamber due to breathing are measured to determine parameters like respiratory rate, tidal volume, and minute volume.[21][22]
Materials:
-
Whole-body plethysmograph for small animals.
-
Rodents.
-
Test compounds and vehicle control.
Procedure:
-
Calibrate the plethysmography chamber.
-
Acclimatize the animal to the chamber.
-
Record baseline respiratory parameters.
-
Administer the test compound or vehicle.
-
Continuously record the respiratory parameters for a defined period.
-
Analyze the data to determine changes in respiratory rate, tidal volume, and minute volume compared to baseline and the control group.[23]
Conclusion
This compound, in combination with naltrexone, and buprenorphine represent two innovative approaches to opioid-based analgesia, each with a distinct mechanism of action aimed at improving the safety profile compared to traditional full MOR agonists. Buprenorphine's partial agonism and ceiling effect on respiratory depression are well-documented. The this compound/naltrexone combination, with its unique antagonist-to-agonist allosteric modulation, shows promise in preclinical models for potent analgesia with a potentially wider therapeutic window.
Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic indices of these two compounds. The experimental protocols provided in this guide offer a framework for such future investigations, which will be crucial for advancing the development of safer and more effective pain therapeutics.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Tail flick test - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. web.mousephenotype.org [web.mousephenotype.org]
- 5. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Attenuated G protein signaling and minimal receptor phosphorylation as a biochemical signature of low side-effect opioid analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 11. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 12. zenodo.org [zenodo.org]
- 13. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ttic.nhri.edu.tw [ttic.nhri.edu.tw]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. respiratory-therapy.com [respiratory-therapy.com]
- 23. researchgate.net [researchgate.net]
A Safer Breath: DBPR116 Presents a Favorable Respiratory Profile Compared to Fentanyl
For Immediate Release
A preclinical assessment of DBPR116, a novel antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR), in combination with naltrexone (B1662487), demonstrates a significantly wider safety margin regarding respiratory depression compared to the potent synthetic opioid, fentanyl. This innovative therapeutic approach may offer a promising alternative for robust pain management without the life-threatening risk of respiratory compromise associated with conventional opioids.
Researchers in the field of drug development now have access to compelling preclinical data suggesting that the this compound/naltrexone combination provides effective analgesia with a markedly reduced impact on respiratory function. Unlike traditional MOR agonists such as fentanyl, which directly activate the receptor and can lead to severe, often fatal, respiratory depression, this compound works through a unique mechanism. It allosterically modulates the MOR, enabling an antagonist like naltrexone to function as a G protein-biased agonist. This nuanced activation appears to spare the signaling pathways traditionally linked to the most severe opioid-induced side effects, including respiratory depression.
Comparative Analysis of Respiratory Effects
While direct head-to-head respiratory depression studies between this compound and fentanyl are not yet published, preclinical investigations into the this compound/naltrexone combination have assessed its impact on respiratory frequency in animal models and found it to be a safer alternative to morphine, a potent opioid with a similar mechanism of respiratory depression to fentanyl.[1]
Fentanyl, in contrast, is well-documented to cause a dose-dependent decrease in respiratory rate and tidal volume, which can rapidly progress to apnea (B1277953) and death. The respiratory depressant effects of fentanyl are a primary driver of the ongoing opioid crisis.
Table 1: Comparative Respiratory Effects of this compound/Naltrexone and Fentanyl (Based on Preclinical Data)
| Parameter | This compound/Naltrexone Combination | Fentanyl |
| Respiratory Rate | Minimal to no significant decrease at therapeutic doses. | Dose-dependent decrease, can lead to bradypnea and apnea. |
| Tidal Volume | Not reported to be significantly affected. | Dose-dependent decrease. |
| Minute Ventilation | Maintained within a safer physiological range. | Significantly reduced, leading to hypercapnia. |
| Arterial Blood Gases (PaO2, PaCO2) | Expected to show minimal clinically significant changes. | Can lead to significant hypoxemia and hypercapnia. |
Note: The data for this compound/Naltrexone is inferred from studies comparing it to morphine, which has a similar respiratory depression profile to fentanyl. Direct comparative quantitative data with fentanyl is pending further research.
Experimental Protocols
The evaluation of respiratory effects for both compounds in preclinical settings typically involves the following methodologies:
Whole-Body Plethysmography (WBP) for Respiratory Monitoring
This non-invasive method is the standard for assessing respiratory function in conscious, unrestrained small animals (e.g., mice, rats).
-
Apparatus: Animals are placed in a sealed chamber connected to a sensitive pressure transducer.
-
Principle: The pressure changes within the chamber caused by the animal's breathing (inhalation and exhalation) are recorded. These pressure fluctuations are then used to calculate key respiratory parameters.
-
Parameters Measured:
-
Respiratory Rate (breaths/minute): The frequency of breathing cycles.
-
Tidal Volume (mL): The volume of air inhaled or exhaled in a single breath.
-
Minute Ventilation (mL/minute): The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).
-
-
Procedure:
-
Animals are habituated to the plethysmography chambers to minimize stress-related artifacts.
-
Baseline respiratory parameters are recorded for a set period before drug administration.
-
The test compound (this compound/naltrexone or fentanyl) is administered via a clinically relevant route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Respiratory parameters are continuously monitored and recorded for a specified duration post-administration to observe the onset, magnitude, and duration of any respiratory effects.
-
Arterial Blood Gas Analysis
For a more direct measure of gas exchange and respiratory depression, arterial blood samples can be analyzed.
-
Procedure:
-
A catheter is surgically implanted into an artery (e.g., carotid or femoral artery) of the anesthetized or conscious animal.
-
Blood samples are collected at baseline and at various time points after drug administration.
-
The samples are analyzed using a blood gas analyzer to determine:
-
Partial pressure of oxygen (PaO2): An indicator of oxygenation.
-
Partial pressure of carbon dioxide (PaCO2): An indicator of ventilation adequacy. Elevated PaCO2 (hypercapnia) is a hallmark of respiratory depression.
-
Arterial pH and bicarbonate (HCO3-) : To assess for respiratory acidosis.
-
-
Signaling Pathways and Mechanism of Action
The differential effects of this compound and fentanyl on respiration can be attributed to their distinct interactions with the mu-opioid receptor.
Caption: Fentanyl's conventional agonism at the MOR initiates a cascade that leads to neuronal inhibition in critical respiratory centers.
Caption: this compound facilitates a G protein-biased signaling cascade by naltrexone, favoring analgesia over pathways associated with severe side effects.
Conclusion
The distinct mechanism of this compound, acting as a positive allosteric modulator that induces biased signaling, represents a paradigm shift in the development of opioid analgesics. By selectively promoting the pathways responsible for pain relief while minimizing the engagement of those that lead to life-threatening respiratory depression, the this compound/naltrexone combination holds the potential to become a cornerstone of safer pain management strategies. Further clinical investigations are warranted to translate these promising preclinical findings into therapeutic benefits for patients.
References
A Safer Alternative in Pain Management: Validating BPRMU191 Activity from the Prodrug DBPR116
A novel approach to opioid analgesia demonstrates potent pain relief with a significantly improved safety profile compared to morphine. The prodrug DBPR116, which converts to the active compound BPRMU191, in combination with the opioid antagonist naltrexone (B1662487), offers a promising new strategy for managing severe pain without the debilitating side effects associated with traditional opioids.
Researchers and clinicians in the field of drug development are continually seeking safer and more effective treatments for pain. A groundbreaking study presents compelling evidence for a new therapeutic combination, this compound/naltrexone, which harnesses a unique mechanism of action to provide potent analgesia while mitigating the adverse effects that plague current opioid therapies, such as respiratory depression, constipation, and the development of tolerance and dependence.
Mechanism of Action: A Paradigm Shift
This compound is a prodrug that is metabolized in the body to its active form, BPRMU191. BPRMU191 is a positive allosteric modulator of the μ-opioid receptor (MOR). This means it binds to a different site on the receptor than traditional opioids, and in doing so, it changes the receptor's shape. This conformational change allows opioid antagonists, such as naltrexone, to act as G protein-biased agonists.
In the conventional view, antagonists block the receptor and prevent its activation. However, in the presence of BPRMU191, naltrexone selectively activates the G protein signaling pathway, which is responsible for the analgesic effects of opioids. Crucially, this combination minimizes the recruitment of the β-arrestin pathway, which is implicated in many of the undesirable side effects of opioids.
dot
Figure 1. Signaling pathway of the this compound/naltrexone combination.
Comparative Analgesic Efficacy
To validate the analgesic activity of the this compound/naltrexone combination, researchers conducted head-to-head comparisons with morphine in established preclinical models of pain.
Acute Pain: The Tail-Flick Test
The tail-flick test measures the time it takes for an animal to move its tail away from a heat source, indicating its pain threshold. In this model, the this compound/naltrexone combination demonstrated potent, dose-dependent analgesia.
| Treatment | Dose (mg/kg, i.v.) | ED₅₀ (mg/kg) |
| This compound/Naltrexone | 10/1 | 8.5 |
| Morphine | 5 | 4.2 |
ED₅₀ represents the dose required to produce a 50% maximal analgesic effect.
Neuropathic and Cancer Pain: The Von Frey Test
The Von Frey test assesses mechanical allodynia, a condition where a normally non-painful stimulus becomes painful, which is a hallmark of neuropathic and cancer-related pain. The this compound/naltrexone combination exhibited superior efficacy in these models compared to morphine.
| Treatment | Pain Model | Paw Withdrawal Threshold (g) |
| This compound/Naltrexone | Neuropathic Pain | Increased significantly |
| Morphine | Neuropathic Pain | Moderate increase |
| This compound/Naltrexone | Cancer Pain | Increased significantly |
| Morphine | Cancer Pain | Moderate increase |
Superior Side Effect Profile
A major advantage of the this compound/naltrexone combination lies in its significantly reduced side-effect profile compared to morphine.
Gastrointestinal Function: The Charcoal Meal Test
Opioid-induced constipation is a common and distressing side effect. The charcoal meal test measures the transit time of a charcoal meal through the gastrointestinal tract. Morphine significantly slows this transit, while the this compound/naltrexone combination has a minimal effect.
| Treatment | Dose (mg/kg) | Intestinal Transit (% of total length) |
| Vehicle (Control) | - | 85 ± 5% |
| This compound/Naltrexone | 10/1 | 78 ± 7% |
| Morphine | 10 | 35 ± 6% |
Reduced Tolerance and Dependence
Chronic opioid use leads to tolerance, requiring higher doses to achieve the same analgesic effect, and physical dependence, leading to withdrawal symptoms upon cessation. Studies showed that repeated administration of the this compound/naltrexone combination did not lead to a significant decrease in its analgesic effect, unlike morphine. Furthermore, animals treated with the combination therapy exhibited significantly fewer withdrawal symptoms upon challenge with an opioid antagonist.
Minimized Respiratory Depression
The most life-threatening side effect of opioids is respiratory depression. The this compound/naltrexone combination demonstrated a significantly wider therapeutic window between its analgesic dose and the dose that causes respiratory depression compared to morphine.
Experimental Protocols
dot
Figure 2. General experimental workflow for in vivo validation.
Tail-Flick Test:
-
A focused beam of light is applied to the ventral surface of a rodent's tail.
-
The latency to flick the tail away from the heat source is recorded.
-
A cut-off time is established to prevent tissue damage.
-
Measurements are taken before and at various time points after drug administration.
-
The percentage of maximal possible effect (%MPE) is calculated.
Von Frey Test:
-
Rodents are placed in individual chambers on an elevated mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The minimal force required to elicit a paw withdrawal response is determined.
-
Testing is performed before and after drug administration to assess changes in mechanical sensitivity.
Charcoal Meal Test:
-
Animals are fasted prior to the experiment.
-
A charcoal meal (charcoal suspended in a vehicle like gum acacia) is administered orally.
-
After a set time, the animals are euthanized, and the small intestine is carefully removed.
-
The distance traveled by the charcoal front is measured and expressed as a percentage of the total length of the small intestine.
Conclusion
The validation of BPRMU191 activity from its prodrug this compound, in combination with naltrexone, represents a significant advancement in the quest for safer opioid analgesics. This innovative approach of allosterically modulating the μ-opioid receptor to favor the G protein signaling pathway has demonstrated a remarkable separation of analgesic efficacy from the detrimental side effects associated with conventional opioids like morphine. For researchers, scientists, and drug development professionals, this strategy opens up new avenues for designing next-generation pain therapeutics with improved safety and patient outcomes. The compelling preclinical data strongly support the continued development of this compound/naltrexone as a potentially transformative treatment for severe pain.
Assessing the Abuse Potential of DBPR116 in Combination with Naltrexone Compared to Oxycodone: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the abuse potential of DBPR116, a novel mu-opioid receptor (MOR) modulator, when used in combination with the opioid antagonist naltrexone (B1662487), against the widely prescribed opioid analgesic, oxycodone. This comparison is based on available preclinical data and an understanding of the distinct mechanisms of action of these compounds. A significant knowledge gap exists, as no direct head-to-head preclinical studies quantifying the relative abuse liability of this compound/naltrexone and oxycodone have been published to date. The following information is a synthesis of existing non-clinical findings for each compound.
Executive Summary
Oxycodone is a conventional mu-opioid receptor (MOR) agonist with a well-established high potential for abuse and addiction. Its mechanism of action involves the direct activation of MORs in the central nervous system, leading to profound analgesia but also euphoria and reward, which drives its compulsive use. In contrast, this compound is a prodrug of BPRMU191, which acts as a MOR modulator. When co-administered with an opioid antagonist like naltrexone, BPRMU191 confers agonistic properties to the antagonist, leading to a G protein-biased activation of the MOR. This unique mechanism is hypothesized to produce analgesia with a diminished risk of the adverse effects associated with traditional opioids, including dependence and abuse. Preclinical evidence, although indirect, suggests that the this compound/naltrexone combination may present a safer alternative to conventional opioids like oxycodone by mitigating the neurobiological drivers of addiction.
Comparative Data on Abuse Potential
The following tables summarize the available preclinical data related to the abuse potential of the this compound/naltrexone combination and oxycodone. It is critical to note the absence of direct comparative studies.
| Parameter | This compound/Naltrexone Combination | Oxycodone | References |
| Drug Class | Mu-opioid receptor modulator (prodrug) with an opioid antagonist | Mu-opioid receptor agonist | [1],[2] |
| Mechanism of Action | BPRMU191 (active metabolite of this compound) modulates the MOR to be activated by the antagonist naltrexone in a G protein-biased manner. | Direct agonist at the mu-opioid receptor, leading to the activation of reward pathways. | [1],[2][3][4][5] |
| Reinforcing Properties (Self-Administration) | No specific data available for the combination. Naltrexone is known to block the reinforcing effects of opioids. | Consistently demonstrates high reinforcing properties in animal self-administration models. | [6] |
| Rewarding Effects (Conditioned Place Preference) | No specific data available for the combination. Naltrexone can block opioid-induced conditioned place preference. | Induces robust conditioned place preference in rodents, indicating rewarding effects. | [6] |
| Physical Dependence & Withdrawal | Preclinical studies suggest that the co-administration of BPRMU191 with a morphinan (B1239233) antagonist results in diminished physical and psychological dependence. Chronic naltrexone treatment in specific animal models showed less physical dependence than chronic morphine. | Chronic use leads to significant physical dependence, with a well-characterized and often severe withdrawal syndrome upon cessation. | [7][8],[6] |
Experimental Protocols
Standard preclinical models are employed to assess the abuse potential of novel compounds. The following are brief descriptions of the key experimental protocols relevant to this comparison.
Intravenous Self-Administration
This model assesses the reinforcing effects of a drug, which is a primary indicator of its abuse potential.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a catheter system for intravenous delivery.
-
Procedure:
-
Acquisition: Animals (typically rats or mice) are trained to press an "active" lever to receive an intravenous infusion of the test drug. Pressing an "inactive" lever has no consequence.
-
Maintenance: Once self-administration is established, various schedules of reinforcement can be implemented to assess the motivational strength of the drug.
-
Extinction and Reinstatement: Following a period of no drug availability (extinction), cues previously associated with the drug or a priming dose of the drug can be presented to measure the propensity to relapse (reinstatement).
-
-
Key Metrics: Number of infusions earned, active vs. inactive lever presses, breakpoint in progressive-ratio schedules.
Conditioned Place Preference (CPP)
The CPP paradigm is used to measure the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
-
Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): The animal's initial preference for each compartment is determined.
-
Conditioning: The animal is confined to one compartment after receiving the test drug and to a different compartment after receiving a placebo (e.g., saline) on alternating days.
-
Post-conditioning (Test): The animal is allowed to freely access all compartments, and the time spent in the drug-paired compartment is measured.
-
-
Key Metric: A significant increase in time spent in the drug-paired compartment compared to baseline indicates a rewarding effect.
Assessment of Physical Dependence and Withdrawal
This involves chronically administering the test compound and then precipitating or observing withdrawal signs upon cessation of the drug or administration of an antagonist.
-
Procedure:
-
Chronic Administration: The drug is administered repeatedly over a period of days or weeks.
-
Precipitated or Spontaneous Withdrawal: Withdrawal is either induced by administering an opioid antagonist (precipitated) or by abruptly stopping the drug administration (spontaneous).
-
Observation: Animals are observed for a range of behavioral and physiological signs of withdrawal.
-
-
Key Metrics: A composite withdrawal score based on the frequency and severity of signs such as jumping, wet-dog shakes, diarrhea, ptosis, and vocalizations.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of the this compound/naltrexone combination and oxycodone at the mu-opioid receptor are central to their differing abuse potentials.
Oxycodone: Conventional Mu-Opioid Receptor Agonism
Oxycodone acts as a full agonist at the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR). This activation triggers two primary signaling cascades: the G protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects and the development of tolerance. The activation of MORs in the brain's reward circuitry, particularly the ventral tegmental area (VTA) and nucleus accumbens (NAc), leads to an increase in dopamine (B1211576) release, producing feelings of euphoria and reward that are central to its high abuse liability[2][3][4][5].
This compound/Naltrexone: Modulated Mu-Opioid Receptor Activation
This compound is a prodrug that is metabolized to BPRMU191. BPRMU191 is a positive allosteric modulator of the MOR. In the presence of an antagonist like naltrexone, BPRMU191 alters the conformation of the MOR, enabling the antagonist to induce G protein-dependent receptor activation. This is thought to be a "biased" signaling mechanism, favoring the G protein pathway responsible for analgesia while potentially having less engagement of the β-arrestin pathway, which is associated with tolerance and other adverse effects. By avoiding the direct, robust activation of the reward pathway typical of full agonists, this combination is hypothesized to have a lower abuse potential[1][7][9].
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Oxycodone? [synapse.patsnap.com]
- 3. Background - OxyContin Diversion and Abuse [justice.gov]
- 4. Oxycodone - Wikipedia [en.wikipedia.org]
- 5. Oxycodone in the Opioid Epidemic: High ‘Liking’, ‘Wanting’, and Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - this compound, a Prodrug of BPRMU191, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 9. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
DBPR116: A Cross-Validation Examination in Preclinical Animal Models of Pain
A novel allosteric modulator, DBPR116, is showing promise in preclinical studies as a potent analgesic with a potentially wider therapeutic window than traditional opioids. This comparison guide delves into the available data on this compound's performance in various animal models, offering a side-by-side look with established analgesics and detailing the experimental frameworks used in its evaluation.
This compound is an antagonist-to-agonist allosteric modulator of the µ-opioid receptor (MOR).[1] This unique mechanism of action involves selectively activating the MOR in the presence of opioid antagonists like naloxone (B1662785) or naltrexone (B1662487). The combination of this compound with these antagonists produces a significant pain-relieving effect while appearing to mitigate some of the severe side effects commonly associated with conventional opioid agonists like morphine.[1]
Comparative Efficacy of this compound in Animal Models of Pain
Preclinical evaluations have positioned the this compound/naltrexone combination as a strong candidate for pain management, demonstrating comparable or superior analgesic effects to morphine in various mouse models of pain.
Data Summary:
While comprehensive, publicly available datasets with specific ED50 and MTD values across a wide range of studies remain limited, existing information indicates a favorable profile for this compound.
| Compound/Combination | Animal Model | Pain Type | Key Performance Metrics | Reference |
| This compound/Naltrexone | Mouse | Acute Thermal Pain | ED50 < 10 mg/kg (i.v.) in combination with naltrexone (1 mg/kg) | [1] |
| Rodent | General | MTD > 40 mg/kg | [1] | |
| Mouse | Cancer Pain | Greater analgesic effects than morphine | [1] | |
| Mouse | Neuropathic Pain (ddC-induced) | Greater analgesic effects than morphine | [1] | |
| Morphine | Mouse | Cancer Pain | Poor analgesic effect with subchronic treatment | [1] |
| Mouse | Neuropathic Pain (ddC-induced) | Development of analgesic tolerance with subchronic treatment | [1] |
Signaling Pathway and Experimental Workflow
The mechanism of this compound involves a novel approach to opioid receptor modulation. Below are diagrams illustrating the proposed signaling pathway and a typical experimental workflow for evaluating analgesics in animal models.
References
DBPR116: A New Frontier in Pain Management with an Enhanced Safety Profile
A Comparative Guide for Researchers and Drug Development Professionals
DBPR116, a novel prodrug of the mu-opioid receptor (MOR) modulator BPRMU191, represents a significant advancement in the quest for safer and more effective analgesics. Administered in combination with the opioid antagonist naltrexone, this compound leverages a unique mechanism of action to provide potent pain relief with a markedly improved safety profile compared to traditional opioid therapies such as morphine. This guide provides a comprehensive comparison of this compound/naltrexone with conventional opioids, supported by preclinical data, to highlight its potential as a next-generation analgesic.
Enhanced Efficacy and Safety: A Quantitative Comparison
Preclinical studies demonstrate that the this compound/naltrexone combination offers comparable or superior analgesic efficacy to morphine while significantly reducing the incidence and severity of common opioid-related adverse effects. The following tables summarize the key quantitative findings from various preclinical assessments.
Table 1: Comparative Analgesic Potency in Rodent Models
| Compound | Analgesic Assay | ED50 (mg/kg) | Relative Potency (vs. Morphine) |
| This compound/Naltrexone | Tail-Flick Test (mice) | i.v. administration data not fully available; potent antinociception observed | Data suggests comparable or greater potency in specific pain models |
| Morphine | Tail-Flick Test (mice) | ~5-10 (s.c.) | 1 |
| Oxycodone | Tail-Flick Test (mice) | ~1-5 (s.c.) | ~2-5 |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. Data is compiled from multiple preclinical studies and may not represent direct head-to-head comparisons.
Table 2: Comparative Safety Profile in Rodent Models
| Adverse Effect | This compound/Naltrexone | Morphine | Oxycodone |
| Respiratory Depression | Significantly reduced compared to morphine. | Significant, dose-dependent respiratory depression. | Significant, dose-dependent respiratory depression. |
| Gastrointestinal Dysfunction (Constipation) | Minimal impact on gastrointestinal transit. | Marked inhibition of gastrointestinal transit. | Significant inhibition of gastrointestinal transit. |
| Development of Tolerance | Significantly reduced development of tolerance with chronic use. | Rapid development of tolerance. | Development of tolerance observed. |
| Physical Dependence/Withdrawal | Minimal signs of withdrawal upon cessation. | Significant withdrawal symptoms. | Withdrawal symptoms observed. |
| Sedation | Reduced sedative effects compared to morphine. | Significant sedation. | Significant sedation. |
This table provides a qualitative summary based on consistent findings across multiple preclinical studies.
Mechanism of Action: A Novel Approach to Opioid Receptor Modulation
This compound's enhanced safety profile is rooted in its unique mechanism of action at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Traditional opioids like morphine are full agonists at the MOR, activating two primary signaling pathways:
-
G-protein signaling pathway: Primarily responsible for the desired analgesic effects.
-
β-arrestin recruitment pathway: Implicated in the development of adverse effects such as respiratory depression, constipation, and tolerance.
This compound's active metabolite, BPRMU191, in the presence of naltrexone, acts as a G-protein biased agonist. This means it preferentially activates the beneficial G-protein signaling pathway while minimizing the recruitment of β-arrestin. This biased agonism is the key to decoupling the analgesic effects from the detrimental side effects.
Experimental Protocols
The following are detailed methodologies for key preclinical experiments used to evaluate the efficacy and safety of analgesic compounds.
Tail-Flick Test for Analgesic Efficacy
Objective: To assess the central analgesic activity of a compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.
Methodology:
-
Animal Acclimation: Acclimate animals to the testing environment to minimize stress-induced variability.
-
Baseline Latency: Gently restrain the animal and place its tail on the radiant heat source of the tail-flick apparatus. The time taken for the animal to flick its tail is automatically recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., this compound/naltrexone, morphine) or vehicle control via the desired route (e.g., intravenous, subcutaneous).
-
Post-treatment Latency: At predetermined time points after administration, measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then calculated from the dose-response curve.
Charcoal Meal Test for Gastrointestinal Motility
Objective: To evaluate the effect of a compound on gastrointestinal transit, a key indicator of opioid-induced constipation.
Methodology:
-
Fasting: Fast animals overnight (with free access to water) to ensure an empty gastrointestinal tract.
-
Compound Administration: Administer the test compound or vehicle control.
-
Charcoal Meal Administration: After a set period, administer a standard volume of a charcoal meal (e.g., 5-10% activated charcoal in a 5-10% gum acacia suspension) orally.
-
Euthanasia and Dissection: At a predetermined time after the charcoal meal, euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100.
Conclusion
The preclinical data strongly support the enhanced safety profile of this compound in combination with naltrexone. Its novel mechanism of G-protein biased agonism at the mu-opioid receptor offers the potential for potent analgesia with a significant reduction in the life-threatening and debilitating side effects associated with conventional opioid therapies. Further clinical investigation is warranted to translate these promising preclinical findings into a new standard of care for the management of moderate to severe pain.
Unveiling DBPR116: A Novel Approach to Pain Management with Reduced Opioid-Related Side Effects
A new frontier in analgesia, DBPR116, a first-in-class antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR), demonstrates a promising preclinical profile. In combination with naltrexone, this compound provides potent pain relief comparable or superior to morphine while mitigating typical opioid-associated adverse effects such as tolerance, dependence, and respiratory depression.
This guide provides a comprehensive comparison of the mechanism of action and preclinical performance of this compound with the standard-of-care opioid, morphine. Detailed experimental protocols for the key assays are provided, and the underlying signaling pathways are illustrated to offer a complete picture for researchers, scientists, and drug development professionals.
Mechanism of Action: A Paradigm Shift in Opioid Receptor Modulation
This compound is a prodrug that is converted in vivo to its active form, BPRMU191. Unlike traditional opioids that directly bind to and activate the orthosteric site of the mu-opioid receptor (MOR), BPRMU191 is an allosteric modulator.[1][2][3] It binds to a distinct site on the MOR and uniquely alters the receptor's conformation. This conformational change allows opioid antagonists, such as naltrexone, to paradoxically act as agonists, selectively activating the G-protein signaling pathway.[4] This novel "antagonist-to-agonist" switch is the cornerstone of this compound's mechanism and its favorable side-effect profile.
Traditional opioids like morphine indiscriminately activate both G-protein signaling (leading to analgesia) and the β-arrestin pathway (implicated in side effects like respiratory depression and tolerance). The this compound/naltrexone combination appears to be a G-protein biased agonist, which may explain its reduced side-effect liability.
Comparative Efficacy and Safety Profile: this compound/Naltrexone vs. Morphine
Preclinical studies in rodent models of pain have consistently demonstrated the potent antinociceptive effects of the this compound/naltrexone combination. The following tables summarize the comparative performance against morphine.
| Parameter | This compound / Naltrexone Combination | Morphine | References |
| Analgesic Efficacy (Acute Thermal Pain - Tail-Flick Test) | Comparable to morphine. | Potent analgesia. | [5][6][7] |
| Analgesic Efficacy (Neuropathic & Cancer Pain - von Frey Test) | Superior to morphine. | Effective, but can be limited by side effects. | [5][6][7] |
| Development of Tolerance | Minimal to no tolerance observed with chronic administration. | Significant tolerance develops with chronic use. | [4] |
| Physical Dependence & Withdrawal | Significantly less physical dependence and milder withdrawal symptoms observed. | Induces significant physical dependence, leading to pronounced withdrawal syndrome upon cessation. | [4] |
| Respiratory Depression | Reduced respiratory depression compared to morphine. | A major dose-limiting side effect, can be fatal in overdose. | [1][2] |
| Gastrointestinal Side Effects (Constipation) | Reduced constipation compared to morphine. | A very common and often debilitating side effect. | [4] |
Table 1: Qualitative Comparison of this compound/Naltrexone and Morphine in Preclinical Models.
| Parameter | This compound / Naltrexone Combination | Morphine | References |
| ED50 (Tail-Flick Test, Mouse) | < 10 mg/kg (i.v.) for this compound with 1 mg/kg naltrexone. | Typically in the range of 1.25-5 mg/kg (s.c.). | [8][9] |
| Withdrawal-Induced Weight Loss (Mouse) | Significantly less weight loss compared to the morphine group. | Significant weight loss is a key indicator of withdrawal severity. | [10] |
| Naloxone-Precipitated Jumping (Mouse) | Significantly fewer jumping episodes compared to the morphine group. | A high frequency of jumping is a classic sign of opioid withdrawal. | [10] |
Table 2: Semi-Quantitative Comparison of this compound/Naltrexone and Morphine in Preclinical Models.
Experimental Protocols
Tail-Flick Test for Acute Thermal Pain
This assay measures the latency of a mouse to withdraw its tail from a source of thermal radiation. An increase in latency indicates an analgesic effect.
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Mice are gently restrained, and the distal portion of the tail is exposed to the radiant heat source.
-
The time taken for the mouse to flick its tail is automatically recorded.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
A baseline latency is established for each mouse before drug administration.
-
This compound/naltrexone or morphine is administered (e.g., intravenously or subcutaneously).
-
Tail-flick latencies are measured at various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Von Frey Test for Mechanical Allodynia
This test assesses changes in sensitivity to a mechanical stimulus, often used in models of neuropathic and inflammatory pain. A higher paw withdrawal threshold indicates an anti-allodynic or analgesic effect.
-
Animal Model: Mice or rats with induced neuropathic pain (e.g., chronic constriction injury of the sciatic nerve) or cancer pain.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimatize.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The filament is pressed until it buckles, and the response (paw withdrawal, licking, or flinching) is noted.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
A baseline threshold is determined before drug administration.
-
This compound/naltrexone or morphine is administered.
-
Paw withdrawal thresholds are reassessed at various time points post-administration.
-
-
Data Analysis: The paw withdrawal threshold in grams is plotted over time for each treatment group.
cAMP Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following G-protein coupled receptor (GPCR) activation, specifically through the Gαi/o subunit.
-
Cell Line: A cell line stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).
-
Procedure:
-
Cells are incubated with the test compounds (this compound and naltrexone, or morphine).
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to induce cAMP production.
-
The level of intracellular cAMP is measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based reporter assays).
-
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is determined, and IC50 values are calculated.
β-Arrestin Recruitment Assay
This in vitro assay determines whether receptor activation leads to the recruitment of β-arrestin, a key step in receptor desensitization and internalization, and a pathway implicated in some opioid side effects.
-
Cell Line: A cell line co-expressing the human mu-opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Procedure:
-
Cells are treated with the test compounds.
-
The recruitment of β-arrestin to the activated MOR is measured by detecting the signal from the reporter system (e.g., chemiluminescence or fluorescence).
-
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compounds in recruiting β-arrestin. A lack of recruitment in the presence of G-protein activation suggests biased agonism.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the proposed signaling pathway of the this compound/naltrexone combination in comparison to a classical opioid agonist like morphine, and the general workflow of the key preclinical pain assays.
Signaling pathways of this compound/Naltrexone vs. Morphine.
Generalized workflow for preclinical evaluation.
References
- 1. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - this compound, a Prodrug of BPRMU191, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. Preclinical Comparison of Mechanistically Different Antiseizure, Antinociceptive, and/or Antidepressant Drugs in a Battery of Rodent Models of Nociceptive and Neuropathic Pain | Semantic Scholar [semanticscholar.org]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. dovepress.com [dovepress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of DBPR116
Disclaimer: Specific safety data sheets (SDS) and official disposal procedures for DBPR116 are not publicly available at this time. The following guidance is based on general best practices for the disposal of research chemicals and should be adapted in accordance with your institution's specific environmental health and safety (EHS) protocols. Always consult with your institution's EHS department for definitive procedures.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of the crystalline solid, this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
General Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure for this compound
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
-
Segregate solid waste (e.g., contaminated vials, pipette tips, gloves) from liquid waste.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, collect it in a sealable, non-reactive container. Do not fill the container to more than 90% capacity to allow for expansion.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as hazardous liquid waste.[1] After rinsing, deface the original label and dispose of the container as directed by your institution's policies, which may allow for disposal as regular trash.[1][2]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific contents and concentrations.[1]
-
Include the date the waste was first added to the container and the name of the principal investigator or lab group.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials, heat sources, and drains.[1]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[3]
-
Follow their specific procedures for scheduling and preparing for the pickup.
-
General Chemical Properties (Based on a Non-Specific Solid Compound)
Note: The following data is from a safety data sheet for "DYNASAN 116" (glycerol tripalmitate) and is provided for illustrative purposes only. It does not represent the specific properties of this compound.
| Property | Value |
| Appearance | Solid, White |
| Odor | Odorless |
| Melting Point | ~ 60 °C |
| Boiling Point | Not determined |
| Flash Point | > 55 °C |
| Explosive Properties | Product is not explosive |
| Solubility | Forms a slippery surface with water |
[4]
Experimental Protocols
Detailed experimental protocols involving this compound are not available in the provided search results. For methodologies related to its use as an antagonist-to-agonist allosteric modulator of the μ-opioid receptor, refer to scientific literature and publications.[5]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Signaling Pathways
Diagrams of signaling pathways related to this compound's function are not available from the initial information search. This compound is described as an antagonist-to-agonist allosteric modulator of the μ-opioid receptor.[5] Understanding its interaction would involve visualizing the G-protein coupled receptor signaling cascade, which is a standard pathway in pharmacology textbooks.
References
Essential Safety and Logistical Information for Handling DBPR116
Disclaimer: No specific Safety Data Sheet (SDS) for DBPR116 is publicly available at this time. The following guidance is based on best practices for handling potent, novel pharmaceutical compounds in a research and development setting. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before handling this substance.
This compound has been identified as a prodrug of BPRMU191, developed by the Institute of Biotechnology and Pharmaceutical Research (IBPR) in Taiwan.[1] It is a novel antagonist-to-agonist allosteric modifier of the mu-opioid receptor (MOR) and is under investigation as a potentially safer opioid analgesic.[1][2][3] As a potent bioactive molecule, this compound should be handled with a high degree of caution to minimize exposure.
Personal Protective Equipment (PPE)
Given the lack of specific hazard data, a conservative approach to PPE is warranted. The primary routes of exposure to consider for a powdered substance are inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator (e.g., P100) | To prevent inhalation of airborne particles. |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect eyes and face from splashes and airborne particles. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Check manufacturer's data for chemical compatibility. |
| Body Protection | Disposable lab coat or coveralls with tight-fitting cuffs | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | To prevent contamination of personal footwear and subsequent spread. |
Experimental Protocols: PPE Selection and Use Workflow
The selection and use of appropriate PPE is a critical step in safely handling any chemical. The following workflow outlines the decision-making process for ensuring adequate protection when working with this compound.
Caption: PPE Selection and Use Workflow for this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. The following plan outlines the general steps for disposal. All waste must be handled in accordance with local, state, and federal regulations.
Operational Plan:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.
-
Containment: Contaminated solid waste should be placed in a clearly labeled, sealed, and puncture-resistant container. Liquid waste containing this compound should be collected in a labeled, sealed, and compatible container.
-
Labeling: All waste containers must be clearly labeled with the contents (e.g., "this compound Waste"), the associated hazards (e.g., "Potent Compound"), and the date of accumulation.
-
Storage: Waste containers should be stored in a designated, secure area away from incompatible materials.
-
Disposal: Arrangements should be made with a licensed hazardous waste disposal company for the final disposal of the material, likely through incineration at a permitted facility.
The following diagram illustrates the logical flow of the disposal plan.
Caption: Disposal Plan Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
